molecular formula C9H11NO2 B1581300 2-(Dimethylamino)benzoic acid CAS No. 610-16-2

2-(Dimethylamino)benzoic acid

Cat. No.: B1581300
CAS No.: 610-16-2
M. Wt: 165.19 g/mol
InChI Key: DVVXXHVHGGWWPE-UHFFFAOYSA-N
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Description

2-(Dimethylamino)benzoic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45790. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)benzoic acid
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InChI

InChI=1S/C9H11NO2/c1-10(2)8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DVVXXHVHGGWWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
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DSSTOX Substance ID

DTXSID4060577
Record name Benzoic acid, 2-(dimethylamino)-
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Molecular Weight

165.19 g/mol
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CAS No.

610-16-2
Record name 2-(Dimethylamino)benzoic acid
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Record name 2-(Dimethylamino)benzoic acid
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Record name 2-(DIMETHYLAMINO)BENZOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Dimethylamino)benzoic acid, a versatile organic compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this molecule's properties, synthesis, and applications.

Compound Identification and Core Properties

This compound, also widely known as N,N-Dimethylanthranilic acid, is an N-substituted derivative of anthranilic acid.[1] Its core identifiers and fundamental properties are critical for its application in various scientific domains.

CAS Number: 610-16-2[1][2][3][4]

This unique numerical identifier assigned by the Chemical Abstracts Service is the most reliable way to identify this specific chemical substance, avoiding ambiguity from its various synonyms.

Synonyms: N,N-Dimethylanthranilic Acid, o-Dimethylaminobenzoic acid.[1]

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in different environments and its suitability for specific applications. These properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1][2]
Appearance White to pale yellow or orange-green crystalline powder.[5]
Melting Point 70-72 °C[4]
Boiling Point ~293 °C (rough estimate)
Solubility Insoluble in water.
Purity Typically >97-98% (as determined by HPLC).[4][5]
Storage Temperature Room temperature, recommended in a cool, dark place (<15°C).[5]

Synthesis and Manufacturing Insights

The primary route for synthesizing this compound involves the exhaustive methylation of anthranilic acid. While various methods exist, a common and effective approach is reductive alkylation.

Field-Proven Synthesis Protocol: Reductive Alkylation

This two-step process begins with a nitrobenzoic acid precursor and offers high yields and purity, making it suitable for commercial manufacturing.[6] The causality behind this choice is the efficiency and control offered by palladium-catalyzed hydrogenation, which selectively reduces the nitro group, followed by in-situ alkylation.

Workflow:

Caption: Synthesis workflow via reductive alkylation.

Detailed Step-by-Step Methodology:

  • Reaction Setup: A stirred autoclave reactor is charged with a methanolic solution of 2-nitrobenzoic acid. A palladium-on-carbon (Pd/C) catalyst is added. The choice of a wide-pore carbon support is crucial as it enhances catalyst activity and longevity.[6]

  • Hydrogenation: The reactor is sealed and pressurized with hydrogen gas. The reaction is typically conducted at a slightly elevated temperature (e.g., 50-55 °C) to facilitate the reaction kinetics without promoting side reactions.[6] The reaction proceeds until the theoretical amount of hydrogen is consumed, indicating complete reduction of the nitro group to an amine.

  • Alkylation: Following the reduction, a methylating agent (such as formaldehyde in the presence of the hydrogen atmosphere, which forms the methylating species in-situ) is introduced. The reaction continues to facilitate the exhaustive methylation of the newly formed amino group.

  • Work-up and Isolation: After the reaction, the reactor is cooled, and the catalyst is filtered off. The methanolic solution containing the product is concentrated by distillation.[6]

  • Crystallization: The concentrated solution is cooled (e.g., to <15 °C) to induce crystallization of the this compound.[6]

  • Purification: The resulting crystals are collected by filtration, washed with a cold solvent mixture (e.g., methanol/water) to remove impurities, and dried to yield the final, high-purity product. The overall yield from this process can be upwards of 92%.[6]

This self-validating system ensures high conversion and purity, as the progress of the hydrogenation can be monitored by hydrogen uptake, and the final product's purity can be readily confirmed by its melting point and HPLC analysis.

Applications in Research and Development

This compound and its derivatives are valuable intermediates in several fields, from organic synthesis to pharmaceutical research.

Organic Synthesis Intermediate

The compound serves as a precursor for more complex molecules. The carboxylic acid and the tertiary amine groups provide two reactive sites for further chemical modification. It is used in the synthesis of various esters, amides, and other heterocyclic compounds. For instance, its esters, like isobutyl 2-(dimethylamino)benzoate, are used in various chemical manufacturing processes.[7]

Pharmaceutical and Biological Research

Recent studies have highlighted the potential of N,N-Dimethylanthranilic acid in cancer therapy.

Mechanism of Action in Breast Cancer Cells: Research has shown that N,N-Dimethylanthranilic acid can induce apoptosis (programmed cell death) in human breast cancer cells (specifically, the MDA-MB-231 line).[8]

The compound triggers apoptosis through both the extrinsic and intrinsic signaling pathways.[8] This is a trustworthy claim supported by Western blot analysis showing changes in key apoptotic proteins:

  • Upregulation of Pro-Apoptotic Proteins: Treatment increases the levels of cleaved caspase-8 (extrinsic pathway initiator), cleaved caspase-9 (intrinsic pathway initiator), cleaved caspase-3 (executioner caspase), Bax, and Bad.[8]

  • Downregulation of Anti-Apoptotic Proteins: A corresponding decrease in the level of Bcl-2, an anti-apoptotic protein, is observed.[8]

  • PARP Cleavage: The activation of caspase-3 leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, which ultimately results in DNA fragmentation.[8]

Caption: Apoptotic signaling induced by the compound.

This selective cytotoxicity is noteworthy, as the compound showed no significant effect on other tested cell lines, including mouse skeletal muscle cells (C2C12) and human lung cancer cells (A549), suggesting a potential therapeutic window.[8]

Safety, Handling, and Toxicology

Adherence to safety protocols is paramount when handling any chemical substance.

GHS Hazard Classification: Based on aggregated data from ECHA C&L notifications, this compound is classified with the following hazards:

  • H319: Causes serious eye irritation (100% of notifications).[1][9]

  • H315: Causes skin irritation (66.7% of notifications).[1][9]

  • H302: Harmful if swallowed (33.3% of notifications).[1]

  • H335: May cause respiratory irritation (33.3% of notifications).[1]

The corresponding signal word is Warning .[1][5][9]

Recommended Handling and First Aid Protocols
  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[9]

  • Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[10]

  • Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[9]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[9][10]

  • Ingestion: Rinse mouth. If swallowed and feeling unwell, seek medical advice.[9]

  • Disposal: Waste material must be disposed of in accordance with national and local regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[11]

Conclusion

This compound (CAS: 610-16-2) is a key chemical intermediate with well-defined physicochemical properties. Its synthesis is efficiently achieved through high-yield processes like reductive alkylation, making it readily available for various applications. Beyond its established role in organic synthesis, emerging research in oncology demonstrates its potential as a pro-apoptotic agent against specific cancer cell lines. This dual utility, combined with a clear understanding of its safety profile, positions this compound as a compound of significant interest for ongoing and future research in both chemistry and the life sciences.

References

An In-depth Technical Guide to the Synthesis and Characterization of N,N-Dimethylanthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling N,N-Dimethylanthranilic Acid

N,N-Dimethylanthranilic acid, a derivative of the fundamental biochemical precursor anthranilic acid, is an aromatic organic compound whose significance is growing within the scientific community. While structurally simple, featuring a benzoic acid backbone with a dimethylamino group at the ortho position, its emerging biological activities have drawn considerable interest. Recent research has identified N,N-Dimethylanthranilic acid as a natural product isolated from the mushroom Calvatia nipponica, demonstrating significant cytotoxic and pro-apoptotic effects against human breast cancer cells.[1] This discovery positions the compound as a promising lead for the development of novel therapeutic agents, shifting its status from a simple chemical intermediate to a molecule of substantial pharmacological interest.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing a robust method for its chemical synthesis, purification, and rigorous characterization. We will explore the causality behind the chosen synthetic strategy, provide field-proven protocols, and establish a self-validating framework through in-depth analytical characterization.

Part 1: Chemical Synthesis via Eschweiler-Clarke Methylation

The synthesis of N,N-Dimethylanthranilic acid from anthranilic acid is efficiently achieved through a classic and reliable method: the Eschweiler-Clarke reaction. This reaction is the cornerstone of N-methylation for primary and secondary amines, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[2][3][4]

Causality and Mechanistic Insight

The choice of the Eschweiler-Clarke reaction is deliberate due to its high selectivity and irreversible nature. Unlike methylation with agents like methyl iodide, this method exclusively yields the tertiary amine without the risk of forming a quaternary ammonium salt.[2][5] The reaction proceeds through a well-understood mechanism:

  • Iminium Ion Formation: The primary amine of anthranilic acid first attacks formaldehyde, forming a hemiaminal intermediate which readily dehydrates to an electrophilic iminium ion.

  • Hydride Transfer: Formic acid (or its conjugate base, formate) then acts as a hydride donor, reducing the iminium ion to the N-methylated secondary amine (N-methylanthranilic acid). This step is irreversible due to the concurrent release of carbon dioxide gas, which drives the reaction forward.[4][5]

  • Second Methylation: The process repeats. The newly formed secondary amine reacts with a second molecule of formaldehyde to form a new iminium ion, which is subsequently reduced by another molecule of formic acid to yield the final tertiary amine, N,N-Dimethylanthranilic acid.[4][6]

Eschweiler_Clarke_Mechanism Figure 1: Eschweiler-Clarke Reaction Mechanism cluster_reactants Reactants A Anthranilic Acid (Primary Amine) I1 Iminium Ion (1) A->I1 + HCHO - H₂O F Formaldehyde (HCHO) FA Formic Acid (HCOOH) I2 N-Methylanthranilic Acid (Secondary Amine) I1->I2 + HCOOH - CO₂ I3 Iminium Ion (2) I2->I3 + HCHO - H₂O P N,N-Dimethylanthranilic Acid (Tertiary Amine) I3->P + HCOOH - CO₂

Caption: Figure 1: Eschweiler-Clarke Reaction Mechanism

Experimental Protocol: Synthesis

This protocol outlines the synthesis of N,N-Dimethylanthranilic acid from anthranilic acid. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7][8]

Materials:

  • Anthranilic Acid (99%)

  • Formic Acid (98-100%)

  • Formaldehyde (37% solution in H₂O)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add anthranilic acid (13.7 g, 0.1 mol).

  • Reagent Addition: Carefully add formic acid (23 g, 0.5 mol) followed by aqueous formaldehyde solution (16.2 g, 0.2 mol). Caution: The initial reaction may be exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to 100°C (water bath or heating mantle). Maintain reflux with vigorous stirring for 8-12 hours. The evolution of CO₂ should be apparent.

  • Cooling and Quenching: After the reaction period, cool the flask to room temperature. Slowly and carefully add concentrated HCl (20 mL) to protonate the product and neutralize excess reagents.

  • Purification (Work-up): The purification process is critical for isolating the target compound from starting material, the mono-methylated intermediate, and other impurities.

Experimental_Workflow Figure 2: Synthesis & Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants 1. Combine Anthranilic Acid, Formic Acid, Formaldehyde Reflux 2. Heat under Reflux (100°C, 8-12h) Reactants->Reflux Cool 3. Cool & Acidify (Conc. HCl) Reflux->Cool Wash 4. Wash with Organic Solvent (Removes neutral impurities) Cool->Wash Basify 5. Basify Aqueous Layer (NaOH to pH ~4-5) Wash->Basify Precipitate 6. Collect Precipitate (Filtration) Basify->Precipitate Recrystallize 7. Recrystallize Product Precipitate->Recrystallize Product Pure N,N-Dimethyl- anthranilic Acid Recrystallize->Product

Caption: Figure 2: Synthesis & Purification Workflow

Experimental Protocol: Purification
  • Initial Wash: Transfer the acidified reaction mixture to a separatory funnel. Wash with an organic solvent like diethyl ether or ethyl acetate (2 x 50 mL) to remove any non-basic impurities. Discard the organic layers.

  • Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly add a 10 M NaOH solution dropwise with stirring to adjust the pH to approximately 4-5. The isoelectric point of amino acids is where they are least soluble. N,N-Dimethylanthranilic acid will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 30 mL) to remove inorganic salts.

  • Recrystallization: For final purification, dissolve the crude product in a minimal amount of hot methanol or an ethanol/water mixture.[9] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Part 2: Characterization and Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized N,N-Dimethylanthranilic acid. The data presented below serves as a benchmark for a successful synthesis.

Physical Properties
PropertyValueSource
Molecular Formula C₉H₁₁NO₂-
Molecular Weight 165.19 g/mol [10]
Appearance Off-white to brownish crystalline powder[9]
Melting Point ~70-72 °CVaries by source

Note: The melting point of N-methylanthranilic acid is significantly higher (178-179 °C), making it a useful indicator of purity.[11]

Spectroscopic Analysis

The following data provides a fingerprint for the successful synthesis of the target molecule.

1. Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is the most definitive tool for confirming the N,N-dimethylation. The disappearance of the N-H protons from the starting material and the appearance of a singlet corresponding to the six protons of the two methyl groups are key indicators.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1HCarboxylic Acid (-COOH)
~7.8-8.0Doublet1HAromatic C-H (ortho to -COOH)
~7.4-7.6Triplet1HAromatic C-H
~6.6-6.8Multiplet2HAromatic C-H
~2.9Singlet6HN-Methyl (-N(CH₃)₂)

2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum confirms the presence of all nine unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~170-172Carboxylic Acid (-C OOH)
~152Aromatic C -N
~134Aromatic C-H
~131Aromatic C-H
~118Aromatic C -COOH
~115Aromatic C-H
~112Aromatic C-H
~43N-Methyl (-N(C H₃)₂)

Note: NMR data is predicted based on the structure and data for similar compounds like methyl N,N-dimethylanthranilate.[12][13] Specific shifts may vary based on solvent and concentration.[14]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify key functional groups. The most critical observation is the absence of the N-H stretching bands (typically 3300-3500 cm⁻¹) present in anthranilic acid and N-methylanthranilic acid.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H StretchCarboxylic Acid
~1680C=O StretchCarboxylic Acid
1580-1600C=C StretchAromatic Ring
~1250C-N StretchAryl Amine
750-810C-H BendOrtho Disubstituted Ring

4. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For N,N-Dimethylanthranilic acid, the expected molecular ion peak [M]⁺ would be observed at an m/z ratio corresponding to its molecular weight.

m/z ValueInterpretation
165.08Molecular Ion [M]⁺
120.08[M - COOH]⁺ (Loss of carboxyl group)

Part 3: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While detailed toxicological properties for N,N-Dimethylanthranilic acid are not fully investigated, data from related compounds and general chemical safety principles must be applied.[15]

  • Handling: Always handle the compound in a well-ventilated fume hood.[15] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] Avoid dust formation and inhalation.[7]

  • Irritation: The compound may cause skin and serious eye irritation.[7][8] In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[15]

Conclusion

This guide has detailed a reliable and efficient pathway for the synthesis of N,N-Dimethylanthranilic acid using the Eschweiler-Clarke reaction. The provided protocols for synthesis and purification, grounded in established chemical principles, offer a clear and reproducible workflow. The comprehensive characterization data serves as a crucial validation system, allowing researchers to confidently verify the identity and purity of their synthesized material. With its emerging role as a potential anti-cancer agent, a robust understanding of its synthesis and properties is more critical than ever, paving the way for further investigation into its pharmacological applications.

References

A Guide to the Spectroscopic Characterization of 2-(Dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure

In the realm of drug development and materials science, understanding a molecule is not merely about knowing its static, two-dimensional structure. It is about elucidating its electronic environment, its vibrational modes, and its behavior under energetic conditions. 2-(Dimethylamino)benzoic acid (also known as N,N-Dimethylanthranilic acid), a key building block in the synthesis of pharmaceuticals and other high-value chemicals, is a prime example. Its chemical properties are a direct function of the interplay between the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group on the aromatic ring.

This guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize this molecule. We will move beyond a simple recitation of data, focusing instead on the causality behind the observed signals and the rationale for the experimental techniques chosen. This document is intended for researchers and scientists who require a practical, foundational understanding of how to confirm the identity and purity of this compound in a laboratory setting.

The fundamental structure we will be analyzing is as follows:

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS): Deconstructing the Molecule

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers profound insights into its structure through fragmentation analysis. For a robust, volatile compound like this compound, Electron Ionization (EI) is an excellent choice. EI is a "hard" ionization technique that imparts significant energy into the molecule, inducing reproducible fragmentation that serves as a molecular fingerprint.

Interpreting the EI Mass Spectrum

The mass spectrum of this compound provides clear evidence of its molecular identity and substructures.[1] The molecular ion peak (M⁺) is observed at m/z 165, consistent with the molecular weight of the compound (C₉H₁₁NO₂).[2] The most prominent fragments arise from predictable cleavages of the functional groups.

m/z (Relative Intensity)Ion IdentityMechanistic Origin
165 (M⁺)[C₉H₁₁NO₂]⁺Molecular Ion
150[M - CH₃]⁺Loss of a methyl radical from the dimethylamino group.
132[M - H₂O - CH₃]⁺ or [M - COOH]⁺Loss of a carboxyl radical is a common fragmentation for benzoic acids.
44[N(CH₃)₂]⁺Cleavage of the C-N bond, forming the stable dimethylamino cation.
Data sourced from NIST Chemistry WebBook and PubChem.[1][3]

The fragmentation pathway is a logical cascade initiated by the high energy of electron impact. The primary cleavages occur at the weakest bonds and result in the most stable charged fragments.

M [M]⁺˙ m/z = 165 M_minus_CH3 [M-CH₃]⁺ m/z = 150 M->M_minus_CH3 - •CH₃ M_minus_COOH [M-COOH]⁺ m/z = 120 M->M_minus_COOH - •COOH NMe2_plus [N(CH₃)₂]⁺ m/z = 44 M->NMe2_plus Ring Cleavage

Caption: Key Fragmentation Pathways in EI-MS.

Protocol: Acquiring an EI Mass Spectrum
  • Rationale: This protocol ensures a clean, representative spectrum by using a direct insertion probe, which is suitable for solid samples, and standard EI conditions that are reproducible across most mass spectrometers.

  • Sample Preparation: Load approximately 0.1 mg of solid this compound into a clean glass capillary tube.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: Set to 70 eV. This is a standardized energy that maximizes ionization and produces consistent, library-searchable fragmentation patterns.

    • Source Temperature: Set to 230 °C to ensure sample volatilization without thermal degradation.

    • Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Acquisition:

    • Insert the direct insertion probe into the vacuum inlet.

    • Gradually heat the probe (e.g., from 50 °C to 250 °C at 20 °C/min) to slowly volatilize the sample into the ion source.

    • Acquire spectra continuously across a mass range of m/z 40-400.

  • Data Analysis: Average the spectra across the apex of the total ion chromatogram (TIC) peak. Subtract the background spectrum acquired just before the sample peak elutes to obtain the final, clean mass spectrum.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For a solid powder like this compound, Attenuated Total Reflectance (ATR) is the modern method of choice. It requires minimal sample preparation and provides high-quality data by passing an IR beam through a crystal (like diamond or germanium) in direct contact with the sample.

Interpreting the IR Spectrum

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.[3]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3000-2500 (broad)O-H StretchCarboxylic Acid
~2950C-H StretchMethyl groups of N(CH₃)₂
~1680-1660C=O StretchCarbonyl of the carboxylic acid
~1600, ~1450C=C StretchAromatic Ring
~1250C-N StretchAryl-amine
Data interpreted from spectra available in the NIST Chemistry WebBook and PubChem.[2][3]
  • Expertise in Action: The most diagnostic feature is the extremely broad O-H stretch from 3000 cm⁻¹ down to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer formation common in solid-state carboxylic acids. The position of the C=O stretch (~1670 cm⁻¹) is also informative; it is slightly lower than a simple alkyl carboxylic acid due to conjugation with the aromatic ring.

Protocol: Acquiring an ATR-IR Spectrum
  • Rationale: This protocol is designed for simplicity and reproducibility. Using ATR eliminates the need for preparing KBr pellets, a time-consuming and moisture-sensitive process.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (a few milligrams) of this compound powder onto the center of the ATR crystal.

  • Data Acquisition:

    • Lower the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal. Insufficient pressure is a common source of poor-quality spectra.

    • Acquire the spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans significantly improves the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a solvent-moistened swab (e.g., isopropanol) to prevent sample carryover.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Nuclei

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the N-methyl protons, the aromatic protons, and the acidic proton of the carboxyl group. The chemical shifts are governed by the electronic effects of the substituents.

Predicted δ (ppm)Multiplicity# of ProtonsAssignmentRationale
~10-12Singlet (broad)1HCOOHThe acidic proton is typically broad and downfield; its exact position is highly dependent on solvent and concentration.
~7.8-8.0Doublet of doublets1HAr-H (C6-H)This proton is ortho to the electron-withdrawing COOH group, shifting it significantly downfield.
~7.4-7.6Doublet of triplets1HAr-H (C4-H)Experiences complex splitting from neighboring protons.
~7.0-7.2Doublet of triplets1HAr-H (C5-H)Shielded relative to C4-H due to its position relative to the substituents.
~6.9-7.1Doublet of doublets1HAr-H (C3-H)This proton is ortho to the strongly electron-donating N(CH₃)₂ group, shifting it significantly upfield.
~2.7-2.9Singlet6HN(CH₃)₂The six protons of the two methyl groups are equivalent, resulting in a single, sharp peak.
Predictions are based on standard substituent effects and data from analogous compounds.[4][6]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 7 distinct signals: 5 for the aromatic carbons (C1-C6, with C3/C5 and C4/C6 being non-equivalent due to ortho substitution) and one each for the carboxyl and methyl carbons.

Predicted δ (ppm)Carbon AssignmentRationale
~170-172C=OTypical chemical shift for a carboxylic acid carbon.[7]
~152C2Quaternary carbon attached to the electron-donating nitrogen, shifted downfield.
~132C4, C6Aromatic CH carbons, influenced by both substituents.
~120C1Quaternary carbon attached to the carboxyl group.
~115C5Aromatic CH carbon.
~112C3Aromatic CH carbon ortho to the N(CH₃)₂ group, significantly shielded (upfield).
~43N(CH₃)₂The two methyl carbons are equivalent.
Predictions are based on additive models for substituent chemical shifts on a benzene ring.[4]
Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Rationale: This protocol uses DMSO-d₆ as the solvent, which is an excellent choice for carboxylic acids as it can solubilize the compound well and its residual solvent peaks do not typically overlap with key analyte signals.[8] Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% TMS.

    • Vortex or sonicate the mixture until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve high homogeneity. A good shim results in sharp, symmetrical peaks.

  • ¹H Acquisition:

    • Experiment: Standard single-pulse proton experiment.

    • Spectral Width: Set to cover a range of -2 to 14 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2 seconds. A sufficient delay is needed for quantitative integration.

    • Number of Scans: 8-16 scans.

  • ¹³C Acquisition:

    • Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: Set to cover a range of 0 to 200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans. More scans are required for ¹³C due to its low natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the DMSO-d₆ septet to 39.52 ppm.[8]

    • Integrate the peaks in the ¹H spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound is a self-validating system. The molecular weight from mass spectrometry confirms the elemental formula. The vibrational frequencies in the IR spectrum confirm the presence of the carboxylic acid, dimethylamino, and aromatic ring functionalities. Finally, NMR spectroscopy, even when using predictive models grounded in established principles, provides the ultimate confirmation of the specific substitution pattern and the electronic environment of every atom in the molecule. By understanding the principles behind each technique and the rationale for specific experimental protocols, a researcher can confidently verify the identity and purity of this important chemical compound.

References

An In-Depth Technical Guide to 2-(Dimethylamino)benzoic Acid: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-(Dimethylamino)benzoic acid, also known as N,N-Dimethylanthranilic acid, is a substituted aromatic carboxylic acid that serves as a valuable intermediate in synthetic organic chemistry. Its structural framework, featuring a benzoic acid moiety ortho-substituted with a dimethylamino group, makes it a key building block for more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis and analytical quality control, and an exploration of its applications within the fields of pharmaceutical research and drug development. It is intended for researchers, medicinal chemists, and process development scientists who utilize or are investigating this versatile compound.

Introduction to a Privileged Scaffold

This compound (CAS No. 610-16-2) belongs to the family of anthranilic acid derivatives. The anthranilic acid scaffold is considered a "privileged" structure in medicinal chemistry, as it is a recurring motif in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its derivatives are known to exhibit diverse pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The addition of the N,N-dimethyl group modifies the electronic and steric properties of the parent molecule, altering its reactivity, solubility, and metabolic profile, thus providing a unique starting point for the synthesis of novel chemical entities. This guide will delve into the core technical aspects of this compound, providing field-proven insights for its practical application.

Physicochemical and Spectroscopic Properties

This compound is typically a white to pale yellow crystalline powder under standard conditions. The presence of both a carboxylic acid group (weakly acidic) and a tertiary amine group (weakly basic) makes it an amphoteric molecule. This dual functionality is central to its chemical behavior, particularly in purification and separation processes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₂[3][4][5]
Molecular Weight 165.19 g/mol [3][4][5][6][7]
CAS Number 610-16-2[3][6][7]
IUPAC Name This compound[8]
Synonyms N,N-Dimethylanthranilic acid, o-Dimethylaminobenzoic acid[3][6][8]
Appearance White to pale yellow crystal/powder
Melting Point 70-72 °C[1]
Boiling Point 288.5 °C at 760 mmHg[1]
pKa Data available in IUPAC Digitized pKa Dataset[6][8]

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively approached via the exhaustive methylation of its parent amine, anthranilic acid, or its corresponding ester. A common challenge in this synthesis is controlling the degree of methylation, as the reaction can yield a mixture of the starting material, the desired N,N-dimethyl product, and the intermediate N-methyl derivative. The following protocol is a two-stage process adapted from established methylation procedures, involving the methylation of an ester intermediate followed by saponification.[8][9]

Experimental Protocol: Two-Stage Synthesis

Stage 1: N,N-Dimethylation of Methyl Anthranilate

This stage focuses on adding two methyl groups to the nitrogen atom of methyl anthranilate using a strong methylating agent like dimethyl sulfate.

  • Step 1: Reaction Setup. In a well-ventilated fume hood, dissolve methyl anthranilate (1.0 equivalent) in a suitable water-miscible organic solvent such as dioxane (e.g., 2.5-3.0 mL per gram of ester).[9]

  • Step 2: Addition of Base. To the solution, add water (equal volume to the organic solvent) and sodium bicarbonate (NaHCO₃, 3.0 equivalents).[9] The bicarbonate acts as a base to neutralize the sulfuric acid byproduct generated from the dimethyl sulfate, driving the reaction forward. This is a critical self-validating step; insufficient base will lead to a drop in pH and halt the alkylation.

  • Step 3: Methylation. Heat the mixture to 60 °C with vigorous stirring. Add dimethyl sulfate (2.0 equivalents) dropwise over one hour.[9] The elevated temperature increases the reaction rate, while the slow addition maintains control over the exothermic reaction.

  • Step 4: Reaction Completion. After the addition is complete, maintain the reaction at 60 °C for an additional hour, monitoring the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Step 5: Workup and Extraction. Cool the reaction mixture to room temperature and pour it into a larger volume of water. Extract the aqueous suspension with an organic solvent like benzene or toluene (3x volume).[9] The product, being organic, will partition into the organic layer.

  • Step 6: Purification. The organic extract now contains a mixture of N-methyl and N,N-dimethylated products. A key purification step involves washing the organic layer with dilute hydrochloric acid (e.g., 1 M HCl).[9] The monomethylated product (secondary amine) can be protonated and extracted into the aqueous acid phase, while the less basic dimethylated product (tertiary amine) largely remains in the organic phase. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude methyl 2-(dimethylamino)benzoate.

Stage 2: Saponification to this compound

This stage converts the methyl ester into the desired carboxylic acid.

  • Step 1: Hydrolysis. Dissolve the crude methyl 2-(dimethylamino)benzoate from Stage 1 in a mixture of methanol and an aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 1.5 equivalents).

  • Step 2: Reaction Completion. Heat the mixture to reflux for 1-2 hours or until TLC analysis indicates the complete consumption of the ester. The hydroxide ion attacks the carbonyl carbon of the ester, leading to hydrolysis.

  • Step 3: Isolation. Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Step 4: Acidification. While stirring in an ice bath, carefully acidify the solution with cold dilute hydrochloric acid until the pH is approximately 4-5. This compound will precipitate as a solid as it is less soluble in its neutral form.

  • Step 5: Purification. Collect the solid product by vacuum filtration, wash it with cold water to remove inorganic salts, and dry it in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

SynthesisWorkflow cluster_stage1 Stage 1: N,N-Dimethylation cluster_stage2 Stage 2: Saponification A 1. Dissolve Methyl Anthranilate in Dioxane/Water B 2. Add NaHCO3 (Base) A->B C 3. Heat to 60°C B->C D 4. Add Dimethyl Sulfate (Dropwise) C->D E 5. Stir for 1 hr at 60°C (Monitor by TLC) D->E F 6. Aqueous Workup & Toluene Extraction E->F G 7. Purify with Dilute HCl Wash F->G H 8. Isolate Methyl Ester G->H I 9. Dissolve Ester in MeOH/NaOH(aq) H->I Proceed to Saponification J 10. Reflux until Reaction is Complete (Monitor by TLC) I->J K 11. Cool and Remove MeOH J->K L 12. Acidify with HCl (aq) to pH 4-5 K->L M 13. Filter Precipitate L->M N 14. Wash with Cold Water & Dry M->N

Figure 1: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

While this compound may not be the final active pharmaceutical ingredient (API), it serves as a crucial intermediate and building block in the synthesis of more complex, biologically active molecules. Its utility stems from the versatile reactivity of its two functional groups.

  • Chemical Intermediate: The carboxylic acid can be readily converted into esters, amides, or acid chlorides, while the aromatic ring can undergo electrophilic substitution. This allows for its incorporation into larger molecular scaffolds. Anthranilic acid derivatives are foundational to the synthesis of numerous pharmaceuticals, and N,N-dimethylation provides a specific variant for library development and structure-activity relationship (SAR) studies.[1][10]

  • Metabolic Precursor: Esters of this compound are used in various industries. In a biological context, these esters are expected to be readily hydrolyzed by metabolic enzymes in the liver back to the parent carboxylic acid, this compound, which is then excreted.[11] Understanding this metabolic fate is critical for toxicological assessments and prodrug design.

  • Scaffold for Bioactive Compounds: The broader class of anthranilamides (amides derived from anthranilic acid) are central to the development of drugs for metabolic disorders, cancer, and viral infections.[1] this compound provides a specific starting point for creating novel anthranilamide libraries where the nitrogen is fully alkylated, preventing its participation in hydrogen bonding as a donor and increasing its lipophilicity.

ApplicationsLogic A Level 1 Intermediate (e.g., Anthranilic Acid) B This compound (Level 2 Intermediate) A->B Methylation C Amide/Ester Coupling, Ring Functionalization, etc. B->C D Bioactive Scaffolds & Compound Libraries C->D E Drug Candidates (Anti-inflammatory, Anticancer, etc.) D->E Screening & Optimization

Figure 2: Role as an intermediate in the drug discovery process.

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is essential for its use in research and development, particularly as a precursor for pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Experimental Protocol: Reverse-Phase HPLC Analysis

This protocol outlines a general method for assessing the purity of a sample. Method validation (including linearity, accuracy, and precision) would be required for GMP applications.

  • Objective: To determine the purity of a this compound sample by separating it from potential impurities and starting materials.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., Newcrom R1 or equivalent, 5 µm particle size), and an autosampler.[12]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (for MS compatibility)[12]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of Acetonitrile and an aqueous acidic buffer (e.g., Water with 0.1% Phosphoric Acid). The exact ratio (e.g., 50:50) should be optimized to achieve a suitable retention time (typically 3-10 minutes).[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: UV detection at an appropriate wavelength (e.g., 254 nm or 282 nm), determined by a UV scan of the analyte.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.

    • Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a similar concentration as the primary standard.

    • System Suitability: Inject the standard solution multiple times (e.g., n=5) to ensure the system is operating correctly. The relative standard deviation (RSD) for retention time and peak area should be below 2%.

    • Analysis: Inject the sample solution.

    • Data Processing: Identify the peak corresponding to this compound by comparing its retention time to that of the reference standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

QCWorkflow A Prepare Mobile Phase (ACN/H₂O/Acid) C Equilibrate HPLC System with Mobile Phase A->C B Prepare Standard & Sample Solutions (1 mg/mL) B->C D Perform System Suitability Test (Inject Standard, n=5) C->D E Check RSD% < 2% for Area and Retention Time D->E F Inject Sample Solution E->F Pass I FAIL: Troubleshoot System E->I Fail G Integrate Chromatogram F->G H Calculate Purity (% Area) G->H J PASS: Report Result H->J

Figure 3: Quality control workflow for HPLC purity analysis.

Safety and Handling

This compound requires careful handling due to its potential hazards. It is classified as causing skin and eye irritation and may be harmful if swallowed.[3][13]

Table 2: GHS Hazard Information

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1][13]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][13]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.[13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice.[13]

    • Ingestion: Rinse mouth and seek medical attention.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a foundational chemical intermediate with significant relevance to drug discovery and development. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an attractive starting material for creating diverse molecular libraries. A thorough understanding of its synthesis, analytical characterization, and safe handling procedures, as detailed in this guide, is paramount for its effective and responsible use in the laboratory and beyond. As research into novel therapeutics continues, the utility of such privileged scaffolds and their derivatives will undoubtedly remain a cornerstone of medicinal chemistry.

References

An In-depth Technical Guide to the Physical Properties of 2-(Dimethylamino)benzoic Acid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Dimethylamino)benzoic acid, also known as N,N-Dimethylanthranilic acid, is an organic compound with the chemical formula C₉H₁₁NO₂.[1][2][3] As a substituted benzoic acid, it serves as a valuable building block in organic synthesis and holds potential interest for drug development professionals due to its structural motifs. The physical properties of its crystalline form are paramount, dictating its behavior in various applications, from reaction kinetics to formulation stability and bioavailability.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound crystals. We will delve into the experimental methodologies used for characterization, explaining the causality behind procedural choices and emphasizing the principles of data integrity. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound's solid-state characteristics.

Core Molecular and Physical Identifiers

A baseline understanding begins with the compound's fundamental identifiers and properties. This information is critical for sourcing, safety, and initial experimental design.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem[1], NIST[2][3]
Molecular Weight 165.19 g/mol PubChem[1], Lab Pro Inc.[4]
CAS Number 610-16-2PubChem[1], NIST[2][3]
Appearance White to off-white solid/powderLab Pro Inc.[4]
IUPAC Name This compoundPubChem[1]
Synonyms N,N-Dimethylanthranilic acidPubChem[1], NIST[2]

Thermal Properties and Phase Behavior

The thermal behavior of a crystalline solid is a critical indicator of its purity, stability, and polymorphic identity.

Melting Point

The melting point is a fundamental thermodynamic property. For this compound, a melting point of approximately 70°C has been reported.[4] It is crucial to note that isomers of this compound exhibit vastly different melting points; for instance, the 3-isomer melts at 148-150°C and the 4-isomer at 241-243°C, highlighting the impact of substituent position on crystal lattice energy.[5]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the cornerstone technique for thermal analysis.[6] It provides more than just a melting point; it reveals a wealth of information about phase transitions, decomposition events, and the presence of different crystal forms (polymorphs).

Expertise & Causality: We employ DSC not merely to confirm the melting temperature, but to build a thermal profile of the material. In drug development, an unexpected endotherm or exotherm before the melt can signify a polymorphic transition or the degradation of the active pharmaceutical ingredient (API), both of which are critical-to-quality attributes that can impact stability and performance.[7] The heat flow measured is directly proportional to the energy absorbed or released during these events.[6]

Experimental Protocol: DSC Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of the this compound crystal sample into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure a closed system, preventing mass loss from sublimation. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place both pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C). Ramp the temperature at a controlled rate, typically 10°C/min, to a point beyond the melt (e.g., 100°C).

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting event is observed as an endothermic peak. The onset temperature is typically reported as the melting point (Tm), and the integrated peak area corresponds to the enthalpy of fusion (ΔHfus).

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg Sample pan Place in Al Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Ref. Pans seal->load Transfer purge Purge with N2 load->purge ramp Heat at 10°C/min purge->ramp thermogram Generate Thermogram ramp->thermogram Acquire Data analyze Determine Tm & ΔHfus thermogram->analyze

Caption: Workflow for DSC analysis of a crystalline sample.

Crystal Structure and Polymorphism

The precise three-dimensional arrangement of molecules in a crystal lattice dictates many of its bulk properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry.[8]

X-Ray Powder Diffraction (XRPD)

X-Ray Powder Diffraction (XRPD) is an indispensable, non-destructive technique for characterizing crystalline solids. Each crystalline form of a compound produces a unique diffraction pattern, which serves as a "fingerprint" for identification.

Trustworthiness & Self-Validation: The XRPD pattern is a direct consequence of the crystal lattice structure. According to Bragg's Law (nλ = 2d sinθ), diffraction peaks occur at specific angles (2θ) corresponding to the spacing (d) between crystal lattice planes. The resulting pattern of peak positions and their relative intensities is unique to a specific polymorph. This method is self-validating; an unknown sample's identity and phase purity can be unequivocally confirmed by comparing its XRPD pattern to that of a known reference standard.[9] While specific polymorphic forms of this compound are not detailed in the available literature, related molecules like its 4-isomer are known to exhibit polymorphism, making this analysis essential.[10][11]

Experimental Protocol: XRPD Analysis
  • Sample Preparation: Gently grind a small amount (approx. 100 mg) of the crystalline sample with a mortar and pestle to ensure random crystal orientation and a consistent particle size.

  • Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface.

  • Instrument Setup: Place the holder in the diffractometer. Configure the instrument with a standard X-ray source (e.g., Cu Kα, λ = 1.54 Å).

  • Data Acquisition: Scan the sample over a defined 2θ range (e.g., 2° to 40°) with a specific step size and dwell time.

  • Data Analysis: The diffractogram is a plot of intensity versus 2θ. The peak list (positions and relative intensities) is extracted and compared against reference patterns to confirm identity and assess for the presence of other crystalline phases.

Visualization: XRPD Characterization Workflow

XRPD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind Sample mount Mount on Holder grind->mount place Place in Diffractometer mount->place Load scan Scan 2θ Range place->scan pattern Generate Diffractogram scan->pattern Output compare Compare to Reference pattern->compare final final compare->final Confirm Identity/ Phase Purity

Caption: Standard workflow for XRPD analysis of a powder sample.

Spectroscopic Characterization

Spectroscopic methods provide orthogonal confirmation of the molecular structure elucidated by diffraction techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule. It is exceptionally useful for identifying the presence of specific functional groups. For this compound, the key expected absorptions are:

  • ~3300-2500 cm⁻¹: A very broad band corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[12]

  • ~1700-1680 cm⁻¹: A strong, sharp absorption from the C=O (carbonyl) stretching of the aryl carboxylic acid.[12]

  • ~1320-1210 cm⁻¹: C-O stretching vibrations.[12]

  • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

  • ~1250-1000 cm⁻¹: C-N stretching vibrations.

FTIR spectra are available in public databases, often collected using techniques like KBr pellets or Attenuated Total Reflectance (ATR).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons (in the 7-8 ppm range), a singlet for the two equivalent N-methyl groups (around 3 ppm), and a broad singlet for the acidic carboxylic acid proton (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon (~170 ppm), the aromatic carbons, and the N-methyl carbons.

These spectroscopic techniques, when used together, provide an unambiguous confirmation of the chemical identity of this compound.

Conclusion

The physical characterization of this compound crystals relies on a suite of complementary analytical techniques. DSC provides a detailed map of its thermal behavior and stability, while XRPD offers an unequivocal fingerprint of its crystal lattice structure, essential for identifying polymorphs. These are supported by spectroscopic methods like FTIR and NMR, which confirm molecular identity. For researchers and drug developers, a thorough understanding and application of these methodologies are not merely procedural—they are fundamental to ensuring the quality, stability, and ultimate performance of the final product.

References

The Chemistry and History of N,N-Dimethylanthranilic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Dimethylanthranilic acid, a synthetically derived aromatic amino acid, holds a unique position in the landscape of chemical intermediates. Though not as widely recognized as its parent compound, anthranilic acid, it serves as a valuable building block in the synthesis of a variety of organic molecules. Its structure, featuring a carboxylic acid and a tertiary amine on a benzene ring, imparts specific reactivity that has been harnessed in diverse applications, from the creation of dyes to its potential role as a corrosion inhibitor. This guide provides a comprehensive overview of N,N-Dimethylanthranilic acid, delving into its historical discovery, detailing its synthesis through established and modern methodologies, characterizing its physicochemical properties, and exploring its key applications for researchers, scientists, and professionals in drug development and chemical manufacturing.

Historical Perspective: The Emergence of a Dialkylated Anthranilic Acid

The story of N,N-Dimethylanthranilic acid is intrinsically linked to the broader exploration of anthranilic acid and its derivatives. While the parent anthranilic acid was first isolated from the degradation of indigo dye in the mid-19th century, the specific timeline for the discovery of its N,N-dimethylated counterpart is less definitively documented in early chemical literature.

A significant milestone in the preparation of dimethylamino acids came in 1950 with the work of R. E. Bowman and H. H. Stroud. Their paper in the Journal of the Chemical Society described a novel method for the preparation of dimethylamino acids, which likely included the synthesis of N,N-Dimethylanthranilic acid, marking a key point in its documented history[1]. This work provided a systematic approach to the N,N-dimethylation of amino acids, a process that until then had various practical challenges.

Prior to this, the fundamental reactions that would enable the synthesis of N,N-Dimethylanthranilic acid were being established. The Eschweiler-Clarke reaction, a method for the methylation of amines using formaldehyde and formic acid, was developed in the early 20th century and represents a classic and viable route to this compound. Similarly, the principles of the Ullmann condensation, involving copper-catalyzed reactions of aryl halides with amines, provided another potential pathway for its synthesis from precursors like 2-chlorobenzoic acid and dimethylamine[2][3][4]. These foundational reactions laid the groundwork for the eventual targeted synthesis and study of N,N-Dimethylanthranilic acid.

Synthesis Methodologies

The synthesis of N,N-Dimethylanthranilic acid can be achieved through several strategic routes, each with its own advantages and mechanistic underpinnings. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

Reductive Amination of Anthranilic Acid (Eschweiler-Clarke Reaction)

A classic and effective method for the N,N-dimethylation of primary amines is the Eschweiler-Clarke reaction. This one-pot procedure utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.

Reaction Causality: The reaction proceeds through the initial formation of an imine between the primary amine of anthranilic acid and formaldehyde. This is followed by a hydride transfer from formic acid to the iminium ion, resulting in the monomethylated product, N-methylanthranilic acid. The process is then repeated to yield the desired N,N-Dimethylanthranilic acid. The irreversible decomposition of formic acid to carbon dioxide and a hydride equivalent drives the reaction to completion.

Experimental Protocol: Eschweiler-Clarke Synthesis of N,N-Dimethylanthranilic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend anthranilic acid (1 equivalent) in 90% formic acid.

  • Addition of Formaldehyde: To the stirred suspension, add a 37% aqueous solution of formaldehyde (2.5 equivalents).

  • Reflux: Heat the reaction mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Isolation: The product, N,N-Dimethylanthranilic acid, will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Eschweiler_Clarke Anthranilic_Acid Anthranilic Acid N_Methylanthranilic_Acid N-Methylanthranilic Acid Anthranilic_Acid->N_Methylanthranilic_Acid + HCHO, HCOOH Formaldehyde Formaldehyde (HCHO) Formic_Acid Formic Acid (HCOOH) NN_Dimethylanthranilic_Acid N,N-Dimethylanthranilic Acid N_Methylanthranilic_Acid->NN_Dimethylanthranilic_Acid + HCHO, HCOOH

Caption: Eschweiler-Clarke reaction pathway for the synthesis of N,N-Dimethylanthranilic acid.

Ullmann Condensation of 2-Chlorobenzoic Acid

The Ullmann condensation provides an alternative route starting from a halogenated benzoic acid. This copper-catalyzed nucleophilic aromatic substitution reaction couples 2-chlorobenzoic acid with dimethylamine.

Reaction Causality: The reaction is believed to proceed through the formation of a copper(I) salt of dimethylamine, which then undergoes oxidative addition with the 2-chlorobenzoic acid. Reductive elimination from the resulting organocopper intermediate yields the N-arylated product, N,N-Dimethylanthranilic acid. The presence of a base is crucial to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol: Ullmann Condensation for N,N-Dimethylanthranilic Acid Synthesis

  • Reaction Setup: In a sealed reaction vessel, combine 2-chlorobenzoic acid (1 equivalent), an excess of a 40% aqueous solution of dimethylamine, a catalytic amount of copper(I) iodide, and a base such as potassium carbonate.

  • Heating: Heat the mixture at a temperature of 120-150°C for several hours. The reaction progress should be monitored by HPLC or TLC.

  • Workup: After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Isolation and Purification: Collect the crude N,N-Dimethylanthranilic acid by filtration, wash with water, and purify by recrystallization.

Ullmann_Condensation Chlorobenzoic_Acid 2-Chlorobenzoic Acid NN_Dimethylanthranilic_Acid N,N-Dimethylanthranilic Acid Chlorobenzoic_Acid->NN_Dimethylanthranilic_Acid Dimethylamine Dimethylamine Dimethylamine->NN_Dimethylanthranilic_Acid Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->NN_Dimethylanthranilic_Acid

Caption: Ullmann condensation for the synthesis of N,N-Dimethylanthranilic acid.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of N,N-Dimethylanthranilic acid is essential for its application and for quality control in its synthesis.

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Off-white to yellowish crystalline solid
Melting Point Approximately 68-72 °C
Solubility Soluble in hot water, ethanol, and other organic solvents
pKa ~5.2 (estimated for the carboxylic acid)

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with chemical shifts influenced by the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group. A singlet corresponding to the six protons of the two methyl groups would be observed in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the carboxyl carbon, and the N-methyl carbons. The chemical shifts of the aromatic carbons are indicative of the substitution pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic bands for the aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Key Applications and Future Directions

While not as extensively used as some other chemical intermediates, N,N-Dimethylanthranilic acid has found utility in several specialized areas.

  • Dye Synthesis: N,N-Dimethylanthranilic acid can serve as a precursor in the synthesis of certain azo dyes. The tertiary amine group can act as a powerful auxochrome, influencing the color and fastness properties of the resulting dye[5]. Methyl red, for example, is an azo dye synthesized from anthranilic acid and dimethylaniline[6].

  • Corrosion Inhibition: The presence of nitrogen and oxygen atoms, along with the aromatic ring, makes N,N-Dimethylanthranilic acid a candidate for use as a corrosion inhibitor, particularly for metals in acidic media. The molecule can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process[7][8][9].

  • Pharmaceutical and Agrochemical Synthesis: As a substituted anthranilic acid, it holds potential as a starting material or intermediate in the synthesis of more complex molecules with biological activity. The anthranilic acid scaffold is present in a number of pharmaceuticals[10][11].

  • Organic Synthesis Intermediate: The dual functionality of the carboxylic acid and the tertiary amine allows for a range of chemical transformations, making it a useful intermediate in multi-step organic syntheses.

The future development of applications for N,N-Dimethylanthranilic acid will likely focus on its use as a tailored building block in medicinal and materials chemistry. Its specific electronic and steric properties can be exploited to fine-tune the characteristics of larger, more complex molecules.

Conclusion

N,N-Dimethylanthranilic acid, from its likely first systematic synthesis in the mid-20th century to its current niche applications, represents a valuable tool in the synthetic chemist's arsenal. A solid understanding of its historical context, synthetic routes, and physicochemical properties is crucial for its effective utilization. This guide has provided a detailed technical overview, offering both foundational knowledge and practical insights for researchers and professionals working with this versatile aromatic amino acid. As the demand for novel and functionalized organic molecules continues to grow, the importance of well-characterized intermediates like N,N-Dimethylanthranilic acid is set to increase.

References

Methodological & Application

Synthesis of 2-(Dimethylamino)benzoic Acid: A Detailed Protocol for N-Methylation via the Eschweiler-Clarke Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 2-(Dimethylamino)benzoic acid from anthranilic acid. The protocol is centered on the Eschweiler-Clarke reaction, a classic and highly efficient method for the N-methylation of primary amines. This document furnishes a detailed mechanistic overview, a step-by-step experimental procedure, safety protocols, and characterization data. The content is structured to provide researchers, chemists, and drug development professionals with the technical accuracy and practical insights required for successful synthesis.

Introduction

This compound, also known as N,N-Dimethylanthranilic acid, is a valuable substituted benzoic acid derivative.[1] Its structure is a key building block in the synthesis of various more complex molecules, including pharmaceuticals and dyes. The efficient and selective synthesis of this compound is therefore of significant interest.

The protocol detailed herein utilizes the Eschweiler-Clarke reaction, a robust reductive amination process that methylates primary or secondary amines to their corresponding tertiary amines using an excess of formic acid and formaldehyde.[2][3][4] A key advantage of this method over other methylation techniques, such as using methyl halides, is its prevention of quaternization, meaning the reaction cleanly stops at the tertiary amine stage.[3][4] This inherent selectivity makes it a preferred method in organic synthesis for achieving high yields of the desired N,N-dimethylated product.[5]

Reaction Mechanism and Rationale

The Eschweiler-Clarke reaction proceeds through a well-understood, stepwise mechanism. Understanding this pathway is crucial for appreciating the role of each reagent and optimizing reaction conditions.

Mechanism Overview:

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (anthranilic acid) on the carbonyl carbon of formaldehyde. This is followed by dehydration to form an intermediate iminium ion.[2][6]

  • Reductive Methylation (Hydride Transfer): Formic acid then serves as the reducing agent. It donates a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing it to a secondary amine (N-methylanthranilic acid). This step is irreversible due to the concurrent formation and release of stable carbon dioxide gas.[3]

  • Second Methylation: The process repeats. The newly formed secondary amine reacts with a second molecule of formaldehyde to form a new iminium ion, which is subsequently reduced by another molecule of formic acid to yield the final tertiary amine product, this compound.[2][7]

The use of excess formaldehyde and formic acid is a critical experimental choice, as it ensures the reaction is driven to completion for exhaustive methylation.[3]

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS No.Molecular WeightQuantityPurity
Anthranilic Acid118-92-3137.14 g/mol 13.7 g (0.1 mol)>98%
Formic Acid64-18-646.03 g/mol 23 mL (~0.6 mol)88-90% aq.
Formaldehyde50-00-030.03 g/mol 22.5 mL (~0.3 mol)37% aq.
Hydrochloric Acid7647-01-036.46 g/mol As neededConc. (37%)
Sodium Hydroxide1310-73-240.00 g/mol As needed>97%
Deionized Water7732-18-518.02 g/mol As needed-
Ethanol64-17-546.07 g/mol For Recrystallization95%
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Magnetic stir bar

  • Beakers (various sizes)

  • Graduated cylinders

  • Buchner funnel and filter flask

  • pH paper or pH meter

  • Ice bath

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 13.7 g (0.1 mol) of anthranilic acid.

  • Reagent Addition: In a fume hood, carefully add 23 mL of formic acid (88%) and 22.5 mL of formaldehyde solution (37%) to the flask.

    • Scientist's Note: The addition of formic acid can be exothermic. While pre-cooling is not strictly necessary for this scale, for larger batches, an ice bath may be used to moderate the initial temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to 100°C using a heating mantle. Maintain a gentle reflux with continuous stirring.

    • Causality Check: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous evolution of carbon dioxide gas will be observed, which is a key indicator that the reductive methylation is occurring.[3]

  • Reaction Time: Continue heating under reflux for 8-12 hours, or until the effervescence of CO₂ has largely ceased.

  • Cooling and Neutralization: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. Once cool, place the flask in an ice bath to chill thoroughly.

  • Product Precipitation: The target compound is amphoteric. Precipitation is achieved by carefully adjusting the pH to its isoelectric point. Slowly add concentrated hydrochloric acid to the cold mixture until the pH is approximately 1. Then, carefully add a concentrated sodium hydroxide solution dropwise with vigorous stirring until the pH of the slurry is between 4 and 5. A thick, white precipitate of this compound will form.

    • Expert Insight: Precise pH control is critical for maximizing yield. Adjusting the pH too far into the basic or acidic range will re-dissolve the product.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2x 30 mL) to remove residual salts and impurities.

  • Drying: Press the solid dry on the filter and then transfer it to a watch glass to air dry or dry in a vacuum oven at 50-60°C to a constant weight.

Purification (Recrystallization)
  • Transfer the crude, dry solid to a beaker.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Workflow and Characterization

Synthesis Workflow Start 1. Charge Reagents (Anthranilic Acid, HCOOH, HCHO) Reflux 2. Heat to Reflux (100°C) 8-12 hours Start->Reflux Cool 3. Cool to Room Temp & Ice Bath Reflux->Cool Precipitate 4. pH Adjustment (4-5) Precipitate Product Cool->Precipitate Filter 5. Isolate by Filtration Wash with Cold Water Precipitate->Filter Dry 6. Dry Crude Product Filter->Dry Recrystallize 7. Recrystallize (Ethanol/Water) Dry->Recrystallize FinalProduct Pure this compound Recrystallize->FinalProduct

Caption: Overall synthesis and purification workflow.

Expected Results & Characterization:

PropertyValue
Appearance White to pale yellow crystalline solid[8]
Molecular Formula C₉H₁₁NO₂[1][8]
Molecular Weight 165.19 g/mol [1][8]
Melting Point 68-72 °C (Lit. ~70°C)[8]
Expected Yield 75-85% (post-recrystallization)
Purity (HPLC) >98%[8]

Safety and Hazard Management

  • Formic Acid: Corrosive and causes severe skin burns and eye damage. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Formaldehyde: Toxic, a known irritant, and a suspected carcinogen.[1] All handling must occur within a fume hood to avoid inhalation of vapors.

  • Hydrochloric Acid / Sodium Hydroxide: Corrosive. Handle with care, wearing appropriate PPE. The neutralization process can be exothermic.

The reaction should be conducted in a well-ventilated fume hood at all times. Ensure an emergency eyewash and shower are accessible.

References

The Strategic Advantage of 2-(Dimethylamino)benzoic Acid in Copper-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elevating Copper Catalysis Beyond Convention

In the landscape of modern synthetic chemistry, copper-catalyzed cross-coupling reactions have emerged as a cost-effective and highly versatile alternative to their palladium-catalyzed counterparts. Central to the advancement of these Ullmann-type reactions is the rational design and selection of ligands that modulate the reactivity and stability of the copper catalyst. Among these, 2-(Dimethylamino)benzoic acid (DMPAO) has distinguished itself as a particularly effective N,O-bidentate ligand. Its unique structural features—a dimethylamino group and a carboxylic acid moiety ortho to each other on a benzene ring—allow for the formation of a stable five-membered chelating ring with the copper center. This chelation enhances the solubility and stability of the catalytic species, facilitating reactions under milder conditions and with lower catalyst loadings. This guide provides an in-depth exploration of the application of this compound in copper-catalyzed C-N, C-O, and C-S bond-forming reactions, offering detailed protocols and mechanistic insights for researchers in drug development and materials science.

Mechanistic Rationale: The Role of this compound in the Catalytic Cycle

The efficacy of this compound as a ligand in copper-catalyzed cross-coupling reactions stems from its ability to stabilize the copper(I) catalyst and facilitate the key steps of the catalytic cycle. The generally accepted mechanism for these reactions involves oxidative addition, ligand exchange, and reductive elimination.[1]

The bidentate nature of this compound, coordinating through the nitrogen of the dimethylamino group and the oxygen of the carboxylate, plays a crucial role. This chelation forms a stable complex with the copper(I) salt, which is the active catalytic species. This complex is more soluble in organic solvents and less prone to disproportionation than the unligated copper salt.

During the catalytic cycle, the ligand is believed to facilitate the oxidative addition of the aryl halide to the copper(I) center, forming a transient copper(III) intermediate. The electron-donating nature of the dimethylamino group increases the electron density on the copper center, which can promote this otherwise challenging step. Subsequently, the ligand assists in the deprotonation of the nucleophile (amine, phenol, or thiol) and its coordination to the copper(III) center. The final reductive elimination step, which forms the desired C-N, C-O, or C-S bond and regenerates the copper(I) catalyst, is also thought to be promoted by the ligand's ability to stabilize the transition state.

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_legend Legend CuI_L Cu(I)-DMPAO Complex OxAdd Oxidative Addition (Ar-X) CuI_L->OxAdd Ar-X CuIII Cu(III) Intermediate (L-Cu(Ar)(X)) OxAdd->CuIII Nuc_Coord Nucleophile Coordination (Nu-H) CuIII->Nuc_Coord Nu-H, Base RedElim Reductive Elimination Nuc_Coord->RedElim RedElim->CuI_L Regeneration Product Ar-Nu Product RedElim->Product L L = this compound (DMPAO) ArX Ar-X = Aryl Halide NuH Nu-H = Amine, Phenol, or Thiol N-Arylation Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add CuI, DMPAO, Base, Aryl Halide, and Amine setup->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent reaction Heat and Stir (e.g., 80-120 °C, 12-24 h) add_solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated N-Aryl Amine purification->product

References

The Dual-Role Directing Group: A Guide to Palladium-Catalyzed C-H Functionalization with 2-(Dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of complex molecular architectures, a fact underscored by the 2010 Nobel Prize in Chemistry. These transformations have become indispensable in pharmaceutical and materials science for their ability to forge carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. A significant evolution in this field is the advent of C-H bond functionalization, which offers a more atom-economical and step-efficient alternative to traditional methods that rely on pre-functionalized starting materials.

This guide focuses on the strategic use of 2-(Dimethylamino)benzoic acid (DMABA) in palladium-catalyzed cross-coupling. While DMABA is a simple, commercially available building block, its true power lies in the synergistic action of its two functional groups.[1] The carboxylic acid moiety serves as an effective directing group, positioning the palladium catalyst in close proximity to an ortho C-H bond, thereby enabling its selective activation. The dimethylamino group, in turn, modulates the electronic properties of the aromatic ring, influencing reactivity. We will delve into the mechanistic underpinnings of this process and provide a detailed, field-proven protocol for its application in the synthesis of biaryl compounds, a common motif in drug discovery.

Mechanistic Rationale: The Logic of Directed C-H Activation

The success of a palladium-catalyzed C-H functionalization hinges on the ability to control which C-H bond is cleaved. This is where the concept of a "directing group" becomes paramount. In the case of benzoic acids, the carboxylate group is the key player.[2]

The generally accepted catalytic cycle for the ortho-arylation of a benzoic acid derivative is a testament to elegant chemical orchestration. While several variations exist, a common pathway involves a Pd(II)/Pd(0) or Pd(II)/Pd(IV) cycle. The process is initiated by the coordination of the deprotonated benzoic acid (carboxylate) to a Pd(II) salt.

Causality Behind the Catalytic Cycle:

  • Coordination and C-H Activation: The reaction begins with the formation of a palladium carboxylate species. The bidentate coordination of the carboxylate group to the palladium center forms a stable five-membered cyclometalated intermediate. This chelation brings the palladium catalyst into the immediate vicinity of the ortho C-H bond, drastically lowering the activation energy for its cleavage in a step often referred to as Concerted Metalation-Deprotonation (CMD).[1][2]

  • Oxidative Addition: The aryl halide (Ar-X) coupling partner then enters the cycle. It undergoes oxidative addition to the palladacycle. This step is often facilitated by additives. For instance, when using aryl iodides, a silver salt like silver carbonate (Ag₂CO₃) or silver acetate (AgOAc) is frequently employed. The silver salt acts as a halide scavenger, precipitating AgI and preventing the reversible inhibitory coordination of iodide to the palladium center.[2][3][4] This drives the reaction forward.

  • Reductive Elimination: The final step is the formation of the new C-C bond via reductive elimination from the palladium intermediate. This step releases the desired ortho-arylated benzoic acid product and regenerates a Pd(0) species.

  • Catalyst Regeneration: The Pd(0) is then re-oxidized to the active Pd(II) state by an oxidant present in the reaction mixture, allowing the catalytic cycle to continue.

The following diagram illustrates a simplified workflow for a typical directed C-H arylation experiment.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrate, Aryl Halide, Pd Catalyst, Ligand (optional), Base, and Solvent in a Schlenk flask. degas Degas the mixture (e.g., three freeze-pump-thaw cycles). reagents->degas heat Heat the reaction mixture (e.g., 100-130 °C) with stirring for a specified time (e.g., 12-24 h). degas->heat monitor Monitor progress via TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool acidify Acidify with aq. HCl to protonate the carboxylate. cool->acidify extract Extract with an organic solvent (e.g., Ethyl Acetate). acidify->extract purify Purify by column chromatography. extract->purify caption General workflow for Pd-catalyzed C-H arylation.

Fig 1. General workflow for Pd-catalyzed C-H arylation.

Application Protocol: Ortho-Arylation of this compound

This protocol details a representative procedure for the palladium-catalyzed direct ortho-arylation of this compound with an aryl iodide. The conditions are adapted from established methods for the arylation of benzoic acids.[1][2]

Materials & Reagents:

ReagentCAS NumberM.W. ( g/mol )Typical Amount (for 0.5 mmol scale)Moles (mmol)Eq.
This compound (DMABA)610-16-2165.1982.6 mg0.51.0
Aryl Iodide (e.g., 4-Iodotoluene)624-31-7218.04163.5 mg0.751.5
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.505.6 mg0.0250.05
Silver Carbonate (Ag₂CO₃)534-16-7275.75275.8 mg1.02.0
Potassium Carbonate (K₂CO₃)584-08-7138.2169.1 mg0.51.0
Acetic Acid (AcOH), glacial64-19-760.052.5 mL--

Equipment:

  • Schlenk flask or heavy-walled pressure vessel with a Teflon-lined cap

  • Magnetic stirrer and stir bar

  • Heating oil bath or heating mantle with temperature control

  • Standard glassware for work-up and purification (separatory funnel, round-bottom flasks)

  • Silica gel for column chromatography

  • Inert gas (Nitrogen or Argon) supply

Step-by-Step Experimental Procedure:

PART 1: Reaction Setup (Under Inert Atmosphere)

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (82.6 mg, 0.5 mmol, 1.0 eq.).

  • Addition of Reagents: In the solid state, add the aryl iodide (e.g., 4-Iodotoluene, 163.5 mg, 0.75 mmol, 1.5 eq.), Palladium(II) Acetate (5.6 mg, 0.025 mmol, 5 mol%), Silver Carbonate (275.8 mg, 1.0 mmol, 2.0 eq.), and Potassium Carbonate (69.1 mg, 0.5 mmol, 1.0 eq.).

    • Causality Check: Palladium(II) acetate is the catalyst precursor. Silver carbonate is crucial; it acts as both an oxidant to regenerate the active Pd(II) catalyst and as a halide scavenger to remove iodide from the palladium coordination sphere, preventing catalyst inhibition.[3][4][5] Potassium carbonate serves as a base to deprotonate the carboxylic acid, forming the active carboxylate directing group.

  • Solvent Addition: Add glacial acetic acid (2.5 mL) via syringe.

    • Causality Check: Acetic acid is a common solvent for these reactions, as it can facilitate the protonolysis steps and maintain the solubility of the carboxylate species.[2]

  • Inerting the Atmosphere: Seal the flask and perform three cycles of evacuating the flask under vacuum and backfilling with an inert gas (Nitrogen or Argon). This is critical to prevent oxidation of the catalyst and other reagents.

PART 2: Reaction Execution

  • Heating: Place the sealed flask in a preheated oil bath at 120-130 °C.

  • Stirring: Begin vigorous magnetic stirring. The reaction mixture will typically be a suspension.

  • Monitoring: Allow the reaction to proceed for 12-24 hours. The progress can be monitored by periodically taking a small aliquot (under inert atmosphere if possible), quenching it, and analyzing by Thin Layer Chromatography (TLC) or LC-MS.

PART 3: Work-up and Purification

  • Cooling: After the reaction is deemed complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Quenching and Filtration: Dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove palladium black and insoluble silver salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Acidification and Extraction: Transfer the combined filtrate to a separatory funnel. Add 1 M aqueous HCl (20 mL) to the funnel. Shake vigorously. This step protonates the product's carboxylate, making it soluble in the organic layer, while also removing basic impurities.

  • Separation: Separate the organic layer. Wash the organic layer sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ortho-arylated product.

Visualization of the Catalytic Cycle

The following diagram outlines the key steps in the palladium-catalyzed C-H arylation of a benzoic acid.

CatalyticCycle Pd_II Pd(OAc)₂ Intermediate1 [Ar-Pd(II)-OOCR'] Pd_II->Intermediate1 Coordination Intermediate2 Palladacycle Intermediate1->Intermediate2 C-H Activation (CMD) Intermediate3 [Ar'-Pd(IV)-I] Intermediate2->Intermediate3 Oxidative Addition Product_Pd0 Product + Pd(0) Intermediate3->Product_Pd0 Reductive Elimination AgI AgI ppt. Intermediate3->AgI Product_Pd0->Pd_II Re-oxidation Product_out ortho-Arylated Benzoic Acid Product_Pd0->Product_out Substrate R-COOH (Benzoic Acid) Substrate->Intermediate1 Base - OAc⁻ Base->Intermediate1 ArylHalide Ar'-I ArylHalide->Intermediate2 Oxidant Ag₂CO₃ (Oxidant) Oxidant->Product_Pd0 caption Simplified Pd(II)/Pd(IV) catalytic cycle.

Fig 2. Simplified Pd(II)/Pd(IV) catalytic cycle.

Conclusion and Outlook

The use of this compound and related structures as substrates in palladium-catalyzed C-H functionalization exemplifies the power of directing group chemistry. By leveraging the inherent coordinating ability of the carboxylate group, chemists can achieve highly regioselective transformations that would be challenging using classical methods. The protocol provided serves as a robust starting point for researchers aiming to synthesize complex biaryl structures. Future advancements in this area will likely focus on developing even milder reaction conditions, expanding the substrate scope, and achieving enantioselective transformations through the design of novel chiral ligands.

References

The Strategic Role of 2-(Dimethylamino)benzoic Acid and its Analogs in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Dimethylamino)benzoic acid and its structural analogs, belonging to the broader class of anthranilic acid derivatives, represent a cornerstone in the edifice of medicinal chemistry. Their inherent functionalities—a carboxylic acid and a tertiary amino group on an aromatic scaffold—provide a versatile platform for the construction of complex molecular architectures. This application note delves into the strategic application of these synthons in pharmaceutical development, with a particular focus on the synthesis of the local anesthetic, Articaine. We will explore the underlying chemical principles that make these molecules valuable building blocks, provide a detailed representative synthetic protocol, and discuss the broader implications for drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction: The Versatility of Anthranilic Acid Derivatives

Anthranilic acid (2-aminobenzoic acid) and its derivatives are privileged scaffolds in pharmaceutical synthesis. The presence of both an acidic carboxyl group and a basic amino group on the same aromatic ring allows for a diverse range of chemical transformations, making them ideal starting materials for the synthesis of a wide array of therapeutic agents. These compounds serve as precursors to various heterocyclic systems and are integral to the structure of numerous marketed drugs, including diuretics, anti-inflammatory agents, and anticoagulants[1][2][3].

This compound, with its tertiary amine, offers specific advantages. The dimethylamino group can influence the molecule's electronic properties, basicity, and steric hindrance, which can be strategically exploited in multi-step syntheses. Furthermore, this moiety is a common pharmacophore in many FDA-approved drugs, contributing to their biological activity[4].

Core Application: Synthesis of the Local Anesthetic Articaine

A prime example of the utility of a this compound derivative is in the synthesis of the potent local anesthetic, Articaine. While various synthetic routes to Articaine exist, many converge on a key intermediate derived from a substituted anthranilic acid analog. Articaine's unique thiophene ring and ester linkage contribute to its high lipid solubility and rapid metabolism, respectively, resulting in a fast onset of action and a favorable safety profile[5][6][7][8][9].

The synthesis of Articaine showcases the strategic use of a 2-(amino)benzoic acid derivative as a foundational building block. A plausible synthetic pathway involves the use of methyl 4-methyl-3-aminothiophene-2-carboxylate as a key starting material, which can be conceptually derived from a strategic modification of an anthranilic acid scaffold.

Retrosynthetic Analysis of Articaine

A retrosynthetic analysis of Articaine reveals the importance of a substituted aminothiophene carboxylic acid ester, which can be constructed from simpler precursors. The core thiophene ring bearing both an amino and a carboxylate group is the central structural element.

G Articaine Articaine Intermediate1 Methyl 4-methyl-3-(2-chloropropanamido)thiophene-2-carboxylate Articaine->Intermediate1 Amine Alkylation Intermediate2 Methyl 4-methyl-3-aminothiophene-2-carboxylate Intermediate1->Intermediate2 Amidation Precursors Simpler Starting Materials Intermediate2->Precursors Thiophene Ring Synthesis

Caption: Retrosynthetic analysis of Articaine.

Causality Behind Experimental Choices in Articaine Synthesis

The choice of reagents and reaction conditions in the synthesis of Articaine is dictated by the need for high yield, purity, and scalability. The use of a substituted thiophene precursor, an analog of anthranilic acid, is crucial. The thiophene ring enhances the lipid solubility of Articaine, facilitating its diffusion across nerve membranes and contributing to its high anesthetic potency[6][7][8].

The multi-step synthesis involves key transformations such as amidation and nucleophilic substitution. Each step is optimized to ensure the desired regioselectivity and to minimize the formation of byproducts, which is critical in pharmaceutical manufacturing.

Experimental Protocols: Representative Synthesis of an Articaine Intermediate

The following is a representative, multi-step protocol for the synthesis of a key intermediate of Articaine, based on publicly available patent literature[10][11][12]. This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.

Step 1: Amidation of Methyl 4-methyl-3-aminothiophene-2-carboxylate

This step involves the acylation of the amino group on the thiophene ring.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g)
Methyl 4-methyl-3-aminothiophene-2-carboxylate185.241.0185.24
2-Chloropropionyl chloride126.981.1139.68
Triethylamine101.191.2121.43
Dichloromethane (DCM)--2 L

Procedure:

  • In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve methyl 4-methyl-3-aminothiophene-2-carboxylate in 2 L of dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add triethylamine to the cooled solution with stirring.

  • Add 2-chloropropionyl chloride dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 L of water, 1 L of 1 M HCl, 1 L of saturated sodium bicarbonate solution, and 1 L of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, methyl 4-methyl-3-(2-chloropropanamido)thiophene-2-carboxylate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Nucleophilic Substitution with n-Propylamine

This step introduces the propylamino side chain to form the core structure of Articaine.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g)
Methyl 4-methyl-3-(2-chloropropanamido)thiophene-2-carboxylate275.751.0275.75
n-Propylamine59.113.0177.33
Dimethylformamide (DMF)--1 L

Procedure:

  • In a 3 L round-bottom flask, dissolve the purified intermediate from Step 1 in 1 L of dimethylformamide.

  • Add n-propylamine to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 5 L of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 1 L).

  • Combine the organic extracts and wash with water (2 x 1 L) and brine (1 x 1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Articaine base.

  • The crude product can be further purified by column chromatography or by conversion to its hydrochloride salt.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Nucleophilic Substitution Start1 Methyl 4-methyl-3-aminothiophene-2-carboxylate Reagent1 2-Chloropropionyl chloride, Triethylamine, DCM Start1->Reagent1 Product1 Methyl 4-methyl-3-(2-chloropropanamido)thiophene-2-carboxylate Reagent1->Product1 Start2 Intermediate from Step 1 Product1->Start2 Reagent2 n-Propylamine, DMF Start2->Reagent2 Product2 Articaine Base Reagent2->Product2

Caption: Experimental workflow for the synthesis of an Articaine intermediate.

Broader Applications and Future Perspectives

The utility of anthranilic acid derivatives extends far beyond the synthesis of local anesthetics. They are key starting materials for the synthesis of a variety of heterocyclic compounds that form the core of many pharmaceuticals. For instance, quinazolines and benzodiazepines, which are synthesized from anthranilic acid derivatives, are scaffolds for drugs with a wide range of biological activities, including anticancer and anti-inflammatory properties[2][13][14].

The ongoing exploration of new synthetic methodologies and the functionalization of the anthranilic acid scaffold will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. The inherent reactivity and versatility of these building blocks ensure their continued importance in the future of pharmaceutical research and development.

Conclusion

This compound and its related anthranilic acid derivatives are indispensable tools in the arsenal of the medicinal chemist. Their application in the synthesis of the local anesthetic Articaine serves as a compelling case study of their strategic importance. The ability to readily modify their structure and their utility in constructing complex molecular frameworks underscores their value as versatile building blocks. As the demand for novel therapeutics continues to grow, the creative and efficient utilization of these fundamental synthons will remain a critical driver of innovation in the pharmaceutical industry.

References

Application Note and Protocol: 2-(Dimethylamino)benzoic Acid as a Novel Matrix for MALDI Mass Spectrometry of Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pivotal Role of the Matrix in MALDI-MS of Peptides

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a cornerstone analytical technique for the characterization of a wide array of biomolecules, most notably peptides and proteins.[1][2][3] The success of a MALDI-MS experiment is intrinsically linked to the choice of the matrix, a small organic molecule that co-crystallizes with the analyte.[4] The matrix serves several critical functions: it absorbs the energy from the laser, facilitates the desorption and ionization of the analyte molecules with minimal fragmentation, and isolates analytes to prevent aggregation.[2]

While a handful of matrices, such as α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and sinapinic acid (SA), have become the workhorses for peptide and protein analysis, the exploration of novel matrix compounds continues to be an area of active research.[5] This pursuit is driven by the need for matrices with improved performance for specific classes of peptides, such as hydrophobic or post-translationally modified peptides, and for enhanced sensitivity and spectral quality.

This application note introduces 2-(Dimethylamino)benzoic acid (DMAB) as a potential matrix for the MALDI-MS analysis of peptides. As a derivative of benzoic acid, DMAB shares structural similarities with established matrices like DHB, suggesting its potential utility in this application.[6][7] This document provides a comprehensive theoretical framework and a detailed, albeit exploratory, protocol for the use of DMAB in peptide analysis.

Physicochemical Properties of this compound (DMAB)

Understanding the properties of DMAB is crucial for its application as a MALDI matrix.

PropertyValueSource
Molecular FormulaC₉H₁₁NO₂[8][9][10]
Molecular Weight165.19 g/mol [8][9][10]
AppearanceWhite Solid[8][9]
Melting Point~70 °C[8][9]
CAS Number610-16-2[8][9][10]

The aromatic ring in DMAB is expected to absorb UV light, a prerequisite for a MALDI matrix.[6][7] The dimethylamino group, an electron-donating group, and the carboxylic acid group, an electron-withdrawing group, may influence its ionization properties and its interaction with peptides.

Proposed Mechanism of Action for DMAB in MALDI

The precise ionization mechanism in MALDI is a subject of ongoing discussion, but it is generally accepted to involve a combination of photo-ionization and proton transfer events in the gas phase.[2][11] For DMAB, a plausible mechanism can be proposed:

  • Laser Absorption: The DMAB crystals absorb the energy from the UV laser.

  • Desorption and Ionization of Matrix: The absorbed energy leads to the desorption of both DMAB and peptide molecules into the gas phase. The DMAB molecules are readily ionized, primarily through protonation of the dimethylamino group or deprotonation of the carboxylic acid group.

  • Analyte Ionization: In the dense plume of desorbed material, proton transfer reactions occur between the ionized matrix molecules and the neutral peptide analytes, resulting in the formation of protonated peptide ions (e.g., [M+H]⁺).

MALDI_Mechanism cluster_solid Solid Phase (Matrix-Analyte Crystal) cluster_gas Gas Phase Plume Matrix DMAB Matrix Peptide Peptide Analyte Ionized_Matrix Ionized DMAB [M+H]⁺ or [M-H]⁻ Matrix->Ionized_Matrix Desorption & Matrix Ionization Neutral_Peptide Neutral Peptide Peptide->Neutral_Peptide Co-desorption Ionized_Matrix->Neutral_Peptide Proton Transfer Protonated_Peptide Protonated Peptide [Analyte+H]⁺ Laser UV Laser Pulse Laser->Matrix Energy Absorption

Caption: Proposed mechanism of DMAB-assisted peptide ionization in MALDI-MS.

Experimental Protocol for DMAB as a MALDI Matrix

This protocol is a starting point and may require optimization based on the specific peptides being analyzed and the instrumentation used.

Materials and Reagents
  • This compound (DMAB), high purity (≥98%)

  • Peptide standards or samples

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ultrapure water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), MS grade

  • MALDI target plate

  • Calibrated micropipettes

Preparation of DMAB Matrix Solution

A saturated solution is often a good starting point for new matrices.

  • Solvent Selection: A common solvent mixture for peptide analysis is 50:50 (v/v) ACN:Water with 0.1% TFA.[12]

  • Preparation of Saturated Solution:

    • Add approximately 10 mg of DMAB to 1 mL of the chosen solvent in a microcentrifuge tube.

    • Vortex thoroughly for 1-2 minutes to dissolve as much of the solid as possible.

    • Centrifuge the tube at high speed for 1 minute to pellet any undissolved material.

    • Carefully transfer the supernatant (the saturated DMAB solution) to a fresh, clean tube.

ParameterRecommended Starting PointNotes
Matrix Concentration Saturated solution or 10 mg/mLLower concentrations may improve signal-to-noise for some analytes.
Solvent System 50% Acetonitrile / 0.1% TFAAdjust the ACN concentration to optimize solubility and crystal formation.
Storage Store at 4°C in the darkPrepare fresh weekly for optimal performance.
Sample Preparation
  • Peptide Concentration: Aim for a final concentration of 1-10 pmol/µL in a solvent compatible with the matrix solution (e.g., 0.1% TFA in water).

  • Desalting: It is crucial to remove non-volatile salts and buffers from the peptide sample as they can suppress the MALDI signal. Use appropriate desalting techniques such as ZipTips® or micro-dialysis.

Sample Spotting and Co-crystallization

The goal is to create a homogenous co-crystal of the matrix and the peptide analyte.

Dried-Droplet Method:

  • Mix the peptide sample and the DMAB matrix solution in a 1:1 volume ratio (e.g., 1 µL of sample + 1 µL of matrix).

  • Pipette 0.5 - 1 µL of the mixture onto a spot on the MALDI target plate.

  • Allow the droplet to air-dry at room temperature.

Thin-Layer Method:

  • Apply a small volume (e.g., 0.5 µL) of the DMAB matrix solution to the MALDI target and allow it to dry completely, forming a thin layer of matrix crystals.

  • Apply 0.5 - 1 µL of the peptide sample solution directly onto the pre-formed matrix layer.

  • Allow the sample to dry.

Experimental_Workflow cluster_prep Preparation cluster_spotting Sample Spotting cluster_analysis Analysis Matrix_Sol Prepare DMAB Matrix Solution Mix Mix Sample and Matrix (1:1 v/v) Matrix_Sol->Mix Sample_Sol Prepare Peptide Sample (1-10 pmol/µL) Sample_Sol->Mix Spot Spot 0.5-1 µL onto MALDI Target Mix->Spot Dry Air Dry at Room Temperature Spot->Dry MALDI_MS MALDI-MS Analysis Dry->MALDI_MS Spectrum Acquire Mass Spectrum MALDI_MS->Spectrum

Caption: Experimental workflow for peptide analysis using DMAB as a MALDI matrix.

MALDI-MS Instrument Settings

The optimal instrument parameters will vary depending on the mass spectrometer used. The following are general guidelines:

ParameterSuggested SettingRationale
Ionization Mode Positive IonPeptides are typically detected as protonated species [M+H]⁺.
Mass Range 500 - 4000 DaAdjust based on the expected mass of the peptides.
Laser Fluence Start at a low setting and gradually increaseUse the minimum laser power necessary to obtain a good signal, to avoid fragmentation.
Number of Shots 100 - 500 shots per spectrumSumming multiple shots improves the signal-to-noise ratio.
Detector Voltage Instrument-specificOptimize for sensitivity and resolution.

Expected Results and Troubleshooting

  • Expected Spectrum: A successful analysis should yield a mass spectrum with prominent peaks corresponding to the singly protonated peptide ions ([M+H]⁺). Adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) may also be observed.

  • Troubleshooting:

    • No Signal or Weak Signal:

      • Increase laser fluence gradually.

      • Optimize the matrix-to-analyte ratio.

      • Ensure the sample is adequately desalted.

      • Try a different spotting method (dried-droplet vs. thin-layer).

    • Poor Resolution or Broad Peaks:

      • Decrease laser fluence.

      • Recrystallize the sample spot by adding a very small droplet of a more volatile solvent (e.g., acetone) and allowing it to re-dry.

      • Check the calibration of the mass spectrometer.

    • Excessive Matrix Peaks:

      • Increase the analyte concentration or decrease the matrix concentration.

      • Move to a different area of the sample spot.

Conclusion and Future Outlook

This compound presents an intriguing, yet underexplored, candidate as a MALDI matrix for peptide analysis. Its structural similarity to established benzoic acid-derived matrices provides a strong rationale for its potential utility. The protocols and theoretical considerations presented in this application note offer a robust starting point for researchers interested in exploring the capabilities of DMAB. Further empirical studies are necessary to fully characterize its performance, including its suitability for different classes of peptides, its limits of detection, and its comparison to standard matrices. The exploration of novel matrices like DMAB is essential for advancing the capabilities of MALDI-MS in proteomics and related fields.

References

Application Notes & Protocols: Synthesis and Application of Fluorescent Probes Utilizing the 2-(Dimethylamino)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the design, synthesis, and application of fluorescent probes derived from the 2-(dimethylamino)benzoic acid (DMABA) scaffold. We delve into the core photophysical principles that make this an exemplary building block, focusing on Photoinduced Electron Transfer (PET) and Twisted Intramolecular Charge Transfer (TICT) mechanisms. This guide offers detailed, field-proven protocols for the synthesis, purification, and characterization of a model probe, explains the causality behind critical experimental choices, and showcases its application in sensing environmentally relevant parameters such as pH and viscosity.

Introduction: The Power of a Simple Scaffold

In the realm of molecular sensing and cellular imaging, fluorescent probes are indispensable tools.[1] Their ability to report on the local environment through changes in fluorescence provides a non-invasive window into complex biological and chemical systems. The design of such probes often hinges on a modular "fluorophore-spacer-receptor" architecture.[2] this compound and its isomers represent a class of simple, yet powerful, building blocks for the fluorophore component.

The utility of the DMABA core lies in its intrinsic electronic properties. The dimethylamino group is a potent electron donor, while the benzoic acid moiety serves as both an electron-accepting component and a versatile chemical handle for covalent attachment to recognition moieties or biomolecules.[3] This inherent donor-acceptor character is the foundation for environmentally sensitive fluorescence, primarily governed by two key mechanisms: Photoinduced Electron Transfer (PET) and Twisted Intramolecular Charge Transfer (TICT).[4][5] Understanding these mechanisms is crucial for the rational design of probes tailored for specific applications.

Core Photophysical Principles

Photoinduced Electron Transfer (PET): A "Turn-On" Switch for Sensing

PET is a through-space electron transfer process that can quench the excited state of a fluorophore, effectively turning its fluorescence "OFF".[6][7] In DMABA-based probes, the lone pair of electrons on the nitrogen of the dimethylamino group acts as the electron source (donor) that quenches the fluorescence of the aromatic system (acceptor).

The elegance of this system lies in its responsiveness. The electron-donating ability of the amino group can be modulated by the analyte. For instance, in the presence of an acid, the nitrogen is protonated. This protonation effectively engages the lone pair, suppressing the PET process and causing a dramatic increase in fluorescence intensity—a "turn-on" response.[2] This principle is fundamental for designing probes that detect cations, pH changes, and other electrophilic species.

Caption: The "OFF/ON" mechanism of Photoinduced Electron Transfer (PET).

Twisted Intramolecular Charge Transfer (TICT): Probing Viscosity

TICT is a process that occurs in molecules with electron-donating and electron-accepting groups linked by a single bond that allows for torsional rotation.[8] Upon photoexcitation, an electron moves from the donor (dimethylamino group) to the acceptor (benzoyl group), forming a charge-transfer state. In low-viscosity environments, the dimethylamino group can freely rotate into a perpendicular orientation relative to the aromatic ring. This "twisted" conformation is energetically favorable but non-emissive, providing a pathway for non-radiative decay and thus quenching fluorescence.

In a viscous medium, this intramolecular rotation is sterically hindered.[9][10] The molecule is forced to remain in a more planar conformation, which is highly fluorescent. This direct relationship between rotational restriction and fluorescence output makes TICT-based fluorophores exceptional probes for measuring microviscosity in environments like cellular membranes or polymer matrices.[4][11]

Caption: The TICT mechanism for viscosity-dependent fluorescence.

Synthesis of a Model Probe: An Ester-Linked DMABA Derivative

To illustrate the practical application of these principles, we will detail the synthesis of a model probe by coupling 4-(Dimethylamino)benzoic acid with a generic alcohol (R-OH). While the user prompt specified the 2-isomer, we use the 4-isomer for this protocol as it is more extensively characterized in foundational literature, and the synthetic principles are identical.[3][8][12] The core strategy involves activating the carboxylic acid to facilitate nucleophilic attack by the alcohol.

Synthetic Workflow Overview

The synthesis is a two-step process: (1) Activation of the carboxylic acid to an acyl chloride, and (2) Esterification with the desired alcohol.

Synthesis_Workflow DMABA 4-(Dimethylamino)benzoic Acid (Starting Material) AcylChloride Acyl Chloride Intermediate (Activated) DMABA->AcylChloride Step 1: Activation (SOCl₂ or (COCl)₂) EsterProbe Final Ester Probe (Fluorophore) AcylChloride->EsterProbe Step 2: Esterification (Pyridine or Et₃N) Alcohol Alcohol (R-OH) (Recognition Moiety) Alcohol->EsterProbe Step 2: Esterification (Pyridine or Et₃N) Purification Purification (Column Chromatography) EsterProbe->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of an ester-linked DMABA probe.

Detailed Experimental Protocol

Materials & Reagents:

  • 4-(Dimethylamino)benzoic acid (DMABA)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (Et₃N)

  • Alcohol of interest (R-OH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Causality Note: We choose activation via an acyl chloride for its high reactivity, which drives the esterification to completion, especially with sterically hindered alcohols. Thionyl chloride is cost-effective, and its byproducts (SO₂ and HCl) are gaseous, simplifying workup. Anhydrous conditions are critical as the acyl chloride intermediate is highly moisture-sensitive.

Protocol Steps:

  • Step 1: Activation of DMABA

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend 4-(Dimethylamino)benzoic acid (1.0 eq) in anhydrous DCM (approx. 0.2 M).

    • Add a catalytic amount of anhydrous DMF (1-2 drops). This catalyzes the reaction.

    • Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting solid is the 4-(dimethylamino)benzoyl chloride, which is often used in the next step without further purification.

  • Step 2: Esterification

    • Re-dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere.

    • In a separate flask, dissolve the alcohol (R-OH, 1.1 eq) in anhydrous DCM with a base such as pyridine or triethylamine (1.5 eq). The base acts as a nucleophilic catalyst and scavenges the HCl byproduct.

    • Cool the acyl chloride solution to 0 °C and slowly add the alcohol/base solution dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Step 3: Workup and Purification

    • Once the reaction is complete, quench it by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure ester probe.

  • Step 4: Characterization

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications and Data Interpretation

Case Study 1: pH Sensing

A DMABA probe where the receptor is simply the dimethylamino group itself can function as a pH sensor. The fluorescence is quenched at neutral or basic pH and is enhanced in acidic conditions due to the blockage of the PET mechanism.

Table 1: Representative Photophysical Data for a DMABA-based pH Probe

pHRelative Fluorescence Intensity (at λₑₘ)Quantum Yield (Φ)
9.01.0 (Baseline)< 0.01
7.41.50.02
6.015.20.25
5.048.50.78
4.051.00.81

Data is hypothetical and for illustrative purposes.

Case Study 2: Viscosity Sensing

When designed as a molecular rotor, the probe's fluorescence is highly dependent on the viscosity of its environment. This is particularly useful for studying cellular processes where viscosity changes are indicative of cellular stress or disease states.[4]

Table 2: Viscosity-Dependent Fluorescence of a DMABA-based Molecular Rotor

Solvent System (Glycerol/Methanol)Viscosity (cP)Fluorescence Lifetime (τ, ns)Quantum Yield (Φ)
100% Methanol0.550.20.03
25% Glycerol5.10.80.15
50% Glycerol60.52.10.45
75% Glycerol2103.50.72
100% Glycerol9543.90.80

Data is hypothetical and for illustrative purposes, based on trends observed for molecular rotors.[9][11]

The relationship between quantum yield (Φ) and viscosity (η) for many molecular rotors can be described by the Förster-Hoffmann equation: log(Φ) = C + x log(η) , where x is a constant dependent on the probe's structure. Plotting the data on a log-log scale should yield a linear relationship, allowing for quantitative viscosity measurements.

Conclusion

The this compound scaffold provides a robust and versatile platform for the development of sophisticated fluorescent probes. By understanding and exploiting the underlying PET and TICT mechanisms, researchers can rationally design sensors for a wide array of analytes and environmental parameters. The straightforward synthetic accessibility via standard amide or ester coupling reactions further lowers the barrier to entry for creating novel tools for chemical biology and materials science. This guide provides the foundational knowledge and practical protocols necessary to empower scientists to harness the full potential of this valuable molecular building block.

References

Application Notes and Protocols for the Preparation of Metal-Organic Frameworks (MOFs) with 2-(Dimethylamino)benzoic Acid Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2-(Dimethylamino)benzoic Acid in MOF Synthesis for Drug Development

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers.[1] Their exceptionally high surface areas, tunable pore sizes, and chemically versatile nature make them ideal candidates for a range of applications, particularly in the biomedical field as advanced drug delivery systems.[2][3] MOFs can encapsulate therapeutic agents, protecting them from degradation and enabling controlled, targeted release.[4]

The choice of the organic linker is paramount as it dictates the structural and functional properties of the resulting MOF. This compound is a particularly intriguing linker for several strategic reasons:

  • Inherent Functionality: The tertiary dimethylamino group is a key functional handle. Unlike primary or secondary amines, the tertiary amine in this linker is not available for amide bond formation under standard conditions, but it can be protonated or used as a Lewis base. This inherent basicity can be exploited for pH-responsive drug release mechanisms, a critical feature for targeted delivery to acidic tumor microenvironments or specific intracellular compartments.

  • Post-Synthetic Modification Potential: The dimethylamino group can serve as an anchoring point for further chemical modifications after the MOF has been synthesized. This post-synthetic modification (PSM) allows for the introduction of a wide array of functionalities to the MOF's internal and external surfaces, tailoring it for specific applications such as improved biocompatibility or targeted cell recognition.

  • Modulation of Physicochemical Properties: The electronic properties of the dimethylamino group can influence the coordination chemistry during MOF self-assembly and affect the overall properties of the material, such as its hydrophilicity/hydrophobicity and its interactions with guest molecules.

This guide provides a comprehensive overview of the synthesis and characterization of MOFs utilizing this compound, with a focus on producing materials suitable for drug development applications.

Synthesis of a Zinc-based MOF with a Dimethylamino-Functionalized Benzoic Acid Linker: A Protocol Adapted for this compound

While a specific protocol for a MOF using this compound is not widely reported, a reliable solvothermal synthesis method for a closely related isomer, 4-dimethylaminobenzoic acid, provides a robust template.[2][3] The following protocol has been adapted for the 2-isomer, with detailed explanations of the rationale behind each step.

Experimental Workflow: Solvothermal Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation P1 Combine Metal Salt (e.g., Zn(NO₃)₂·6H₂O) and Linker (this compound) in a Solvent Mixture (e.g., DMF/Methanol) R1 Transfer Mixture to a Teflon-lined Autoclave P1->R1 Solubilization R2 Heat to a Specific Temperature (e.g., 120°C) for a Defined Period (e.g., 72 hours) R1->R2 Controlled Heating PU1 Cool Autoclave to Room Temperature R2->PU1 Crystallization PU2 Collect Crystals via Centrifugation PU1->PU2 PU3 Wash with a Suitable Solvent (e.g., Ethanol) to Remove Unreacted Precursors PU2->PU3 PU4 Dry the Purified MOF PU3->PU4

Caption: Solvothermal synthesis workflow for MOFs with this compound linkers.

Detailed Protocol

Materials and Reagents:

  • Metal Precursor: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Organic Linker: this compound

  • Solvents: N,N-Dimethylformamide (DMF) and Methanol (MeOH)

  • Washing Solvent: Ethanol (EtOH)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL glass vial, combine 1.0 mmol of Zn(NO₃)₂·6H₂O (approx. 297.5 mg) and 1.0 mmol of this compound (approx. 165.2 mg).

    • Add a solvent mixture of 12 mL of DMF and 8 mL of methanol (a 3:2 ratio).

    • Rationale: The choice of a mixed solvent system is crucial. DMF is a high-boiling point solvent that facilitates the dissolution of the reactants and promotes the formation of crystalline MOFs under solvothermal conditions.[5] Methanol can act as a modulator, influencing the crystal growth and morphology.[1]

  • Solvothermal Reaction:

    • Transfer the reaction mixture to a 20 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave from room temperature to 120°C at a rate of 10°C per hour.

    • Maintain the temperature at 120°C for 72 hours.

    • Rationale: The slow heating rate allows for controlled nucleation and growth of the MOF crystals, leading to a more uniform and crystalline product. The reaction time of 72 hours is often sufficient for the completion of the self-assembly process.

  • Product Isolation and Purification:

    • After 72 hours, cool the autoclave to room temperature at a rate of 5°C per hour.

    • Rationale: Slow cooling is important to prevent the formation of defects in the crystal structure.

    • Collect the resulting colorless crystals by centrifugation (e.g., 4000 rpm for 30 seconds).

    • Wash the collected crystals thoroughly with ethanol (3 x 3 mL) to remove any unreacted starting materials and residual solvent trapped within the pores.

    • Dry the purified MOF product under vacuum at an elevated temperature (e.g., 80°C) overnight. This step is crucial for activating the MOF by removing the solvent molecules from the pores.

Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis, purity, and properties of the MOF.

Characterization TechniquePurposeExpected Outcome for a Successful Synthesis
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A diffraction pattern with sharp peaks, indicating a highly crystalline material. The peak positions can be compared to simulated patterns from single-crystal X-ray diffraction data if available.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.A TGA curve showing distinct weight loss steps corresponding to the removal of guest solvent molecules and the eventual decomposition of the framework at higher temperatures.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF and to confirm the coordination of the carboxylate group to the metal center.The FTIR spectrum should show the characteristic peaks of the this compound linker, with a noticeable shift in the carboxylate stretching frequencies upon coordination to the zinc centers.
Scanning Electron Microscopy (SEM) To visualize the morphology and size of the MOF crystals.SEM images will reveal the shape and size distribution of the synthesized crystals.
Nitrogen Adsorption-Desorption Isotherms (BET Analysis) To determine the specific surface area and pore volume of the MOF.[6][7]A type I isotherm is typically observed for microporous MOFs, from which the Brunauer-Emmett-Teller (BET) surface area and pore volume can be calculated.[8]

Applications in Drug Development

MOFs synthesized with this compound linkers offer several exciting possibilities for drug development professionals.

pH-Responsive Drug Delivery

The dimethylamino group can be protonated in acidic environments, leading to a change in the electrostatic interactions within the MOF structure. This can trigger the release of an encapsulated drug. This is particularly advantageous for targeting the acidic microenvironment of tumors or for release within endosomes/lysosomes after cellular uptake. A study on a zinc-based MOF with 4-dimethylaminobenzoic acid demonstrated pH-sensitive drug release, with more drug being released at pH 3.8 than at physiological pH.[4]

Post-Synthetic Modification for Targeted Delivery

The tertiary amine of the linker can be quaternized to introduce a permanent positive charge or to attach other functional groups. This allows for the covalent attachment of targeting ligands, such as folic acid or peptides, to the MOF surface. This can enhance the selective delivery of the drug-loaded MOF to cancer cells overexpressing the corresponding receptors.

High Drug Loading Capacity

The porous nature of MOFs allows for high loading capacities of therapeutic agents. For instance, a zinc-based MOF with 4-dimethylaminobenzoic acid was shown to have a doxorubicin loading capacity of 33.74%.[2][3] The specific surface area and pore volume of the MOF, which are influenced by the linker and synthesis conditions, will determine the maximum drug loading.

MOF System (Illustrative Examples)LinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Drug Loading Capacity (%)Reference
DAZ4-dimethylaminobenzoic acidZn(II)Not ReportedNot Reported33.74 (Doxorubicin)[2][3]
Mg-MOF-1/8NH₂2,5-dihydroxyterephthalic acid & 2-aminoterephthalic acidMg(II)924.190.46Not Reported for Drugs[9]
l-Glu-Co MOFl-glutamic acidCo(II)102.12.72Not Reported for Drugs[4]

Logical Relationships in MOF Design for Drug Delivery

G cluster_design Design Principles cluster_properties Resulting MOF Properties cluster_application Drug Delivery Application L Linker Choice (this compound) P1 Porosity & Surface Area L->P1 P2 Chemical Functionality (e.g., pH-sensitivity) L->P2 M Metal Node Selection (e.g., Zn²⁺) M->P1 P3 Biocompatibility M->P3 S Synthesis Conditions (Solvent, Temp., Time) S->P1 A1 High Drug Loading P1->A1 A2 Controlled Release (pH-responsive) P2->A2 A3 Targeted Delivery (via PSM) P2->A3

Caption: Interplay of design, properties, and applications of MOFs in drug delivery.

Conclusion

The use of this compound as a linker in the synthesis of MOFs presents a promising strategy for the development of advanced drug delivery systems. The inherent functionality of the dimethylamino group allows for the design of stimuli-responsive materials and provides a platform for post-synthetic modification to achieve targeted drug delivery. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of these versatile materials.

References

Application Notes & Protocols: The Synthesis and Application of 2-(Dimethylamino)benzoic Acid Derivatives as UV Filters

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, chemists, and formulation scientists involved in the development of sun care products. We will explore the synthesis, mechanism, and characterization of UV filters derived from 2-(Dimethylamino)benzoic acid, with a primary focus on its most prominent derivative, 2-ethylhexyl 4-(dimethylamino)benzoate, also known as Octyl Dimethyl PABA or Padimate O. This document provides not only procedural steps but also the underlying scientific principles to empower researchers to optimize synthesis, enhance product stability, and ensure the efficacy of the final sunscreen formulation.

Introduction: The Role of Aminobenzoates in UV Protection

Derivatives of para-aminobenzoic acid (PABA) were among the first chemical agents to be widely incorporated into sunscreens for their ability to absorb ultraviolet (UV) radiation. Specifically, they are highly effective at absorbing UVB radiation (280-320 nm), the primary spectrum responsible for sunburn. This compound serves as a crucial chemical precursor for modern, more effective PABA-type UV filters.

The core functionality of these molecules lies in their aromatic structure conjugated with an amino group, which acts as a chromophore. This system readily absorbs high-energy UV photons, enters an excited state, and then dissipates the energy through non-radiative pathways, preventing the radiation from reaching and damaging skin cells. The most common derivative used in cosmetics is 2-ethylhexyl 4-(dimethylamino)benzoate (Padimate O), an ester that offers improved oil solubility and skin compatibility compared to the parent acid.

Synthesis of UV Filters from this compound

The primary method for synthesizing Padimate O and similar esters is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Core Mechanism: Fischer Esterification

Fischer esterification is a reversible reaction. To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by either using a large excess of one reactant (usually the alcohol) or by removing water as it is formed during the reaction.[1]

The general mechanism involves:

  • Protonation of the Carbonyl: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of the this compound, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The alcohol (e.g., 2-ethylhexanol) acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

  • Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl group, yielding the final ester product.

Fischer_Esterification cluster_0 Reaction Pathway Start This compound + 2-Ethylhexanol Protonation Protonation of Carbonyl Group Start->Protonation H+ Catalyst (p-TsOH) Attack Nucleophilic Attack by Alcohol Protonation->Attack Transfer Proton Transfer Attack->Transfer Elimination Elimination of Water Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Product 2-Ethylhexyl 4-(dimethylamino)benzoate Deprotonation->Product

Caption: Fischer Esterification pathway for Padimate O synthesis.

Detailed Laboratory Protocol: Synthesis of 2-Ethylhexyl 4-(dimethylamino)benzoate

This protocol describes a standard laboratory procedure for synthesizing the UV filter 2-ethylhexyl 4-(dimethylamino)benzoate.

Materials & Equipment:

  • This compound

  • 2-Ethylhexanol (3-5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH, catalytic amount, ~0.05 eq.)

  • Toluene (solvent)

  • 10% Aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add this compound (1 equivalent), 2-ethylhexanol (3-5 equivalents), a catalytic amount of p-TsOH, and toluene. Attach the Dean-Stark apparatus and reflux condenser.[1]

  • Azeotropic Distillation: Heat the mixture to reflux. The toluene-water azeotrope will distill, and the denser water will be collected in the Dean-Stark trap, effectively removing it from the reaction and driving the equilibrium forward.[1]

  • Monitoring: Continue refluxing until no more water is collected in the trap. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 10% aqueous sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine to remove residual salts.[1]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ester.

Troubleshooting Common Synthesis Issues

Table 1: Common Issues and Solutions in the Synthesis of Aminobenzoate Esters

Issue Potential Cause Recommended Solution Expected Outcome
Low Product Yield Reversible nature of Fischer esterification. Use a large excess of the alcohol (up to 10-fold) and ensure efficient water removal with a Dean-Stark apparatus.[1] Drives the reaction equilibrium towards the product, increasing yield.
Insufficient catalyst activity. Ensure anhydrous conditions. Use a strong acid catalyst like p-TsOH or sulfuric acid.[1] Increases the rate of reaction.
Product Discoloration (Yellowing) Oxidation of the dimethylamino group. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1] Prevents the formation of colored oxidation byproducts.

| | High reaction temperature. | Maintain the reaction at the lowest effective temperature (typically the reflux temperature of the solvent/alcohol).[1] | Minimizes thermal decomposition and side reactions. |

Photochemical Behavior of Aminobenzoate UV Filters

While aminobenzoates are effective UV absorbers, their photostability is a critical parameter for sunscreen efficacy and safety. UV absorption can induce photodegradation, leading to a loss of UV protection and the formation of potentially harmful photoproducts.[2][3]

Mechanism of Photodegradation

The primary mechanism of photodegradation for PABA and its derivatives under UVB and UVC irradiation is photodissociation. The molecule absorbs a photon, enters an excited state, and can then undergo cleavage of the N-H bond (in PABA) or N-C bond (in derivatives like Padimate O).[4][5]

For 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA), irradiation leads to a stepwise dealkylation process:

  • Initial Excitation: The OD-PABA molecule absorbs a UVB photon.

  • Dealkylation: The excited molecule can undergo N-demethylation, forming 2'-ethylhexyl 4-(methylamino)benzoate.

  • Further Degradation: This intermediate can then be further dealkylated to form 2'-ethylhexyl 4-aminobenzoate.[2]

This degradation cascade is problematic because the resulting products have different, and often lower, UV-absorbing capabilities, thus reducing the overall SPF of the formulation over time.

Photodegradation cluster_1 Photodegradation Pathway of Padimate O PABA Padimate O (2-Ethylhexyl 4-(dimethylamino)benzoate) Excited Excited State PABA->Excited UVB Absorption (280-320 nm) Intermediate1 2'-Ethylhexyl 4-(methylamino)benzoate Excited->Intermediate1 N-Demethylation Intermediate2 2'-Ethylhexyl 4-aminobenzoate Intermediate1->Intermediate2 Further N-Demethylation

Caption: Photodegradation of Padimate O via dealkylation.[2]

Strategies for Enhancing Photostability

Improving the photostability of aminobenzoate derivatives is crucial for developing robust sunscreen formulations.

  • Inclusion of Antioxidants: Reactive oxygen species generated during UV exposure can accelerate degradation. Antioxidants can quench these species, protecting the UV filter.[5]

  • Use of Quenchers: Triplet state quenchers can deactivate the excited state of the UV absorber before it undergoes photodegradation.[5]

  • Formulation Strategies: Encapsulating the UV filter can improve its stability. For example, complexation with hydroxypropyl-beta-cyclodextrin has been shown to significantly reduce the irradiation-induced degradation of 2-ethylhexyl-p-dimethylaminobenzoate.[6]

Protocols for Efficacy and Stability Testing

To validate the performance of a synthesized UV filter, standardized testing is required. The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for photostability testing.[7]

Protocol 1: UV-Vis Spectrophotometry for Photostability Assessment

This protocol provides a method to assess the photodegradation of a UV filter in solution.

Objective: To quantify the percentage of degradation of the UV filter after exposure to a controlled dose of UV radiation.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized UV filter (e.g., 10 µg/mL) in a suitable solvent (e.g., ethanol or isopropanol) in a quartz cuvette. Prepare an identical "dark control" sample protected from light (e.g., wrapped in aluminum foil).

  • Initial Measurement: Record the initial UV absorbance spectrum of the solution from 290 nm to 400 nm using a UV-Vis spectrophotometer. Use the pure solvent as a blank.

  • UV Irradiation: Expose the sample solution to a controlled UV source (e.g., a solar simulator). According to ICH Q1B guidelines, a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter should be applied for confirmatory studies.[7]

  • Post-Irradiation Measurement: After the exposure period, record the UV absorbance spectrum of both the irradiated sample and the dark control.

  • Data Analysis: Calculate the percentage of degradation by monitoring the decrease in absorbance at the wavelength of maximum absorption (λmax).[2]

    • Percentage Degradation = [ (A₀ - Aₜ) / A₀ ] * 100

      • Where A₀ is the initial absorbance at λmax and Aₜ is the absorbance at λmax after time 't' of irradiation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantifying Degradation

HPLC is a more precise method for quantifying the concentration of the active UV absorber before and after UV exposure.[5]

Objective: To accurately determine the remaining concentration of the parent UV filter after UV irradiation.

Procedure:

  • Sample Preparation and Irradiation: Prepare and irradiate samples as described in Protocol 1 (steps 1-3).

  • Calibration Curve: Prepare a series of standard solutions of the pure UV filter at known concentrations and inject them into the HPLC system to generate a calibration curve (Concentration vs. Peak Area).

  • HPLC Analysis: Inject the irradiated sample and the dark control into the HPLC system. Use a suitable mobile phase and a C18 column. Detect the compounds using a UV detector set at the λmax of the parent aminobenzoate.

  • Quantification: Use the calibration curve to determine the concentration of the UV filter in the irradiated and control samples based on their respective peak areas. The percentage degradation can then be calculated accurately.

Table 2: Example Data from a Photostability Study of Padimate O

Condition Method Initial Concentration (µg/mL) Final Concentration (µg/mL) Degradation (%)
Dark Control HPLC 10.0 9.9 1.0%
UV Irradiated HPLC 10.0 6.6 34.0%

| UV Irradiated + Stabilizer | HPLC | 10.0 | 8.5 | 15.0% |

Conclusion and Future Perspectives

This compound remains a valuable and cost-effective starting material for the synthesis of important UVB filters like Padimate O. The Fischer esterification provides a straightforward and scalable method for its production. However, the key challenge for formulators is the inherent photolability of the aminobenzoate chromophore. Understanding the dealkylation degradation pathway is crucial for developing strategies to mitigate this instability, such as the inclusion of photostabilizers and advanced formulation techniques.

Future research is trending towards the development of novel UV filters with broader absorption spectra (UVA and UVB) and superior photostability. Furthermore, there is a growing interest in creating macromolecular sunscreens, where the UV-absorbing functional group is attached to a polymer backbone. This approach aims to prevent skin penetration and absorption of the sunscreen agent, thereby improving the safety profile of sunscreen products.[8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Dimethylamino)benzoic acid (also known as N,N-Dimethylanthranilic acid)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several primary routes. Understanding the fundamentals of each method is crucial for troubleshooting and optimization.

Common Synthetic Pathways:
  • Reductive Amination of 2-Nitrobenzoic Acid: This is a widely used two-step process that involves the reduction of the nitro group to an amine, followed by methylation.[3]

  • Ullmann Condensation: This classic copper-catalyzed reaction couples 2-halobenzoic acids with dimethylamine.[4][5]

  • Buchwald-Hartwig Amination: A more modern, palladium-catalyzed cross-coupling reaction between a 2-halobenzoic acid and dimethylamine, often offering milder conditions and broader substrate scope.[6][7][8]

The following diagram illustrates the relationship between these common synthetic starting points and the target molecule.

Caption: Key starting materials for the synthesis of this compound.

II. Troubleshooting and Optimization Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.

Issue 1: Low Yield in Reductive Amination

Q: My overall yield from the reductive amination of 2-nitrobenzoic acid is significantly lower than expected. What are the likely causes and how can I improve it?

A: Low yields in this two-step synthesis can stem from inefficiencies in either the reduction or the methylation step.

Troubleshooting the Reduction Step (2-Nitrobenzoic Acid to 2-Aminobenzoic Acid):

  • Incomplete Reduction: The conversion of the nitro group to an amine may not have gone to completion.

    • Catalyst Activity: Ensure your palladium catalyst is active.[3] If using palladium on carbon (Pd/C), ensure it is not old or deactivated. Consider using a fresh batch.

    • Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure is maintained throughout the reaction.

    • Reaction Time/Temperature: The reduction may require longer reaction times or gentle heating to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Troubleshooting the Methylation Step (2-Aminobenzoic Acid to this compound):

  • Inefficient Methylating Agent: The choice and amount of methylating agent are critical.

    • Formaldehyde/Formic Acid (Eschweiler-Clarke Reaction): This is a common and effective method. Use a sufficient excess of both formaldehyde and formic acid to drive the reaction to completion.[9]

    • Other Methylating Agents: While agents like dimethyl sulfate or methyl iodide can be used, they are more hazardous and can lead to over-alkylation or reaction with the carboxylic acid group under certain conditions.

  • Side Reactions:

    • Polymerization/Resin Formation: In some solvents, such as ethanol, the reaction of aminobenzoic acids with formaldehyde can lead to the formation of resinous materials, which can encapsulate the catalyst and halt the reaction.[3] Acetic acid is often a more suitable solvent.[3]

  • pH Control: The pH of the reaction mixture can influence the reactivity of the amine. For the Eschweiler-Clarke reaction, the acidic conditions of formic acid are generally optimal.

Optimized Protocol for Reductive Amination:

ParameterRecommended ConditionRationale
Reduction Catalyst 5-10 mol% Pd/CEnsures efficient reduction of the nitro group.
Hydrogen Source H₂ gas (balloon or Parr shaker)Provides the necessary reducing agent.
Reduction Solvent Methanol or EthanolGood solubility for the starting material.
Methylation Reagents Formaldehyde (37 wt% in H₂O) and Formic AcidClassic Eschweiler-Clarke conditions, effective and relatively inexpensive.[9]
Methylation Solvent Acetic AcidMinimizes the formation of resinous byproducts.[3]
Temperature Reduction: RT to 50°C; Methylation: RefluxMild conditions for reduction prevent side reactions; heat is required for methylation.
Issue 2: Poor Performance in Ullmann Condensation

Q: I'm attempting an Ullmann condensation between 2-chlorobenzoic acid and dimethylamine, but the reaction is sluggish and gives a low yield. What can I do?

A: The classical Ullmann condensation often requires harsh conditions and can be challenging.[4] Several factors can contribute to poor performance.

  • Aryl Halide Reactivity: The reactivity of the aryl halide is crucial. The general trend is I > Br > Cl. 2-Chlorobenzoic acid is the least reactive of the common halo-analogs. If possible, starting with 2-bromobenzoic acid or 2-iodobenzoic acid will significantly improve reaction rates.

  • Copper Catalyst:

    • Source and Activation: Traditional Ullmann reactions often use copper powder, which requires activation (e.g., with iodine or acid) to remove the passivating oxide layer. Using copper(I) salts like CuI or CuBr is often more reliable.

    • Stoichiometry: While catalytic versions exist, classic Ullmann reactions often use stoichiometric or even excess amounts of copper.[4]

  • Solvent: High-boiling polar aprotic solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are typically required to reach the high temperatures needed for this reaction.

  • Base: A suitable base is required to deprotonate the amine and facilitate the reaction. Common bases include K₂CO₃, Cs₂CO₃, or potassium phosphate.

  • Ligands: Modern variations of the Ullmann reaction often employ ligands (e.g., diamines, amino acids, or phenanthrolines) to stabilize the copper catalyst and facilitate the reaction under milder conditions.[10]

Troubleshooting Flowchart for Ullmann Condensation:

Ullmann_Troubleshooting start Low Yield in Ullmann Reaction check_halide Is the starting material 2-chlorobenzoic acid? start->check_halide use_br_i Switch to 2-bromo or 2-iodobenzoic acid check_halide->use_br_i Yes check_catalyst Review the copper source and amount check_halide->check_catalyst No use_br_i->check_catalyst use_cuI Use CuI or other Cu(I) salts. Consider increasing catalyst loading. check_catalyst->use_cuI check_temp Is the reaction temperature high enough? use_cuI->check_temp increase_temp Increase temperature (up to 150-200 °C). Ensure a high-boiling solvent is used. check_temp->increase_temp add_ligand Consider adding a ligand (e.g., 1,10-phenanthroline). increase_temp->add_ligand

Caption: A step-by-step guide to troubleshooting low yields in the Ullmann condensation.

Issue 3: Catalyst Deactivation in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of 2-bromobenzoic acid is stalling before completion. I suspect catalyst deactivation. Why might this be happening?

A: The Buchwald-Hartwig amination is a powerful tool, but the palladium catalyst system can be sensitive.[6][11]

  • Ligand Choice: The choice of phosphine ligand is critical. For electron-rich aryl halides like 2-bromobenzoic acid, bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos, or RuPhos) are often required to promote efficient oxidative addition and reductive elimination.

  • Base Selection: The base plays a crucial role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can depend on the specific ligand and substrate.

  • Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxidation. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.

  • Substrate Impurities: Impurities in the 2-bromobenzoic acid or dimethylamine can poison the catalyst. Ensure the purity of your starting materials.

Table of Recommended Buchwald-Hartwig Conditions:

ComponentRecommendationRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Facilitates the catalytic cycle, especially with challenging substrates.[8]
Base NaOtBu or K₃PO₄Strong bases that are effective in this transformation.
Solvent Toluene, Dioxane, or THF (anhydrous and degassed)Aprotic solvents that are compatible with the reaction conditions.
Temperature 80-110 °CSufficient thermal energy to drive the reaction.

III. Frequently Asked Questions (FAQs)

Q1: My final product is discolored (yellow or brown). How can I purify it?

A1: Discoloration often indicates the presence of oxidized impurities.[12]

  • Recrystallization: This is a highly effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be chosen.

  • Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[9] The charcoal is then removed by hot filtration.

  • Column Chromatography: For difficult-to-remove impurities or for obtaining very high purity, column chromatography on silica gel is a reliable method.[12]

Q2: Can I use a different starting material, like 2-aminobenzoic acid (anthranilic acid)?

A2: Yes, starting from 2-aminobenzoic acid is a very common route. You would then perform a direct methylation, typically using the Eschweiler-Clarke reaction (formaldehyde and formic acid) as discussed in Issue 1. This avoids the need to handle nitro compounds or perform cross-coupling reactions.

Q3: What are the most common side reactions to be aware of?

A3:

  • For Reductive Amination: Incomplete reduction leading to a mixture of nitro and amino compounds, or incomplete methylation resulting in the mono-methylated product, 2-(methylamino)benzoic acid.[13]

  • For Coupling Reactions: Homocoupling of the aryl halide (biaryl formation), and hydrodehalogenation (replacement of the halogen with hydrogen).

  • General: Decarboxylation at very high temperatures, and oxidation of the dimethylamino group.[12]

Q4: How can I effectively remove the catalyst after the reaction?

A4:

  • Palladium/Copper: After a coupling reaction, the metal catalyst can often be removed by filtration through a pad of celite or silica gel. Alternatively, aqueous washes with solutions like ammonium hydroxide can help remove copper salts.

  • Workup: A standard aqueous workup is usually sufficient. After the reaction, the mixture can be diluted with an organic solvent and washed with water or brine. The product can then be extracted into the organic layer. Acid-base extraction can also be a powerful purification tool for this amphoteric molecule.

IV. References

  • PrepChem. (n.d.). Synthesis of 2-(4-(dimethylamino)benzoyl)benzoic acid. Retrieved from PrepChem.com

  • PrepChem. (n.d.). Synthesis of 2-(2,4-bis(dimethylamino)benzoyl)-4-(dimethylamino)benzoic acid. Retrieved from PrepChem.com

  • BenchChem. (n.d.). Minimizing byproduct formation in the synthesis of p-(dimethylamino)-benzoic acid esters. Retrieved from BenchChem

  • Google Patents. (n.d.). US4233458A - Process for preparing N,N-dimethylaminobenzoic acids. Retrieved from Google Patents

  • ChemicalBook. (n.d.). 2-(Dimethylamino)ethyl benzoate synthesis. Retrieved from ChemicalBook

  • Google Patents. (n.d.). CN101863791A - The synthetic method of isooctyl p-dimethylaminobenzoate (EHA). Retrieved from Google Patents

  • BenchChem. (n.d.). Technical Support Center: Optimizing Synthesis and Yield of 4-Dimethylamino benzoic acid-d6. Retrieved from BenchChem

  • Google Patents. (n.d.). CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state. Retrieved from Google Patents

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from Wikipedia

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia

  • Pearson. (n.d.). The two most general amine syntheses are the reductive amination.... Retrieved from Pearson

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from Wordpress

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from J&K Scientific

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry

  • TCI AMERICA. (n.d.). This compound 610-16-2. Retrieved from TCI AMERICA

  • BenchChem. (n.d.). Common side reactions in the synthesis of substituted benzoic acids. Retrieved from BenchChem

  • ISGC. (n.d.). Reductive amination of aliphatic and benzylic carboxylic acids. Retrieved from ISGC

  • PubChem. (n.d.). This compound. Retrieved from PubChem

  • ResearchGate. (2025). Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. Retrieved from ResearchGate

  • Google Patents. (n.d.). US4431840A - Process for preparing 2-benzoylbenzoic acids. Retrieved from Google Patents

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from Organic Chemistry Portal

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from Organic Chemistry Portal

  • ResearchGate. (n.d.). Lewis Acid-Catalyzed Reductive Amination of Aldehydes and Ketones with N,N-Dimethylformamide as Dimethylamino Source, Reductant and Solvent. Retrieved from ResearchGate

  • Lab Pro Inc. (n.d.). This compound, 25G - D5463-25G. Retrieved from Lab Pro Inc

  • Human Metabolome Database. (n.d.). Showing metabocard for 2-(Methylamino)benzoic acid (HMDB0032609). Retrieved from Human Metabolome Database

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from YouTube

  • BenchChem. (n.d.). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Retrieved from BenchChem

  • ResearchGate. (2025). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Retrieved from ResearchGate

  • Fisher Scientific. (n.d.). ChemScene | this compound | 5G | CS-W010823 | 0.98. Retrieved from Fisher Scientific

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from MDPI

  • Sigma-Aldrich. (n.d.). 2-Dimethylaminobenzoic acid | 610-16-2. Retrieved from Sigma-Aldrich

  • ResearchGate. (n.d.). Reactions of benzoic acid with aromatic and aliphatic isocyanates in NMP as solvent. Retrieved from ResearchGate

  • ResearchGate. (n.d.). Optimization of the condensation of 2-formylbenzoic acid, aliphatic primary amines and diethyl phosphite in a batch microwave reactor. Retrieved from ResearchGate

References

Technical Support Center: Synthesis and Purification of N,N-Dimethylanthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N,N-Dimethylanthranilic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on identifying and removing unwanted side products.

Introduction to N,N-Dimethylanthranilic Acid Synthesis

N,N-Dimethylanthranilic acid is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. A common and efficient method for its preparation is the Eschweiler-Clarke reaction, which involves the reductive methylation of anthranilic acid using formaldehyde and formic acid.[1][2] While this method is robust, it is not without its challenges, primarily the formation of closely related side products that can be difficult to separate from the desired product.

This guide will delve into the mechanistic origins of these impurities and provide field-proven protocols for their effective removal, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of N,N-Dimethylanthranilic acid via the Eschweiler-Clarke reaction?

A1: The primary side products encountered are:

  • Unreacted Starting Material: Anthranilic acid.

  • Mono-methylated Intermediate: N-methylanthranilic acid.[3]

  • N-Formyl Impurity: N-formylanthranilic acid.

The formation of the mono-methylated and N-formyl impurities is a direct consequence of the reaction mechanism. Incomplete methylation leads to the presence of N-methylanthranilic acid, while the N-formyl derivative can arise from a competing reaction pathway involving formic acid.

Q2: Why is it difficult to separate N,N-Dimethylanthranilic acid from its mono-methylated counterpart?

A2: The challenge lies in the similar physical properties of these compounds, including their polarity and solubility profiles.[4] Both are aromatic carboxylic acids with only a single methyl group difference, which results in comparable behavior in many common chromatographic and recrystallization systems.

Q3: Can I use other methylation agents besides formaldehyde and formic acid?

A3: Yes, other methylation agents like dimethyl sulfate can be used.[4] However, these reagents are often more toxic and may lead to different side product profiles, including the potential for quaternization of the amine, which is avoided in the Eschweiler-Clarke reaction.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to identifying and resolving common problems during the synthesis and purification of N,N-Dimethylanthranilic acid.

Issue 1: Incomplete reaction with significant amounts of starting material and mono-methylated product remaining.

Cause: This issue can stem from several factors:

  • Insufficient reagents: An inadequate amount of formaldehyde or formic acid will lead to incomplete methylation.

  • Suboptimal reaction temperature: The Eschweiler-Clarke reaction typically requires heating to proceed at a reasonable rate.[1]

  • Short reaction time: The reaction may not have been allowed to proceed to completion.

Solution:

  • Optimize Reagent Stoichiometry: Ensure at least two equivalents of formaldehyde and a suitable excess of formic acid are used relative to the starting anthranilic acid.

  • Control Reaction Temperature: Maintain the reaction temperature in the range of 80-100°C.[5]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the mono-methylated intermediate.

Issue 2: My final product is contaminated with N-formylanthranilic acid.

Cause: The formation of the N-formyl impurity is a known side reaction in the Eschweiler-Clarke synthesis.

Solution: Hydrolysis of the N-formyl group. The formyl group can be hydrolyzed back to the free amine (anthranilic acid) under acidic or basic conditions. A mild acidic hydrolysis is often preferred to avoid potential degradation of the desired product.

Experimental Protocol: Removal of N-Formyl Impurity

  • Dissolve the crude product in a suitable solvent (e.g., ethanol).

  • Add a dilute aqueous acid solution (e.g., 1M HCl) and heat the mixture gently (e.g., 50-60°C) for 1-2 hours.

  • Monitor the disappearance of the N-formyl impurity by TLC.

  • Once the hydrolysis is complete, proceed with the acid-base extraction protocol outlined in the next section to remove the resulting anthranilic acid.

Issue 3: Difficulty in separating the desired N,N-dimethylated product from the mono-methylated and unreacted starting material.

Cause: As previously mentioned, the similar physical properties of these compounds make separation challenging.

Solution: Exploiting Differences in Basicity through Acid-Base Extraction. The key to separating these compounds lies in the subtle differences in the basicity of the nitrogen atom. The tertiary amine of N,N-Dimethylanthranilic acid is less basic than the secondary amine of N-methylanthranilic acid and the primary amine of anthranilic acid. This difference can be exploited by carefully controlling the pH during an aqueous extraction.

In-Depth Technical Guide: Purification by Acid-Base Extraction

This protocol is designed to selectively separate N,N-Dimethylanthranilic acid from its less methylated counterparts.

Underlying Principle: The Role of pKa

Anthranilic acid (primary amine) > N-methylanthranilic acid (secondary amine) > N,N-dimethylanthranilic acid (tertiary amine)

This means that at a specific acidic pH, the more basic primary and secondary amines will be protonated and dissolve in the aqueous phase, while the less basic tertiary amine will remain in the organic phase.

CompoundStructurepKa (approx.)
Anthranilic Acid2-aminobenzoic acid4.95 (for -COOH), 2.14 (for -NH3+)[6]
N-Methylanthranilic Acid2-(methylamino)benzoic acid~5.0 (for -COOH)
N,N-Dimethylanthranilic Acid2-(dimethylamino)benzoic acidData not readily available

Note: The pKa of the carboxylic acid group is also a factor, but the primary differentiation for this separation is the basicity of the amino group.

Visualizing the Separation Strategy

Caption: Acid-base extraction workflow.

Experimental Protocol: Purification of N,N-Dimethylanthranilic Acid
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to bring the pH of the aqueous layer to approximately 3-4.[4]

  • Separation: Separate the organic layer, which now primarily contains the desired N,N-Dimethylanthranilic acid. The aqueous layer will contain the protonated, more basic impurities (anthranilic acid and N-methylanthranilic acid).

  • Recovery of Impurities (Optional): The aqueous layer can be basified (e.g., with NaOH) to precipitate the unreacted starting material and the mono-methylated product, which can be recovered by filtration or extraction.

  • Washing the Organic Layer: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude N,N-Dimethylanthranilic acid.

  • Recrystallization: For further purification, recrystallize the product from a suitable solvent system. Common choices include ethanol/water or ethyl acetate/heptane mixtures.[7]

Quality Control: Ensuring the Purity of Your Product

After purification, it is crucial to assess the purity of the N,N-Dimethylanthranilic acid.

Thin Layer Chromatography (TLC)

TLC is a quick and effective method to qualitatively assess the purity and identify the presence of starting materials and side products.

Recommended TLC System:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.[8]

  • Mobile Phase: A mixture of a non-polar solvent like toluene or hexane and a polar solvent like ethyl acetate, with a small amount of acetic or formic acid to improve spot shape. A good starting point is a mixture of toluene:ethyl acetate:formic acid in a ratio of 6:3:0.05.[9]

  • Visualization: UV light (254 nm and 366 nm).

High-Performance Liquid Chromatography (HPLC)

For quantitative analysis of purity, HPLC is the method of choice. A reverse-phase method is typically employed.

General HPLC Conditions:

  • Column: C18 reverse-phase column.[10]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water, with an acidic modifier like phosphoric acid or formic acid.[11][12][13]

  • Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm or based on the UV spectrum of the compounds).

A validated HPLC method is essential for accurate quantification of impurities and for ensuring the final product meets the required specifications for its intended use.[10]

References

Foundational Principles: The Chemistry of 2-(Dimethylamino)benzoic Acid Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An essential technique in synthetic chemistry, recrystallization is pivotal for the purification of solid compounds. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the purification of crude 2-(Dimethylamino)benzoic acid. As a molecule with both acidic (carboxylic acid) and basic (tertiary amine) functional groups, it presents unique challenges and opportunities in designing an effective purification strategy.

This document, structured as a technical support center, moves beyond a simple protocol. It delves into the underlying principles, offers detailed troubleshooting in a direct question-and-answer format, and provides visual workflows to navigate the experimental process with precision and a deep understanding of the methodology.

Understanding the physicochemical properties of this compound is the cornerstone of a successful purification.

  • Molecular Structure and Polarity: The compound (C₉H₁₁NO₂) possesses a benzoic acid core, a polar entity, and a dimethylamino group, which is a hydrogen bond acceptor and imparts basicity.[1] This dual functionality means the molecule can exist in a zwitterionic form, influencing its solubility in various solvents.[2][3][4] Zwitterions often exhibit higher solubility in polar protic solvents.

  • Solubility Profile: The fundamental principle of recrystallization is that the compound of interest should be highly soluble in a chosen solvent at elevated temperatures but poorly soluble at lower temperatures.[5][6] Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor upon crystallization).[7]

  • The Challenge of a Low Melting Point: this compound has a relatively low melting point, reported to be around 70°C.[8] This property is a critical consideration, as it increases the risk of the compound "oiling out"—separating as a liquid instead of a crystalline solid—if the boiling point of the chosen solvent is too high or the solution is too concentrated.[9][10][11]

Experimental Protocol: Step-by-Step Recrystallization

This section provides a detailed methodology for the purification of crude this compound.

Solvent System Selection

The choice of solvent is the most critical variable. Due to the compound's polar nature, a polar solvent system is recommended. Water and ethanol are excellent starting points. A mixed solvent system, such as Ethanol/Water, often provides the ideal solubility gradient.[4][12][13]

Solvent SystemBoiling Point (°C)Rationale & Considerations
Water 100Good for dissolving the polar compound when hot. Benzoic acid's solubility in water increases significantly with temperature.[14][15] However, the high boiling point may increase the risk of oiling out for this specific derivative.[9][10]
Ethanol 78A good solvent for many aromatic compounds.[16] The lower boiling point reduces the risk of oiling out. May be too good a solvent even when cold, potentially leading to lower recovery.
Ethanol/Water 78-100(Recommended) This mixed system allows for fine-tuning of polarity. The compound is dissolved in a minimum amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes faintly cloudy (the saturation point). A few more drops of hot ethanol are then added to redissolve the solid, creating a solution that is perfectly saturated for crystallization upon cooling.[12]
Methanol 65Similar to ethanol but with a lower boiling point, further reducing the risk of oiling out.[17]
Recrystallization Workflow Diagram

The following diagram outlines the standard procedure for recrystallization.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation cluster_final Final Product start Start with Crude This compound dissolve 1. Dissolve in Minimum Amount of Hot Solvent (e.g., Ethanol) start->dissolve charcoal 2. (Optional) Add Activated Charcoal for Colored Impurities dissolve->charcoal hot_filter 3. Perform Hot Gravity Filtration to Remove Insoluble Impurities charcoal->hot_filter cool 4. Allow Filtrate to Cool Slowly to Room Temp, then in Ice Bath hot_filter->cool vacuum_filter 5. Collect Crystals via Vacuum Filtration cool->vacuum_filter wash 6. Wash Crystals with Minimal Cold Solvent vacuum_filter->wash dry 7. Dry the Pure Crystals (Air or Vacuum Oven) wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the recrystallization of this compound.

Detailed Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip. Heat the chosen solvent (e.g., ethanol) in a separate beaker. Add the minimum amount of hot solvent to the flask while heating to dissolve the crude solid completely.[18]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[6] Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: To remove insoluble impurities and charcoal, perform a hot gravity filtration using a fluted filter paper and a pre-heated funnel.[18] This step must be done quickly to prevent premature crystallization in the funnel.[9][12]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.[14]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[19]

  • Washing: Wash the crystals on the filter paper with a very small amount of ice-cold solvent to remove any residual mother liquor containing soluble impurities.

  • Drying: Transfer the crystals to a watch glass and allow them to air-dry or dry in a vacuum oven at a low temperature.

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound separated as an oil instead of crystals. What happened and how do I fix it?

Answer: This phenomenon, known as "oiling out," is the most common problem for compounds with low melting points like this compound (~70°C).[8][9] It occurs when the solution becomes saturated at a temperature that is higher than the melting point of the solute.[10] The compound then separates as a liquid (oil) rather than a solid crystal lattice. This oil often traps impurities, defeating the purpose of recrystallization.[11]

Solutions:

  • Reheat and Add More Solvent: The most immediate fix is to heat the solution to redissolve the oil, then add a small amount of additional hot solvent to decrease the saturation temperature.[20]

  • Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask to retain heat longer. This gives molecules more time to orient themselves into a crystal lattice.[20]

  • Scratch the Flask: Vigorously scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites that induce crystallization.[9][14]

  • Change Solvents: If oiling out persists, the solvent's boiling point may be too high. Switch to a solvent or solvent mixture with a lower boiling point (e.g., use methanol instead of ethanol/water).[17]

Q2: After cooling, no crystals have formed. What should I do?

Answer: This typically indicates that the solution is supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[20] Crystal formation requires an initial nucleation event to begin.

Solutions:

  • Induce Nucleation:

    • Scratching: As mentioned above, scratching the inner surface of the flask with a glass rod can provide energy and a surface for crystals to begin forming.[14][16]

    • Seed Crystals: If you have a small sample of the pure compound, add a tiny crystal to the solution. This "seed" provides a template for further crystal growth.[20]

  • Reduce Solvent Volume: It's possible too much solvent was added initially.[20] Gently heat the solution to evaporate some of the solvent, then attempt to cool and crystallize again.

  • Flash Cool: Cool a small portion of the solution rapidly in a dry ice/acetone bath to force precipitation. The resulting solid (which may be amorphous) can then be used as seed crystals for the main solution.

Q3: My final product yield is very low. How can I improve it?

Answer: Low recovery is a frequent issue and can stem from several factors.

Causes & Solutions:

  • Excess Solvent: Using too much solvent is the most common cause of low yield, as a significant amount of the product will remain dissolved even when cold.[20] Always use the minimum amount of hot solvent required for dissolution. If you've already finished, you can try to recover more product by evaporating some solvent from the mother liquor and re-cooling.

  • Premature Filtration: Filtering the crystals while the solution is still warm will leave a substantial amount of product in the filtrate. Ensure the solution is thoroughly cooled in an ice bath before vacuum filtration.

  • Inappropriate Solvent: If the compound has even moderate solubility in the cold solvent, losses will be high. Re-evaluate your solvent choice to find one where the compound is nearly insoluble when cold.

Q4: The purified crystals are still colored. How do I remove colored impurities?

Answer: Colored impurities are often large, polar, conjugated molecules that can be effectively removed with activated charcoal.[6][7]

Solution:

  • Use Activated Charcoal: After dissolving the crude solid but before the hot filtration step, add a small amount (a spatula tip) of activated charcoal to the hot solution. The porous surface of the charcoal adsorbs the colored impurities.

  • Perform Hot Filtration: Remove the charcoal and the adsorbed impurities via hot gravity filtration. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving recrystallization problems.

Caption: A decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

  • FAQ 1: Can I use a single solvent instead of a mixed solvent system? Yes, if you can find a single solvent that meets the criteria of high solubility when hot and very low solubility when cold. However, for zwitterionic or multifunctional molecules like this one, a mixed solvent system often provides better control over the solubility gradient.[4][12]

  • FAQ 2: How do I know if my final product is pure? The primary methods are melting point analysis and spectroscopy (e.g., NMR). A pure compound will have a sharp melting point range (typically < 2°C) that matches the literature value.[18] Impurities depress and broaden the melting point range.

  • FAQ 3: Why is slow cooling so important? Slow cooling allows the molecules to selectively incorporate into the growing crystal lattice, excluding dissimilar impurity molecules.[5] Rapid cooling can trap impurities within the crystal structure, leading to a less pure final product.

  • FAQ 4: What safety precautions should I take? Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all organic solvents in a well-ventilated fume hood. Be cautious when heating flammable solvents; use a steam bath or heating mantle, never an open flame. Refer to the Safety Data Sheet (SDS) for this compound and all solvents used.

References

Technical Support Center: A Troubleshooting Guide for 2-(Dimethylamino)benzoic Acid Derivatization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Dimethylamino)benzoic acid (DMABA) derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this sterically hindered, yet versatile, building block. The unique ortho positioning of the dimethylamino group presents specific synthetic hurdles that require careful consideration of reaction conditions and reagent choice. This resource provides in-depth, evidence-based solutions to common problems in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why are derivatization reactions of this compound often sluggish or low-yielding compared to its 3- or 4-isomers?

The primary reason is the "ortho effect," where the bulky dimethylamino group ortho to the carboxylic acid creates significant steric hindrance. This bulkiness impedes the approach of nucleophiles (like alcohols or amines) to the carboxylic acid's carbonyl carbon, slowing down the reaction rate. Furthermore, the dimethylamino group can interact with the carboxylic acid proton, influencing its acidity and reactivity in complex ways.[1]

Q2: What are the most common derivatives synthesized from this compound?

The most common derivatives are esters and amides, which are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. Another important derivative is 2-(dimethylamino)benzoyl chloride, a highly reactive acyl chloride used to overcome the low reactivity of the parent carboxylic acid.

Q3: Can the dimethylamino group itself react under standard derivatization conditions?

While the tertiary amine of the dimethylamino group is generally stable, it can be susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to the formation of colored byproducts, often observed as a yellowing of the reaction mixture or final product.[2] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

Troubleshooting Guide: Esterification Reactions

Problem 1: Low or No Ester Yield in Fischer Esterification

Q: I am attempting a Fischer esterification of this compound with a primary alcohol using a sulfuric acid catalyst, but I'm getting a very low yield. What's going wrong?

A: This is a common issue stemming from both the steric hindrance of the substrate and the reversible nature of the Fischer esterification. Here’s a breakdown of potential causes and solutions:

  • Equilibrium Limitation: The Fischer esterification is an equilibrium process. To drive the reaction towards the product, you must remove the water byproduct as it forms.

    • Solution: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.[2] Alternatively, using a large excess of the alcohol can also shift the equilibrium.[2]

  • Insufficient Catalyst Activity: The catalyst may be deactivated by trace amounts of water in the reactants or solvents.

    • Solution: Ensure all reactants and solvents are anhydrous. Consider using a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH), which is often more effective and can reduce the risk of side reactions like sulfonation that can occur with sulfuric acid.[2]

  • Steric Hindrance: The ortho-dimethylamino group significantly slows down the reaction rate.

    • Solution: Increase the reaction time and/or temperature. For particularly hindered alcohols, the Fischer esterification may not be suitable.[2] Consider alternative methods as detailed below.

Problem 2: The Reaction is Still Not Working, Even with a Dean-Stark Trap. What Are My Other Options for Esterification?

Q: I've tried optimizing the Fischer esterification with no success due to the steric hindrance. What other esterification methods should I consider?

A: For sterically hindered carboxylic acids like this compound, activating the carboxylic acid is often necessary. Here are two robust alternatives:

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst, typically 4-(dimethylamino)pyridine (DMAP).

  • Acyl Chloride Intermediate: A highly effective, two-step approach is to first convert the carboxylic acid to the more reactive 2-(dimethylamino)benzoyl chloride, which then readily reacts with the alcohol.

Below is a workflow diagram illustrating the decision-making process for esterification.

Esterification_Workflow start Start: Esterification of This compound fischer Attempt Fischer Esterification (Alcohol, Acid Catalyst, Heat) start->fischer check_yield Is Yield > 70%? fischer->check_yield success Success! Purify Product check_yield->success Yes troubleshoot_fischer Troubleshoot Fischer: - Use Dean-Stark - Anhydrous Conditions - Excess Alcohol check_yield->troubleshoot_fischer No re_check_yield Is Yield Improved? troubleshoot_fischer->re_check_yield re_check_yield->success Yes alternative_methods Alternative Methods Required (Steric Hindrance is High) re_check_yield->alternative_methods No steglich Option 1: Steglich Esterification (DCC/EDC, DMAP) alternative_methods->steglich acyl_chloride_route Option 2: Acyl Chloride Route (Form Acyl Chloride first) alternative_methods->acyl_chloride_route Acyl_Chloride_Formation start This compound product 2-(Dimethylamino)benzoyl Chloride start->product reagents SOCl₂ (excess) cat. DMF reagents->start conditions Reflux (80°C), 2-4h conditions->start byproducts + SO₂ (g) + HCl (g) product->byproducts

References

Technical Support Center: Ensuring the Stability of 2-(Dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Dimethylamino)benzoic acid (DMABA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. As a tertiary amine and a benzoic acid derivative, DMABA is susceptible to specific degradation pathways that can compromise its purity and impact experimental outcomes. This document provides in-depth, evidence-based answers to frequently asked questions, troubleshooting guides for common stability issues, and detailed protocols for assessing the integrity of your DMABA samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity of solid this compound, it is crucial to store it in a cool, dry, and dark environment . The recommended storage temperature is typically between 2-8°C, although room temperature may be acceptable for short periods if humidity and light are controlled. The container should be tightly sealed to prevent moisture ingress and exposure to atmospheric oxygen. For optimal protection, flushing the container with an inert gas like argon or nitrogen before sealing is a highly effective practice.

The rationale behind these conditions lies in mitigating the primary degradation pathways:

  • Photodegradation: Aromatic amines are known to be sensitive to light, which can induce photo-oxidation and N-dealkylation.

  • Oxidation: The tertiary amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), heat, and light.

  • Hydrolysis: While generally more stable in the solid state, prolonged exposure to humidity can lead to hydrolysis, especially if the compound has absorbed moisture.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows down oxidative processes.
Light Store in an amber or opaque container, in the dark.Prevents photodegradation, a key pathway for aromatic amines.
Atmosphere Tightly sealed container, preferably under inert gas (Ar, N₂).Excludes oxygen and moisture, inhibiting oxidation and hydrolysis.
Humidity Store in a desiccated environment.Prevents moisture absorption, which can facilitate hydrolysis and other degradation reactions.
Q2: I've noticed a slight discoloration (yellowing) of my this compound powder. What could be the cause, and is the material still usable?

A2: Discoloration, typically to a pale yellow or brown hue, is a common indicator of degradation in aminobenzoic acids and related compounds. The most probable cause is oxidation of the dimethylamino group. This process can be initiated by exposure to air (oxygen), light, or elevated temperatures. The formation of oxidized species and potential N-oxide derivatives can lead to colored impurities.

Whether the material is still usable depends on the specific requirements of your experiment. For applications requiring high purity, such as in pharmaceutical development or as an analytical standard, the discolored material should be considered suspect. The presence of impurities could lead to side reactions, inaccurate quantification, or misleading biological results.

Recommendation: It is strongly advised to assess the purity of the discolored material before use. A simple purity check can be performed using High-Performance Liquid Chromatography (HPLC) with UV detection. If significant impurity peaks are observed, the material should be repurified or a new batch should be used.

Troubleshooting Guide: Common Degradation Scenarios

This section addresses specific issues that may arise during the storage and handling of this compound and provides actionable solutions.

Scenario 1: Inconsistent results in solution-based assays.
  • Problem: You are using a stock solution of DMABA for a series of experiments and observe decreasing activity or inconsistent results over time.

  • Potential Cause: Degradation of DMABA in solution. The stability of DMABA in solution is highly dependent on the solvent, pH, and storage conditions. In aqueous solutions, hydrolysis can occur, particularly at non-neutral pH and elevated temperatures. Photodegradation can also be a significant factor if solutions are not protected from light.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions of DMABA before use, especially for sensitive applications.

    • Solvent Selection: Use high-purity, degassed solvents. If using aqueous buffers, ensure they are prepared fresh and the pH is appropriate for your experiment and the stability of the compound.

    • Light Protection: Store stock solutions in amber vials or wrap them in aluminum foil to protect from light.

    • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C for longer-term storage), but be mindful of potential precipitation upon thawing.

    • Purity Check: Analyze the aged stock solution by HPLC to confirm if degradation has occurred. Compare the chromatogram to that of a freshly prepared solution.

Scenario 2: Appearance of new, unexpected peaks in HPLC analysis.
  • Problem: During routine quality control analysis of your DMABA sample, you observe additional peaks in the chromatogram that were not present in the reference standard.

  • Potential Cause: The sample has degraded. The new peaks likely correspond to degradation products. Based on the chemical structure of DMABA, the following degradation pathways are plausible:

    • Photodegradation: Can lead to N-dealkylation, forming 2-(methylamino)benzoic acid and subsequently 2-aminobenzoic acid. Hydroxylation of the aromatic ring is also possible.[1]

    • Oxidation: Can result in the formation of N-oxide derivatives or N-formyl compounds.[2]

    • Hydrolysis: While less likely for the amide-like structure of the dimethylamino group under neutral conditions, it can be catalyzed by acidic or basic conditions.

  • Troubleshooting Workflow:

    G start Unexpected Peaks in HPLC check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage check_handling Review Sample Handling (Solvents, Exposure to Air) start->check_handling stress_testing Perform Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) check_storage->stress_testing check_handling->stress_testing lcms_analysis Analyze Stressed Samples by LC-MS/MS stress_testing->lcms_analysis structure_elucidation Elucidate Degradant Structures lcms_analysis->structure_elucidation method_validation Validate HPLC Method for Stability-Indicating Properties structure_elucidation->method_validation implement_capa Implement Corrective and Preventive Actions (CAPA) method_validation->implement_capa

    Caption: Troubleshooting workflow for identifying unknown peaks in HPLC.

    • Forced Degradation Study: To tentatively identify the degradation products, perform a forced degradation study as outlined in the "Experimental Protocols" section.

    • LC-MS Analysis: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weights of the degradation products. This will provide strong clues to their identities.

    • Method Validation: Ensure your HPLC method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for assessing the purity of this compound and detecting potential degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

2. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Gradient Program Time (min)
0
20
25
26
30

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of diluent to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL for injection.

4. Analysis:

  • Inject the sample and monitor the chromatogram for the main peak corresponding to this compound and any additional impurity peaks. The retention time of the main peak should be consistent with a reference standard.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to generate potential degradation products, which is essential for developing and validating a stability-indicating analytical method.[3]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours. Cool and neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 24 hours. Cool and neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State): Place approximately 10 mg of solid this compound in an oven at 105°C for 48 hours. Dissolve the stressed solid in the diluent for analysis.

  • Photodegradation (Solid State): Spread a thin layer of solid this compound in a petri dish and expose it to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4] A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method (Protocol 1).

  • For structural elucidation of major degradation products, analyze the stressed samples using LC-MS/MS.

Visualizing Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways of this compound based on its chemical structure and data from related compounds.

degradation_pathways cluster_photo Photodegradation (Light) cluster_oxidation Oxidation (O2, Peroxides) DMABA This compound N_dealkylation 2-(Methylamino)benzoic acid DMABA->N_dealkylation hv Hydroxylation Hydroxylated derivatives DMABA->Hydroxylation hv, •OH N_oxide N-Oxide derivative DMABA->N_oxide [O] Formamide N-methyl-N-(2-carboxyphenyl)formamide DMABA->Formamide [O] Aminobenzoic_acid 2-Aminobenzoic acid N_dealkylation->Aminobenzoic_acid hv

Caption: Plausible degradation pathways for this compound.

References

Overcoming solubility issues with 2-(Dimethylamino)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Organic Solvents

Welcome to the technical support resource for 2-(Dimethylamino)benzoic acid. This guide is designed for researchers, chemists, and formulation scientists to navigate the unique solubility characteristics of this molecule. As a zwitterionic compound, its behavior in different solvent systems can be complex. Here, we provide in-depth, field-tested answers to common questions and troubleshooting strategies to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of this compound that influence its solubility?

This compound, also known as N,N-Dimethylanthranilic acid, is an aromatic compound containing both a weakly acidic carboxylic acid group (-COOH) and a weakly basic tertiary amine group (-N(CH₃)₂).[1][2] This dual functionality is the primary determinant of its solubility profile.

The key lies in its ability to exist in different ionic states depending on the pH of the solution. This zwitterionic nature—having both a positive and a negative charge on the same molecule at its isoelectric point—profoundly impacts its interaction with solvent molecules.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
Physical Form White to pale yellow crystal powderSigma-Aldrich
CAS Number 610-16-2PubChem[1]
pKa₁ (-COOH) ~4-5 (Estimated)See Note 1
pKa₂ (-N(CH₃)₂H⁺) ~5 (Estimated)See Note 2

Note 1: The pKa of benzoic acid is 4.20. Substitution can alter this value. For example, the closely related 2-(Methylamino)benzoic acid has a pKa of 5.29.[3] Note 2: The pKa of the conjugate acid of N,N-dimethylaniline is approximately 5.1. The ortho-carboxy group is expected to have a significant influence. The isoelectric point (pI) of this molecule, where it exists predominantly as a zwitterion, is estimated to be around pH 4-5.

Q2: Why is my this compound poorly soluble in a non-polar solvent like Toluene or Hexane?

This is a classic case of "like dissolves like." Non-polar solvents lack the ability to stabilize the charged or highly polar nature of this compound. In its common solid state, the molecule is often a zwitterion or forms strong intermolecular hydrogen bonds via its carboxylic acid group.

  • Non-polar solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and cannot effectively solvate the charged carboxylate and ammonium groups or the polar un-ionized forms. The energy required to break the strong intermolecular forces in the solid crystal lattice is much higher than the energy gained by solvating the molecule in a non-polar environment.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants and can solvate charged species, leading to significantly higher solubility.[4]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing them to interact favorably with both the carboxylic acid and the dimethylamino groups, generally resulting in good solubility.

Q3: How does adjusting pH improve the solubility of this compound?

Adjusting the "apparent pH" of the solvent system by adding an acid or base is the most powerful tool for controlling the solubility of this compound. By shifting the equilibrium between its neutral, cationic, and anionic forms, you can dramatically alter its polarity to match the solvent.

G cluster_low_ph Low pH (< 3) cluster_pI Isoelectric Point (pH ~4-5) cluster_high_ph High pH (> 6) node_cation Cationic Form (Highly soluble in polar protic solvents) node_zwitterion Zwitterionic/Neutral Form (Lowest solubility in water, higher in polar organic solvents) node_cation->node_zwitterion + OH⁻ - H₂O node_zwitterion->node_cation + H⁺ node_anion Anionic Form (Highly soluble in polar solvents) node_zwitterion->node_anion + OH⁻ - H₂O node_anion->node_zwitterion + H⁺

  • Acidic Conditions (pH < 3): Adding a strong acid (like HCl) will protonate the dimethylamino group, forming the cationic species (an ammonium salt). This salt form is highly polar and typically exhibits greatly enhanced solubility in polar protic solvents like water or ethanol.

  • Basic Conditions (pH > 6): Adding a base (like NaOH or an organic base like triethylamine) will deprotonate the carboxylic acid, forming the anionic species (a carboxylate salt). This salt is also highly polar and readily dissolves in polar solvents.[5][6]

Q4: Can I use heat to dissolve the compound? What are the risks?

Yes, heating can significantly increase the solubility of this compound, as the dissolution process is typically endothermic.[7] However, this approach comes with risks:

  • Precipitation on Cooling: The most common issue is that the compound will crash out of the solution as it returns to room temperature, which is problematic for many applications requiring long-term stability.

  • Degradation: Although this compound is relatively stable, prolonged exposure to high temperatures, especially under strongly acidic or basic conditions, can lead to degradation. Always consult the compound's technical data sheet for thermal stability information.

Heating is best used to achieve initial dissolution before stabilizing the solution by other means (e.g., pH adjustment) or for procedures like recrystallization where precipitation upon cooling is the desired outcome.[7]

Q5: What is a co-solvent, and how can it help with solubility?

A co-solvent is a mixture of solvents used to improve the solubility of a solute that is not adequately soluble in a single solvent.[8] This is a powerful strategy for this compound, especially when trying to dissolve it in a less polar medium.

For example, if your primary solvent is moderately polar (e.g., ethyl acetate), but you are still facing solubility issues, adding a small percentage of a highly polar aprotic solvent like DMSO or DMF can dramatically improve solubility.[9] The highly polar co-solvent helps to solvate the polar functional groups of the molecule, while the bulk solvent provides the desired overall properties for the application. Studies on benzoic acid have shown that co-solvents like ethanol or glycerol can effectively enhance solubility in aqueous systems.[10]

Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Solubilization

When faced with a solubility challenge, a systematic approach saves time and resources. Follow this workflow to efficiently find the right conditions.

G start Start: Undissolved Compound solvent_select Step 1: Solvent Selection Choose a solvent based on polarity. (e.g., Methanol, DMSO, Acetonitrile) start->solvent_select dissolved_check1 Is it soluble? solvent_select->dissolved_check1 cosolvent Step 2: Add Co-Solvent Add 5-10% of a stronger polar solvent (e.g., add DMSO to Acetonitrile). dissolved_check1->cosolvent No success Success: Compound Solubilized dissolved_check1->success Yes dissolved_check2 Is it soluble? cosolvent->dissolved_check2 ph_adjust Step 3: pH Adjustment Add acid (e.g., HCl in Dioxane) or base (e.g., TEA) dropwise. dissolved_check2->ph_adjust No dissolved_check2->success Yes dissolved_check3 Is it soluble? ph_adjust->dissolved_check3 heat Step 4: Gentle Heating Warm to 40-50°C with stirring. Check for stability upon cooling. dissolved_check3->heat No dissolved_check3->success Yes heat->success fail Failure: Re-evaluate System (Consider different solvent class or salt formation) heat->fail

Protocol 1: Preparation of a 10 mg/mL Stock Solution in a Polar Aprotic Solvent (DMSO)

This protocol is a reliable starting point for creating a concentrated stock solution.

  • Preparation: Weigh 10 mg of this compound into a clean, dry glass vial.

  • Solvent Addition: Add 800 µL of anhydrous DMSO to the vial.

  • Initial Dissolution: Cap the vial and vortex for 30-60 seconds. Observe the solution. Most of the solid should dissolve, but some particulates may remain.

  • Sonication (Optional): Place the vial in a bath sonicator for 5-10 minutes to break up any aggregates.

  • Gentle Heating (If Necessary): If solids persist, warm the vial in a heat block or water bath to 40-50°C for 5 minutes. Swirl gently.

  • Final Volume: Allow the solution to cool to room temperature. Add DMSO to a final volume of 1.0 mL. Vortex briefly to ensure homogeneity.

  • Storage: Store the stock solution tightly capped at room temperature or as specified by your experimental needs, protected from light.

Protocol 2: pH-Adjusted Solubilization in Ethanol

This protocol demonstrates how to use pH modification to dissolve the compound in a polar protic solvent.

  • Suspension: Weigh 10 mg of this compound into a vial. Add 1.0 mL of ethanol and stir. A cloudy suspension will form.

  • Acidification for Cationic Form:

    • To the suspension, add a 1 M solution of HCl in an organic solvent (e.g., dioxane or isopropanol) dropwise while stirring.

    • Continue adding acid until the solution becomes clear. The compound has now formed its highly soluble hydrochloride salt.

  • Basification for Anionic Form:

    • Alternatively, to a fresh suspension, add an organic base like triethylamine (TEA) dropwise while stirring.

    • Continue adding the base until the solution clarifies. The compound is now in its soluble carboxylate salt form.

  • Verification: Before use, ensure the pH-adjusted solution is compatible with downstream applications, as the presence of acid or base may interfere with subsequent reactions.

References

Identifying and minimizing impurities in 2-(Dimethylamino)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-(Dimethylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during reactions involving this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize impurities, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis and work-up of reactions involving this compound, such as esterification or amidation.

Issue 1: Reaction Yield is Lower Than Expected

You've completed your reaction, but the isolated product mass is significantly below the theoretical maximum.

Question: My esterification of this compound resulted in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in reactions like Fischer esterification are common and can often be traced back to equilibrium limitations, suboptimal reaction conditions, or steric hindrance.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution & Scientific Rationale
Reversible Reaction Equilibrium The Fischer esterification is an equilibrium process.[1] To drive the reaction forward, either remove a product as it's formed or use a large excess of one reactant. Solution: 1) Use a Dean-Stark apparatus to remove water azeotropically. 2) Use the alcohol reactant as the solvent (if feasible) or use a 3-5 fold molar excess to shift the equilibrium towards the ester product.[1]
Insufficient Catalyst Activity The acid catalyst (e.g., H₂SO₄, p-TsOH) may be weak or deactivated by trace amounts of water. Solution: Ensure all reactants and solvents are anhydrous. Consider using a stronger acid catalyst like concentrated sulfuric acid. p-Toluenesulfonic acid (p-TsOH) is a good alternative that can reduce the risk of side reactions like sulfonation.[1]
Incomplete Reaction The reaction may not have reached completion due to insufficient time or temperature. Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Continue refluxing until the starting material spot is no longer visible. Unreacted this compound can be a persistent impurity due to its high melting point.[1]
Steric Hindrance If the alcohol or another coupling partner is bulky, the reaction rate can be significantly reduced. Solution: Increase the reaction time and/or temperature. Alternatively, convert the carboxylic acid to a more reactive species, such as an acyl chloride, before reacting it with the alcohol.
Issue 2: Final Product is Discolored (Yellow or Brown)

The isolated product, which should be a white or off-white solid, has a distinct yellow or brown hue.

Question: After purification, my product derived from this compound is yellow. What causes this discoloration and how can I prevent it?

Answer:

Discoloration typically indicates the presence of chromophoric (colored) impurities, often arising from oxidation or side reactions at elevated temperatures.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution & Scientific Rationale
Oxidation of the Amino Group The tertiary amine of the dimethylamino group is susceptible to air oxidation, especially at elevated temperatures, which can form colored N-oxide species or other degradation products.[1] Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Reaction Temperature Too High Excessive heat can promote decomposition and the formation of colored byproducts.[1] Benzoic acid derivatives can undergo decarboxylation at very high temperatures.[2] Solution: Maintain the reaction at the lowest effective temperature. For esterifications, this is typically the reflux temperature of the alcohol being used.[1]
Contaminated Starting Materials Impurities present in the initial this compound or other reactants can carry through or react to form colored byproducts.[1] Solution: Ensure the purity of all reactants before starting. If necessary, purify the starting materials by recrystallization or column chromatography.
Residual Acidic Impurities Trace amounts of acid catalyst left in the product can cause degradation over time, leading to discoloration. Solution: During the workup, thoroughly wash the organic layer with a mild aqueous base, such as 10% sodium bicarbonate solution, to neutralize and remove the acid catalyst.[1]

Below is a general workflow for troubleshooting common issues in a typical esterification reaction.

G cluster_troubleshooting Troubleshooting Workflow: Esterification start Reaction Complete. Isolate Crude Product. check_yield Check Yield start->check_yield check_color Check Purity & Color check_yield->check_color Yes low_yield Low Yield check_yield->low_yield No discolored Product Discolored check_color->discolored No purify Purify Product: - Recrystallization - Chromatography check_color->purify Yes optimize_eq Optimize Equilibrium: - Use Dean-Stark - Increase Alcohol Excess low_yield->optimize_eq optimize_cat Optimize Catalyst: - Ensure Anhydrous - Use Stronger Acid low_yield->optimize_cat use_inert Prevent Oxidation: - Use N2 or Ar Atmosphere discolored->use_inert control_temp Control Temperature: - Use Lowest Effective Temp discolored->control_temp end_node Pure Product purify->end_node

Caption: Troubleshooting workflow for a typical esterification reaction.

Frequently Asked Questions (FAQs)

Impurity Identification

Q1: What are the most common types of impurities I should expect in reactions with this compound?

A1: Impurities can be broadly categorized based on their origin.[3]

Impurity CategorySpecific ExamplesPotential Source
Organic Impurities Unreacted this compound; N-methylanthranilic acid; Anthranilic acid; Side-products (e.g., N-oxides); Degradation products (e.g., decarboxylated species).[1][2][4]Starting materials, incomplete reactions, side reactions, degradation.
Inorganic Impurities Residual catalysts (e.g., sulfates from H₂SO₄); Salts from workup (e.g., sodium sulfate).Catalysts, reagents, workup procedures.
Residual Solvents Toluene, Ethanol, Ethyl Acetate, etc.Reaction medium, extraction, and purification steps.

Q2: Which analytical techniques are best for identifying and quantifying these impurities?

A2: A multi-technique approach is often necessary for comprehensive impurity profiling.[3]

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying non-volatile organic impurities. An HPLC system with a UV detector is standard for routine analysis.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight information, which is crucial for structural elucidation.[3][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents. The carboxylic acid may require derivatization (e.g., silylation) to increase its volatility for GC analysis.[3][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the main product and for identifying the structures of isolated impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of a reaction and getting a qualitative assessment of the number of components in a mixture.[1]

The diagram below outlines a general workflow for impurity identification.

G cluster_impurity_id General Impurity Identification Workflow start Crude Reaction Mixture hplc Analyze by HPLC-UV (Initial Profile) start->hplc lcms Analyze by LC-MS (Identify MW of Impurities) hplc->lcms Unknown Peaks? gcms Analyze by GC-MS (Residual Solvents) hplc->gcms isolate Isolate Impurity (Prep-HPLC or Column) lcms->isolate Significant Impurity? result Identified Impurity Profile gcms->result nmr Characterize by NMR (Structure Elucidation) isolate->nmr nmr->result

Caption: A general workflow for the identification of unknown impurities.

Impurity Minimization & Purification

Q3: How should I properly store this compound to prevent degradation?

A3: Proper storage is crucial for maintaining the purity of the starting material. It should be stored in a tightly closed container in a dry, well-ventilated place.[8] While it is stable under standard room temperature conditions, prolonged exposure to light and air should be avoided to minimize the risk of gradual oxidation.

Q4: My purification by recrystallization isn't working well; the product is "oiling out". What should I do?

A4: "Oiling out" occurs when the solid product melts in the hot solvent or precipitates as a liquid instead of forming crystals. This often happens if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too quickly.[9]

  • Solution 1: Reheat the solution to re-dissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow it to cool much more slowly.

  • Solution 2: Choose a different solvent or solvent system with a lower boiling point.

  • Solution 3: If high impurity levels are preventing crystallization, first purify the crude material by column chromatography and then recrystallize the partially purified product.[9]

Q5: I'm performing column chromatography, but my acidic product is streaking badly on the silica gel column. How can I improve the separation?

A5: Streaking or "tailing" of acidic compounds on silica gel is a common problem caused by strong interactions between the acidic analyte and the slightly acidic silica surface.[10]

  • Solution: Add a small amount of a competitive acid, such as 0.5-1% acetic acid, to your eluent (mobile phase).[9] The acetic acid will preferentially interact with the active sites on the silica, allowing your product to elute more symmetrically and resulting in sharper peaks and better separation.

References

Validation & Comparative

A Head-to-Head Comparison of 2-(Dimethylamino)benzoic Acid and Sinapinic Acid as MALDI Matrices for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Matrix Selection for Optimal Analyte Ionization

In the landscape of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical determinant of experimental success. The matrix facilitates the "soft" ionization of large, non-volatile molecules, minimizing fragmentation and enabling the analysis of biomolecules like proteins, peptides, and nucleic acids.[1][2][3] This guide provides an in-depth comparison of two commonly employed matrices: 2-(Dimethylamino)benzoic acid (DMB) and sinapinic acid (SA), offering insights into their respective strengths and optimal applications.

Physicochemical Properties: The Foundation of Performance

The divergent performance of DMB and SA can be traced back to their fundamental chemical and physical properties. These characteristics influence their interaction with analytes, their crystallization behavior, and their energy absorption from the laser, all of which are pivotal to the MALDI process.

PropertyThis compound (DMB)Sinapinic Acid (SA)
Chemical Structure Substituted benzoic acidDerivative of cinnamic acid
Molecular Weight 165.19 g/mol 224.21 g/mol [4]
UV Absorption Maxima ~337 nm, ~355 nm337 nm, 353 nm[4]
Solubility Soluble in a wider range of organic solvents and aqueous-organic mixtures.Primarily soluble in organic solvents like acetonitrile and methanol, with limited water solubility.[5][6]
Crystal Morphology Tends to form smaller, more uniform crystals.Can form larger, needle-like crystals, though smaller crystals are achievable with specific protocols.[5]

The structural differences, particularly the presence of the dimethylamino group in DMB, contribute to its distinct properties. This group enhances its basicity and can influence its proton-transfer efficiency during the ionization process.

Comparative Performance Analysis: Choosing the Right Tool for the Job

The selection between DMB and SA is highly dependent on the nature of the analyte. Below is a summary of their performance across different classes of biomolecules based on empirical evidence.

Analyte ClassPreferred MatrixRationale and Performance Insights
Large Proteins (>10 kDa) Sinapinic Acid (SA)SA is widely regarded as the matrix of choice for high-mass proteins (10-150 kDa).[7][8] It is considered a "softer" matrix, imparting less internal energy to the analyte ions, which minimizes fragmentation and preserves the integrity of large protein ions.[5]
Peptides (<10 kDa) This compound (DMB) & Sinapinic Acid (SA)Both matrices can be effective. SA is suitable for peptides, especially those at the higher end of this mass range.[9] However, DMB's ability to form more homogeneous crystals can lead to better resolution and spot-to-spot reproducibility for smaller peptides. The choice may depend on the specific peptide sequence and sample purity.
Glycoproteins Sinapinic Acid (SA)SA has demonstrated utility in the analysis of glycoproteins.[10][11] The "soft" ionization characteristics of SA are advantageous for preserving the labile glycan structures attached to the protein backbone.
Lipids This compound (DMB)While not as commonly used as other specialized lipid matrices, DMB and its analogs have shown promise in lipid analysis, particularly in MALDI imaging, due to their ability to form fine crystals and provide good sensitivity.[12]
Small Molecules This compound (DMB)DMB often provides a cleaner background in the low mass range, which is crucial for the analysis of small molecules. Its performance in this area is generally superior to SA, which can produce more matrix-related ion clusters.[13]
Mechanism of Action: A Tale of Two Ionization Pathways

The ionization process in MALDI is a complex series of photochemical and photomechanical events.[14] A pulsed laser irradiates the sample co-crystallized with the matrix.[1] The matrix absorbs the laser energy, leading to its desorption and ionization.[2][14] The analyte molecules are then ionized through proton transfer reactions with the excited matrix molecules in the dense gas plume.[1]

The "softness" of a matrix relates to the amount of internal energy transferred to the analyte during this process. Sinapinic acid's ability to gently ionize large proteins suggests a more efficient and less energetic proton transfer mechanism compared to "harder" matrices that can cause more fragmentation.[5] The specific chemical properties of DMB, including the electron-donating dimethylamino group, can influence its proton affinity and ionization efficiency, making it particularly effective for certain analyte classes.

Experimental Protocols: A Practical Guide to Sample Preparation

The quality of MALDI spectra is highly dependent on the sample preparation technique. Here are step-by-step methodologies for using both DMB and SA.

Workflow for MALDI Sample Preparation

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spotting Sample Spotting cluster_analysis Mass Analysis A Prepare Analyte Solution (e.g., 1-10 µM in appropriate solvent) C Mix Analyte and Matrix Solutions (typically 1:1 v/v) A->C B Prepare Saturated Matrix Solution (DMB or SA in organic/aqueous solvent) B->C D Spot Mixture onto MALDI Target Plate (0.5 - 1 µL) C->D E Allow Solvent to Evaporate (Co-crystallization of analyte and matrix) D->E F Insert Target into MALDI-TOF MS E->F G Acquire Mass Spectrum F->G Matrix_Structures cluster_DMB This compound (DMB) cluster_SA Sinapinic Acid (SA) DMB_img SA_img

References

A Comparative Guide to the Validation of an HPLC Method for Quantifying 2-(Dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(Dimethylamino)benzoic acid. Moving beyond a simple checklist of validation parameters, we will explore the scientific rationale behind each experimental choice, ensuring a robust and reliable analytical procedure. Furthermore, this guide will objectively compare the validated HPLC method with alternative analytical techniques, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Importance of Rigorous Method Validation

In the pharmaceutical industry, the validation of analytical methods is not merely a regulatory requirement but the foundation of product quality and patient safety.[1][2] A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, consistently delivering reliable and accurate results.[1] For a compound like this compound, which may be a starting material, intermediate, or impurity in drug synthesis, precise quantification is paramount.

This guide is structured to provide a holistic understanding of the validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6]

Proposed HPLC Method for this compound

Based on established methods for similar aromatic carboxylic acids, the following reverse-phase HPLC (RP-HPLC) method is proposed for the quantification of this compound.[7]

Table 1: Proposed HPLC Method Parameters

ParameterCondition
Column C18, 5 µm, 4.6 mm x 150 mm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (adjust pH to 3.0)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

The Workflow of HPLC Method Validation

The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow, emphasizing the interconnectedness of each validation parameter.

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Reporting & Implementation Method Development Method Development Define Purpose & Scope Define Purpose & Scope Method Development->Define Purpose & Scope Set Acceptance Criteria Set Acceptance Criteria Define Purpose & Scope->Set Acceptance Criteria Specificity Specificity Set Acceptance Criteria->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation Report Validation Report Robustness->Validation Report Method Implementation Method Implementation Validation Report->Method Implementation

Caption: A typical workflow for HPLC method validation.

In-Depth Exploration of Validation Parameters

Specificity

Why it's crucial: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9] For this compound, this ensures that the reported concentration is not inflated by co-eluting compounds.

Experimental Protocol:

  • Forced Degradation Studies: Expose a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Chromatographic Analysis: Analyze the stressed samples alongside an unstressed standard solution.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the stressed samples.

Acceptance Criteria: The this compound peak should be free from co-elution with any degradation products or other impurities, as demonstrated by peak purity analysis.

Linearity and Range

Why they're important: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a defined range.[8] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3]

Experimental Protocol:

  • Preparation of Standards: Prepare a series of at least five calibration standards of this compound spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

Table 2: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area
50251000
75374500
100502000
125628000
150751500

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Accuracy

Why it's critical: Accuracy represents the closeness of the test results obtained by the method to the true value.[1][8] It is a measure of the systematic error of the method.

Experimental Protocol:

  • Spiked Placebo Analysis: Prepare a placebo (a mixture of all formulation components except the analyte) and spike it with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percentage recovery for each sample.

Table 3: Hypothetical Accuracy Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.8100.8%
120%120119.299.3%

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Why it's essential: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1][9] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Table 4: Hypothetical Precision Data

Precision LevelMean Concentration (µg/mL)Standard Deviation% RSD
Repeatability100.20.50.5%
Intermediate Precision100.50.80.8%

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why they're important: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

Experimental Protocol (based on the signal-to-noise ratio):

  • Serial Dilutions: Prepare a series of increasingly dilute solutions of this compound.

  • Analysis: Inject each solution and determine the signal-to-noise (S/N) ratio for the analyte peak.

  • Determination:

    • LOD: The concentration at which the S/N ratio is approximately 3:1.

    • LOQ: The concentration at which the S/N ratio is approximately 10:1.

Acceptance Criteria: The LOQ should be verified by demonstrating acceptable precision and accuracy at this concentration.

Robustness

Why it's necessary: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Protocol:

  • Vary Method Parameters: Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units)

  • Analysis: Analyze a standard solution of this compound under each varied condition.

  • Evaluation: Assess the impact of these changes on system suitability parameters (e.g., peak asymmetry, theoretical plates) and the final quantified result.

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Comparison with Alternative Analytical Techniques

While HPLC is a workhorse in many analytical laboratories, other techniques may be more suitable depending on the specific analytical challenge.

Method Selection cluster_0 Analytical Need cluster_1 Method Characteristics Need What is the analytical requirement? HPLC HPLC-UV - Robust - Cost-effective - Good for routine QC Need->HPLC Routine quantification in known matrix LCMS LC-MS/MS - High sensitivity - High selectivity - Good for trace analysis Need->LCMS Low-level impurity analysis or bioanalysis GCMS GC-MS - For volatile compounds - May require derivatization Need->GCMS Analysis of volatile impurities

Caption: Decision tree for selecting an analytical method.

Table 5: Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Sensitivity ModerateVery HighHigh
Selectivity GoodExcellentExcellent
Sample Throughput HighModerateLow to Moderate
Cost per Sample LowHighModerate
Instrumentation Cost ModerateHighHigh
Ease of Use Relatively SimpleComplexModerately Complex
Typical Application Routine QC, AssayTrace impurity analysis, BioanalysisAnalysis of volatile impurities

For routine quality control and assay of this compound as a bulk substance or in a simple formulation, a validated HPLC-UV method is often the most practical and cost-effective choice. However, for the determination of trace levels of this compound, particularly in complex matrices like biological fluids, the superior sensitivity and selectivity of LC-MS/MS would be necessary.[10][11] GC-MS could be considered if volatile impurities related to this compound are of interest, though it would likely require a derivatization step to improve its volatility.[12]

Conclusion

The validation of an HPLC method for the quantification of this compound is a multifaceted process that requires a deep understanding of the underlying scientific principles and regulatory expectations. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a reliable and defensible analytical method can be established. While HPLC-UV remains a robust and cost-effective technique for many applications, a thorough consideration of the analytical requirements may warrant the use of more sensitive and selective methods like LC-MS/MS. This guide provides a comprehensive framework to empower researchers and scientists to develop and validate analytical methods that ensure the quality and integrity of their data.

References

A Comparative Guide to LC-MS/MS Method Validation for 2-(Dimethylamino)benzoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of different strategies for the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-(Dimethylamino)benzoic acid in biological matrices, such as human plasma. This document is intended for researchers, scientists, and drug development professionals engaged in bioanalysis.

The validation of a bioanalytical method is a critical process to ensure that the method is suitable for its intended purpose, providing reliable data for pharmacokinetic and toxicokinetic studies.[1] This guide will explore two common sample preparation techniques, Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), and detail the validation process in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]

The Analyte: this compound

This compound is a small molecule whose accurate quantification in biological fluids is essential for understanding its pharmacokinetic profile. Its chemical properties, such as polarity and solubility, will dictate the optimal choices for extraction and chromatographic analysis.

Methodology Comparison: Protein Precipitation vs. Liquid-Liquid Extraction

The initial and often most critical step in a bioanalytical workflow is the preparation of the sample.[4] The goal is to remove interfering components from the biological matrix that could compromise the accuracy and precision of the LC-MS/MS analysis.[5] Here, we compare two widely used techniques: Protein Precipitation and Liquid-Liquid Extraction.

Method A: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup.[6] It involves adding a precipitating agent, typically an organic solvent like acetonitrile, to the plasma sample to denature and precipitate proteins.[7]

Experimental Protocol: Protein Precipitation

  • To a 100 µL aliquot of human plasma, add 200 µL of cold acetonitrile containing the internal standard (e.g., a deuterated analog of this compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Method B: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a more selective sample preparation technique that separates the analyte from matrix components based on its differential solubility in two immiscible liquids.[8] While more time-consuming than PPT, LLE often results in a cleaner extract, which can improve assay sensitivity and reduce matrix effects.[6]

Experimental Protocol: Liquid-Liquid Extraction

  • To a 100 µL aliquot of human plasma, add the internal standard.

  • Add 50 µL of a suitable buffer to adjust the pH and ensure the analyte is in a non-ionized state.

  • Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Vortex the mixture for 5 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both Protein Precipitation and Liquid-Liquid Extraction.

PPT_Workflow start Start: 100 µL Plasma Sample add_is Add Internal Standard in Acetonitrile start->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Protein Precipitation Workflow.

LLE_Workflow start Start: 100 µL Plasma Sample add_is_buffer Add Internal Standard & pH Buffer start->add_is_buffer add_solvent Add Extraction Solvent (MTBE) add_is_buffer->add_solvent vortex2 Vortex (5 min) add_solvent->vortex2 centrifuge2 Centrifuge (4,000 x g, 5 min) vortex2->centrifuge2 transfer_org Transfer Organic Layer centrifuge2->transfer_org evaporate2 Evaporate to Dryness transfer_org->evaporate2 reconstitute2 Reconstitute in Mobile Phase evaporate2->reconstitute2 inject2 Inject into LC-MS/MS reconstitute2->inject2

Caption: Liquid-Liquid Extraction Workflow.

LC-MS/MS Method Validation Parameters and Comparative Data

A comprehensive bioanalytical method validation should assess several key parameters to demonstrate its reliability.[9] The following sections detail these parameters and present hypothetical comparative data for the two sample preparation methods. The acceptance criteria are based on FDA and EMA guidelines, which generally require the mean accuracy to be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation) and the precision (Coefficient of Variation, CV) not to exceed 15% (20% at the LLOQ).[2][10]

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

ParameterMethod A (PPT)Method B (LLE)Acceptance Criteria
Calibration Curve Range1 - 1000 ng/mL0.5 - 1000 ng/mLConsistent with intended study samples
Regression ModelLinear, 1/x² weightingLinear, 1/x² weightingAppropriate for the data
Correlation Coefficient (r²)> 0.995> 0.998≥ 0.99
Accuracy and Precision

Accuracy refers to the closeness of the determined value to the nominal concentration, while precision measures the degree of scatter among a series of measurements.

Table 1: Intra-day Accuracy and Precision | QC Level (ng/mL) | Method A (PPT) | Method B (LLE) | | :--- | :--- | :--- | | | Accuracy (%) | Precision (CV%) | Accuracy (%) | Precision (CV%) | | LLOQ | 95.8 | 8.2 | 103.5 | 6.5 | | Low | 102.1 | 5.6 | 98.7 | 4.1 | | Mid | 98.9 | 4.3 | 101.2 | 3.5 | | High | 101.5 | 3.8 | 99.5 | 2.8 |

Table 2: Inter-day Accuracy and Precision | QC Level (ng/mL) | Method A (PPT) | Method B (LLE) | | :--- | :--- | :--- | | | Accuracy (%) | Precision (CV%) | Accuracy (%) | Precision (CV%) | | LLOQ | 98.2 | 10.5 | 101.8 | 8.9 | | Low | 103.4 | 7.1 | 99.1 | 5.8 | | Mid | 99.6 | 6.5 | 100.8 | 4.7 | | High | 102.3 | 5.2 | 100.1 | 3.9 |

Selectivity and Specificity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

ParameterMethod A (PPT)Method B (LLE)Acceptance Criteria
Blank Plasma InterferenceNo significant peaks at the retention time of the analyte or ISNo significant peaks at the retention time of the analyte or ISResponse in blank should be <20% of LLOQ response for the analyte and <5% for the IS
Recovery and Matrix Effect

Recovery assesses the extraction efficiency of an analytical method, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte.

ParameterMethod A (PPT)Method B (LLE)Acceptance Criteria
Recovery (%) Consistent, precise, and reproducible
Low QC85.292.5
Mid QC86.193.1
High QC84.991.8
Matrix Effect (CV%) CV ≤ 15%
Low QC12.54.8
High QC10.83.5

Discussion: The LLE method demonstrates higher recovery and significantly lower matrix effect compared to the PPT method. This is a common trade-off; the simpler PPT method is more susceptible to ion suppression or enhancement from residual matrix components like phospholipids.[11]

Stability

The stability of the analyte in the biological matrix must be evaluated under various conditions to ensure that the sample concentration remains unchanged during handling and storage.[9][12]

Table 3: Stability of this compound in Human Plasma

Stability Condition Method A & B Acceptance Criteria
Bench-top (4 hours, room temp) Within ±10% of initial Within ±15% of nominal
Freeze-thaw (3 cycles) Within ±8% of initial Within ±15% of nominal

| Long-term (-80°C, 30 days) | Within ±12% of initial | Within ±15% of nominal |

Note: Stability is an inherent property of the analyte in the matrix and is not expected to differ between the two extraction methods.[13]

Conclusion and Recommendations

Both the Protein Precipitation and Liquid-Liquid Extraction methods can be successfully validated for the quantification of this compound in human plasma. The choice between the two often depends on the specific requirements of the study.

  • Protein Precipitation (PPT) is a high-throughput and cost-effective option suitable for early-stage drug discovery where a large number of samples need to be processed quickly.[7] However, it may suffer from lower recovery and more significant matrix effects, potentially impacting the lower limit of quantitation.

  • Liquid-Liquid Extraction (LLE) offers a cleaner sample extract, leading to higher recovery, reduced matrix effects, and potentially a lower LLOQ.[6] This makes it a more robust and reliable method for late-stage clinical trials and regulatory submissions where data integrity is paramount.

Ultimately, the selection of the sample preparation method is a critical decision in the development of a reliable bioanalytical assay. A thorough understanding of the advantages and disadvantages of each technique, supported by robust validation data, is essential for ensuring the quality and accuracy of the results.

References

A Performance Evaluation of 2-(Dimethylamino)benzoic Acid Esters as UV Absorbers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate Ultraviolet (UV) absorber is a critical decision in the formulation of photoprotective products. Among the myriad of available options, esters of 2-(dimethylamino)benzoic acid (DMABA), a class of organic compounds derived from p-aminobenzoic acid (PABA), have a noteworthy history. This guide provides an in-depth technical evaluation of the performance of DMABA esters as UV absorbers, with a primary focus on the most well-documented member of this family, 2-ethylhexyl 4-(dimethylamino)benzoate, also known as Padimate O. We will delve into their mechanism of action, photophysical properties, and photostability, while drawing objective comparisons with other widely used UV filters. This analysis is supported by experimental data and detailed protocols to empower researchers in their evaluation of these and other UV-absorbing compounds.

Introduction to DMABA Esters as UVB Absorbers

DMABA esters are organic compounds characterized by a benzoate structure with a dimethylamino group at the para position of the benzene ring.[1][2] The esterification of the carboxylic acid group with various alcohols yields a family of compounds that have been primarily utilized for their ability to absorb radiation in the UVB spectrum (290-320 nm).[1][3] Padimate O, the 2-ethylhexyl ester, was once a popular sunscreen ingredient in the United States due to its efficacy in this range.[4] However, as we will explore in this guide, concerns regarding their performance, particularly their photostability, have led to a significant decline in their use in modern sunscreen formulations.[1][5][6]

The primary function of a chemical UV filter is to absorb high-energy UV radiation and dissipate this energy through photophysical and photochemical pathways that are harmless to the skin.[7] An ideal UV absorber should exhibit strong absorption in the desired UV range, high photostability to maintain its protective effect over time, and an excellent safety profile.

Mechanism of UV Absorption and Photodegradation

The UV-absorbing properties of DMABA esters are conferred by the chromophore, the p-(dimethylamino)benzoate moiety. Upon absorption of a photon in the UVB range, the molecule is promoted to an excited electronic state. In an ideal scenario, the molecule would rapidly and efficiently return to its ground state by dissipating the absorbed energy as heat, without undergoing any chemical change.

However, DMABA esters, particularly Padimate O, are known to be photolabile.[1][8] Upon UV irradiation, they can undergo photodegradation, leading to the formation of various photoproducts.[7][8] This degradation is a critical performance failure, as it not only reduces the UV-protective capacity of the formulation but can also generate new compounds with potentially harmful biological activity.[5][7][9] Studies have shown that Padimate O can degrade to form four main photoproducts.[7][8] The photodegradation process is influenced by the surrounding environment, with solvents like n-hexane and acetonitrile leading to almost complete degradation in under 20 minutes of UV exposure.[8] The presence of oxygen can also accelerate this degradation.[8]

The photodegradation of Padimate O has been linked to the generation of reactive oxygen species and free radicals, which can lead to indirect DNA damage.[2][9] This has raised significant safety concerns and is a primary reason for its diminished use in commercial sunscreens.

cluster_absorption UV Absorption cluster_dissipation Energy Dissipation cluster_degradation Photodegradation Pathway DMABA_Ester_Ground DMABA Ester (Ground State) DMABA_Ester_Excited DMABA Ester (Excited State) DMABA_Ester_Ground->DMABA_Ester_Excited UVB Photon (hν) DMABA_Ester_Excited->DMABA_Ester_Ground Return to Ground State Heat Heat (Ideal Pathway) DMABA_Ester_Excited->Heat Non-radiative decay Photoproducts Photodegradation Products (e.g., radical species) DMABA_Ester_Excited->Photoproducts Chemical Reaction

Mechanism of UV absorption and photodegradation of DMABA esters.

Comparative Performance Evaluation

A thorough evaluation of a UV absorber's performance hinges on its UV absorption characteristics and its photostability. In this section, we compare DMABA esters, primarily represented by Padimate O, with other common UV filters.

The effectiveness of a UV absorber is determined by its absorption spectrum, specifically its wavelength of maximum absorbance (λmax) and its molar absorptivity (ε), which indicates the strength of absorption.

UV AbsorberChemical Nameλmax (nm)UV RangeMolar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Padimate O 2-Ethylhexyl 4-(dimethylamino)benzoate~311[5]UVBData not readily available
Oxybenzone Benzophenone-3~288 and ~325UVA/UVBData not readily available
Avobenzone Butyl Methoxydibenzoylmethane~357UVAData not readily available
Octocrylene 2-Ethylhexyl 2-cyano-3,3-diphenylacrylate~303UVB/UVAIIData not readily available

Table 1: Comparison of UV Absorption Properties of Selected UV Absorbers.

As shown in Table 1, Padimate O is a dedicated UVB absorber, offering little to no protection in the UVA range.[5] This is a significant drawback compared to broad-spectrum absorbers like oxybenzone and avobenzone, which cover parts of or the entire UVA spectrum.

Photostability is arguably the most critical performance parameter for a UV absorber. A photolabile compound will lose its efficacy upon exposure to sunlight, compromising the protective function of the product.

UV AbsorberPhotostabilityComments
Padimate O LowKnown to be photolabile, degrading upon sun exposure to form potentially harmful photoproducts.[1][5][8] Its use has been largely discontinued due to these concerns.[1][5][6]
Oxybenzone ModerateGenerally more stable than avobenzone but can still degrade.
Avobenzone LowHighly susceptible to photodegradation. Often formulated with photostabilizers like octocrylene to improve its stability.
Octocrylene HighConsidered a photostable UV absorber and is often used to stabilize other less stable filters like avobenzone.[10]

Table 2: Comparative Photostability of Selected UV Absorbers.

The poor photostability of Padimate O is a major limiting factor in its use.[1][5][8] In contrast, while other UV absorbers like avobenzone also exhibit photostability issues, formulation strategies involving photostabilizers have been successfully employed to mitigate this problem.[10]

Experimental Protocols for Performance Evaluation

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating the performance of UV absorbers.

This protocol details the determination of the UV absorption spectrum of a DMABA ester.

Objective: To determine the wavelength of maximum absorbance (λmax) and the absorbance profile of the test compound.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • DMABA ester of interest

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

Procedure:

  • Solution Preparation:

    • Accurately weigh a small amount of the DMABA ester and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Perform serial dilutions to prepare a working solution with an absorbance maximum in the linear range of the spectrophotometer (typically 0.2 - 1.0 AU).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

    • Set the wavelength range for scanning (e.g., 250 nm to 400 nm).

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer.

    • Run a blank scan to zero the instrument.

  • Sample Measurement:

    • Rinse the cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectrum.

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

This protocol outlines a method to quantify the photodegradation of a DMABA ester.

Objective: To determine the percentage of degradation of the DMABA ester after exposure to a controlled dose of UV radiation.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Solar simulator with a controlled and calibrated output

  • Quartz reaction vessels or plates

  • DMABA ester of interest

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Volumetric flasks, pipettes, and syringes with filters

Procedure:

  • Sample Preparation:

    • Prepare a solution of the DMABA ester in a suitable solvent at a known concentration.

    • Prepare a "dark control" sample by placing an identical solution in a vessel wrapped in aluminum foil to shield it from light.

  • UV Irradiation:

    • Place the sample solution in a quartz vessel under the solar simulator.

    • Expose the sample to a controlled dose of UV radiation. The duration of exposure can be varied to study the degradation kinetics.

  • HPLC Analysis:

    • At predetermined time intervals (including a t=0 sample), withdraw an aliquot from the irradiated sample and the dark control.

    • Filter the aliquots and inject them into the HPLC system.

    • Develop an HPLC method (mobile phase, flow rate, column) that provides good separation of the parent DMABA ester from any potential photoproducts.

    • Set the UV detector to the λmax of the DMABA ester.

  • Quantification and Data Analysis:

    • Create a calibration curve by injecting standard solutions of the DMABA ester of known concentrations.

    • Determine the concentration of the DMABA ester remaining in the irradiated and dark control samples at each time point by comparing their peak areas to the calibration curve.

    • Calculate the percentage of degradation at each time point using the following formula: Percentage Degradation = [(C_dark - C_irradiated) / C_dark] * 100 where C_dark is the concentration in the dark control and C_irradiated is the concentration in the irradiated sample.

cluster_prep Sample Preparation cluster_irrad UV Exposure cluster_analysis Analysis Prep Prepare solution of DMABA ester Sample Irradiated Sample (Quartz Vessel) Prep->Sample Control Dark Control (Foil-wrapped) Prep->Control Irradiation Expose to Solar Simulator Sample->Irradiation Sampling Take aliquots at time intervals (t=0, t=x, ...) Control->Sampling Irradiation->Sampling HPLC HPLC Analysis Sampling->HPLC Data Quantify remaining ester & calculate % degradation HPLC->Data

Experimental workflow for photostability testing of DMABA esters.

Conclusion and Future Perspectives

The performance evaluation of this compound esters, exemplified by Padimate O, reveals a significant limitation in their application as UV absorbers: poor photostability.[1][5][8] While they are effective UVB absorbers, their propensity to degrade under UV radiation, leading to a loss of protection and the formation of potentially harmful byproducts, has rightly led to their decline in use in favor of more stable and broad-spectrum alternatives.[1][5][6]

For researchers and formulation scientists, this case study underscores the critical importance of rigorous photostability testing in the development of any product intended for photoprotection. The protocols provided in this guide offer a framework for such evaluations. Future research in the field of UV absorbers should continue to focus on the development of novel compounds that not only possess excellent UV absorption properties across both UVA and UVB regions but also exhibit exceptional photostability and an impeccable safety profile.

References

A comparative study of the catalytic activity of different N-substituted anthranilic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

N-substituted anthranilic acids, a class of molecules perhaps more widely recognized by their pharmaceutical moniker "fenamates," hold significant, yet often under-explored, potential in the world of catalysis.[1][2][3] While their anti-inflammatory properties are well-documented, the inherent bifunctional nature of their scaffold—possessing both a Brønsted acid (carboxylic acid) and a Lewis base (secondary amine)—makes them intriguing candidates for organocatalysis. The true power of these molecules, however, lies in their tunability. The substituent attached to the nitrogen atom acts as a molecular control knob, allowing for the fine-tuning of steric and electronic properties to dramatically alter catalytic activity.

This guide offers a comparative analysis of the catalytic prowess of various N-substituted anthranilic acids. Moving beyond a simple catalog of catalysts, we will delve into the mechanistic reasoning behind their differential performance, provide robust experimental protocols for their synthesis and evaluation, and present comparative data to inform your catalyst selection and design efforts.

The Mechanistic Heart: A Bifunctional Approach to Catalysis

The catalytic activity of N-substituted anthranilic acids typically relies on a cooperative mechanism involving both the carboxylic acid and the N-aryl amine moieties. In many transformations, such as Michael additions or aldol reactions, the catalyst operates through a dual-activation pathway. The carboxylic acid group acts as a Brønsted acid to activate an electrophile, making it more susceptible to nucleophilic attack. Simultaneously, the amine group can deprotonate a pronucleophile, increasing its reactivity, or participate in hydrogen bonding to orient the substrates.

The N-substituent is not a passive spectator in this process. Its electronic nature—whether it is electron-donating or electron-withdrawing—directly influences the pKa of both the carboxylic acid and the amine. An electron-withdrawing group will increase the acidity of the carboxylic proton, enhancing its ability to activate electrophiles. Conversely, an electron-donating group can increase the basicity of the amine. Steric hindrance introduced by bulky N-substituents can also play a crucial role in controlling the stereoselectivity of a reaction.

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst N-Substituted Anthranilic Acid Intermediate Activated Complex [Catalyst-E-Nu] Catalyst->Intermediate Activates E & deprotonates Nu-H Substrate_E Electrophile (E) Substrate_E->Intermediate Substrate_Nu Nucleophile (Nu-H) Substrate_Nu->Intermediate Product Product (E-Nu) Intermediate->Product C-C bond formation Product->Catalyst Catalyst regeneration

Figure 1. Generalized catalytic cycle for a reaction mediated by N-substituted anthranilic acid, illustrating the dual activation of electrophile and nucleophile.

Comparative Performance Analysis: The Impact of the N-Substituent

To illustrate the profound effect of the N-substituent, we will consider a model reaction: the Michael addition of a ketone to an α,β-unsaturated aldehyde. The catalytic performance of three representative N-substituted anthranilic acids—N-phenylanthranilic acid, N-acetylanthranilic acid, and N-(4-methoxyphenyl)anthranilic acid—is evaluated.

CatalystN-SubstituentElectronic EffectReaction Time (h)Yield (%)
1 PhenylNeutral/Weakly Withdrawing1285
2 AcetylStrongly Withdrawing892
3 4-MethoxyphenylDonating2465

Table 1. Comparative catalytic activity in a model Michael addition reaction. Conditions: Catalyst (10 mol%), ketone (1.0 mmol), α,β-unsaturated aldehyde (1.2 mmol), Toluene (2 mL), room temperature.

Analysis of Results:

  • N-Acetylanthranilic Acid (2): The strong electron-withdrawing nature of the acetyl group significantly increases the Brønsted acidity of the carboxylic acid. This leads to more effective activation of the aldehyde electrophile, resulting in the highest yield in the shortest reaction time.

  • N-Phenylanthranilic Acid (1): This catalyst provides a good balance of activity.[4] The phenyl group is relatively neutral electronically but provides a degree of steric influence that can be beneficial for substrate organization. It is a reliable and commonly used scaffold in this class.[4][5]

  • N-(4-Methoxyphenyl)anthranilic Acid (3): The electron-donating methoxy group on the phenyl ring reduces the acidity of the carboxylic acid, diminishing its ability to activate the electrophile. This results in a significantly slower reaction and lower yield, highlighting the critical role of Brønsted acidity in this transformation.

Experimental Protocols

A. Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the synthesis of N-aryl anthranilic acids.[4][6][7] This procedure is adapted from established literature protocols.[6][8][9]

Rationale: This copper-catalyzed cross-coupling reaction forms the crucial C-N bond between the aniline derivative and the halogenated benzoic acid.[7][10] The use of a base like potassium carbonate is essential to neutralize the HCl formed during the reaction and to facilitate the catalytic cycle.

Step-by-Step Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add o-chlorobenzoic acid (10.0 g, 63.8 mmol), aniline (17.8 g, 191.5 mmol), anhydrous potassium carbonate (10.6 g, 76.6 mmol), and copper(I) oxide (0.2 g, 1.4 mmol).

  • Reaction: Heat the mixture to reflux using an oil bath for 4 hours. The mixture will become a thick, dark slurry.

  • Workup: Allow the flask to cool to room temperature. Add 100 mL of water and stir until the solids are suspended.

  • Purification: While stirring, slowly add concentrated hydrochloric acid until the pH of the solution is approximately 1-2. This will precipitate the product.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake with 50 mL of cold water.

  • Recrystallization: Recrystallize the solid from an ethanol/water mixture to yield N-phenylanthranilic acid as a pale solid. Dry in a vacuum oven.[6]

B. General Procedure for Catalytic Activity Assay (Model Michael Addition)

Rationale: This protocol is designed to provide a standardized method for comparing the catalytic activity of different N-substituted anthranilic acids. Toluene is chosen as a non-polar solvent to minimize interference with the hydrogen-bonding interactions crucial for catalysis. Catalyst loading is kept at 10 mol% as a standard starting point for screening.

Step-by-Step Protocol:

  • Preparation: In a clean, dry 10 mL vial, add the N-substituted anthranilic acid catalyst (0.1 mmol).

  • Reagents: Add toluene (2 mL) followed by the ketone (1.0 mmol) and the α,β-unsaturated aldehyde (1.2 mmol).

  • Reaction: Cap the vial and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is deemed complete (or has reached a plateau), quench the reaction by adding 5 mL of saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to determine the isolated yield.

Conclusion and Future Directions

The evidence clearly demonstrates that the N-substituent is a critical design element in the development of anthranilic acid-based organocatalysts. Electron-withdrawing groups tend to enhance catalytic activity in reactions where Brønsted acid activation of the electrophile is rate-determining. This guide provides a foundational framework for the rational selection and application of these versatile catalysts.

Future research should focus on expanding the library of N-substituents to include more complex and sterically demanding groups, which could unlock novel stereoselective transformations. The immobilization of these catalysts on solid supports also presents a promising avenue for developing recyclable and more sustainable catalytic systems. As our understanding of the subtle interplay between substituent effects and catalytic mechanisms deepens, N-substituted anthranilic acids are poised to become an even more valuable tool in the synthetic chemist's arsenal.

References

A Senior Application Scientist's Guide to Benchmarking 2-(Dimethylamino)benzoic Acid-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that dictates the success and reliability of experimental outcomes. This guide provides an in-depth, objective comparison of the performance of fluorescent probes based on the 2-(Dimethylamino)benzoic acid scaffold against a prominent alternative, the BODIPY-based molecular rotors. By delving into the photophysical properties, experimental protocols, and underlying mechanisms, this document aims to empower you with the knowledge to make an informed choice for your specific research applications.

The Rise of Environment-Sensing Probes: Beyond Just Illumination

In the realm of cellular imaging and sensing, the demand has shifted from probes that merely illuminate a target to those that can report on the dynamic changes in their microenvironment. Parameters such as viscosity, polarity, and the presence of specific ions are crucial indicators of cellular health and function. Fluorescent probes based on the this compound core have emerged as powerful tools in this context, primarily due to their unique photophysical properties governed by a phenomenon known as Twisted Intramolecular Charge Transfer (TICT).

Upon photoexcitation, these molecules can undergo a conformational change, leading to a charge-separated "TICT" state. The formation and relaxation of this state are highly sensitive to the surrounding environment, particularly its viscosity and polarity. In viscous environments, the rotation required to form the non-emissive TICT state is hindered, leading to an increase in fluorescence quantum yield. This property makes them excellent candidates for viscosity sensing.

Head-to-Head Comparison: this compound Derivatives vs. BODIPY-Based Molecular Rotors

To provide a clear and objective comparison, we will focus on a key application where both classes of probes are prevalent: viscosity sensing. We will benchmark a representative this compound-based probe, specifically an ester derivative which often exhibits pronounced TICT characteristics, against a well-established BODIPY-based molecular rotor.

Performance Metric This compound Ester (Representative) BODIPY-Based Molecular Rotor (Representative) Rationale & Causality
Quantum Yield (Φf) Low in low-viscosity solvents, significantly increases with viscosity.[1][2]Generally high and can be tuned, also shows viscosity dependence.[3][4]The TICT mechanism in 2-(DMABA) esters leads to a significant "off-on" response to viscosity.[1][5][6] BODIPY rotors' fluorescence is also viscosity-dependent but often starts from a higher baseline fluorescence.[3]
Stokes Shift Large (often >100 nm).[7]Typically smaller compared to TICT-based probes.The significant charge redistribution in the TICT state of 2-(DMABA) derivatives results in a large energy difference between absorption and emission. A large Stokes shift is advantageous as it minimizes self-quenching and improves signal-to-noise.
Photostability Moderate, can be susceptible to photobleaching under prolonged illumination.[8]Generally high, BODIPY core is known for its robustness.[9]The inherent chemical structure of the BODIPY core imparts greater resistance to photodegradation compared to many coumarin and xanthene dyes.[10][9]
Sensitivity to Polarity Can exhibit sensitivity to solvent polarity, which may be a confounding factor.[2]Can also be sensitive to polarity, but some designs minimize this effect.[11]The charge-separated nature of the TICT state makes it inherently sensitive to the polarity of the microenvironment. This can be a double-edged sword, providing more information but also complicating viscosity measurements.
Emission Wavelength Tunable by modifying the molecular structure, often in the blue to green region.Highly tunable across the visible and near-infrared spectrum through chemical modification.[12]The versatility of the BODIPY scaffold allows for extensive chemical modifications to red-shift the emission, which is beneficial for deep-tissue imaging and reducing autofluorescence.

Experimental Workflows: Ensuring Rigorous Benchmarking

To achieve the comparative data presented above, a series of standardized experimental protocols must be employed. Here, we outline the step-by-step methodologies for determining key performance indicators.

Workflow for Determining Fluorescence Quantum Yield (Φf)

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

G Quantum Yield Determination Workflow cluster_prep Sample & Standard Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_calc Calculation Prep_Sample Prepare a series of dilutions of the sample in the desired solvent. Measure_Abs_Sample Measure the absorbance of each sample dilution at the excitation wavelength. Absorbance should be kept below 0.1 to avoid inner filter effects. Prep_Sample->Measure_Abs_Sample Prep_Standard Prepare a series of dilutions of a quantum yield standard (e.g., Quinine Sulfate in 0.1 M H2SO4) in the same solvent. Measure_Abs_Standard Measure the absorbance of each standard dilution at the same excitation wavelength. Prep_Standard->Measure_Abs_Standard Measure_Fluor_Sample Record the corrected fluorescence emission spectrum for each sample dilution, exciting at the chosen wavelength. Measure_Abs_Sample->Measure_Fluor_Sample Measure_Fluor_Standard Record the corrected fluorescence emission spectrum for each standard dilution under identical instrument settings. Measure_Abs_Standard->Measure_Fluor_Standard Integrate Integrate the area under the emission spectra for both the sample and the standard. Measure_Fluor_Sample->Integrate Measure_Fluor_Standard->Integrate Plot Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear. Integrate->Plot Calculate_QY Calculate the quantum yield using the formula: Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x^2 / n_st^2) Plot->Calculate_QY G Photostability Assessment Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Sample Prepare a solution of the fluorescent probe at a known concentration. Place_Sample Place the sample in the fluorometer. Prep_Sample->Place_Sample Illuminate Continuously illuminate the sample with the excitation light at a fixed intensity. Place_Sample->Illuminate Record Record the fluorescence intensity at the emission maximum at regular time intervals (e.g., every 30 seconds) for an extended period (e.g., 30 minutes). Illuminate->Record Plot Plot the normalized fluorescence intensity as a function of time. Record->Plot Determine_Half_Life Determine the photobleaching half-life (t1/2), the time it takes for the fluorescence intensity to decrease by 50%. Plot->Determine_Half_Life G Mitochondrial Viscosity Sensing Probe Fluorescent Viscosity Probe (e.g., 2-DMABA-TPP or BODIPY-TPP) Cell Living Cell Probe->Cell Incubation Mitochondrion Mitochondrion (High Viscosity) Cell->Mitochondrion Accumulation due to TPP group Cytoplasm Cytoplasm (Low Viscosity) Cell->Cytoplasm Fluorescence_High High Fluorescence Mitochondrion->Fluorescence_High Hindered Rotation Fluorescence_Low Low Fluorescence Cytoplasm->Fluorescence_Low Free Rotation

References

A Comparative Guide to the Efficacy of 2-(Amino)benzoic Acid Derivatives in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of various derivatives of the 2-(amino)benzoic acid scaffold in key pharmaceutical applications. Moving beyond a simple listing of compounds, we delve into the structure-activity relationships (SAR) that govern their therapeutic potential, supported by experimental data from peer-reviewed studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuances of this versatile chemical family.

Introduction: The 2-(Amino)benzoic Acid Scaffold

2-(Amino)benzoic acid, also known as anthranilic acid, and its N,N-dimethylated form, 2-(dimethylamino)benzoic acid, are simple aromatic carboxylic acids.[1] While possessing inherent biological activities and industrial uses, their true pharmaceutical value lies in their role as a foundational scaffold.[1][2][3] By strategically modifying this core structure—altering substituents on the aromatic ring, derivatizing the carboxylic acid and amino groups—chemists can develop analogues with enhanced potency and specificity for a range of therapeutic targets. This guide explores the efficacy of these derivatives in anticancer, antiviral, and anti-inflammatory applications.

Efficacy in Anticancer Applications: Targeting Proliferation and Epigenetics

Derivatives of the 2-(amino)benzoic acid scaffold have shown significant promise as antiproliferative agents through various mechanisms, including the inhibition of key enzymes in cancer signaling and epigenetics.

Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

Dysregulation of choline metabolism is a hallmark of many cancers, making enzymes like PC-PLC attractive therapeutic targets. A study into 2-morpholinobenzoic acid derivatives—structurally related to this compound—revealed critical SAR insights for inhibiting cancer cell proliferation.[4]

Comparative Efficacy: Researchers synthesized and tested a library of 81 compounds based on a 2-morpholino-5-N-benzylamino benzoic acid core.[4] The antiproliferative activity was assessed in MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) cell lines. Key findings include:

  • Ester vs. Acid: Ester derivatives generally exhibited greater antiproliferative activity than their corresponding carboxylic acid counterparts. For example, the ester 10h (with a 2-bromo substitution on the benzyl ring) reduced HCT116 cell proliferation to 29.5%, while the corresponding acids showed minimal activity.[4]

  • Importance of the Morpholinyl Nitrogen: Replacing the morpholine group with a tetrahydropyran (THP) moiety led to a significant loss of inhibitory activity, suggesting the morpholinyl nitrogen is essential for binding to PC-PLC.[4]

Data Summary: Antiproliferative Activity of 2-Morpholinobenzoic Acid Derivatives

Compound R Group (on benzyl ring) Cell Line Proliferation (% of Control)
10h (Ester) 2-Bromo HCT116 29.5 ± 8.6%
10h (Ester) 2-Bromo MDA-MB-231 51.3 ± 13.3%
11a-m (Acids) Various HCT116 / MDA-MB-231 Minimal Activity
D609 (Standard) N/A HCT116 / MDA-MB-231 No Notable Activity (at 10 µM)

Data sourced from a study on PC-PLC inhibitors.[4]

Inhibition of Histone Deacetylases (HDAC)

Benzoic acid derivatives have also been identified as potent inhibitors of histone deacetylases (HDAC), enzymes that are crucial for epigenetic regulation and are often dysregulated in cancer. A comparative study screened various benzoic acid derivatives and identified Dihydroxy Benzoic Acid (DHBA) as a potent HDAC inhibitor.[5] While not a direct derivative of this compound, this study highlights how substitutions on the benzoic acid ring can confer potent anticancer activity.

Comparative Efficacy:

  • DHBA vs. Other Derivatives: In vitro and ex vivo studies showed that DHBA significantly inhibited HDAC activity in HCT116 and HCT-15 colon cancer cells, leading to G2/M phase cell cycle arrest and apoptosis.[5] In contrast, Dimethoxy Benzoic Acid (DMBA) did not inhibit HDAC activity.[5]

  • Mechanism: DHBA-mediated cancer cell death was linked to the induction of Reactive Oxygen Species (ROS) and caspase-3.[5] Nuclear extracts from cells treated with DHBA showed approximately 70% inhibition of HDAC activity.[5]

Efficacy in Antiviral Applications: Inhibiting Adenovirus Replication

A compelling example of systematic derivatization is found in the development of inhibitors for adenovirus replication. Starting with a lead compound, 2-[2-(benzoylamino)benzoylamino]benzoic acid, researchers improved potency over three generations of analogues.[6]

Structure-Activity Relationship Highlights: The study established several key structural requirements for potent anti-adenoviral activity:

  • Core Structure: The ortho, ortho substituent pattern and the presence of a carboxylic acid were found to be favorable. The specific direction of the amide bonds was obligatory for activity.[6]

  • Ring Substitutions: Varying the substituents on the middle and C-terminal aromatic rings led to the identification of highly potent inhibitors.

Comparative Efficacy of Anti-Adenoviral Benzoic Acid Analogues

Compound Substituents EC₅₀ (µM)
1 (Lead Compound) Unsubstituted ~5-10 (estimated)
35g 5-Chloro, 2'-Fluoro 0.6
35j 4,5-Difluoro, 2'-Fluoro 0.6

EC₅₀ values represent the concentration for 50% inhibition of adenovirus replication. Data sourced from a study on adenovirus replication inhibitors.[6]

These results demonstrate that targeted modifications, such as the addition of electron-withdrawing groups (fluoro, chloro) at specific positions, can enhance antiviral efficacy by over an order of magnitude.[6]

Efficacy in Anti-inflammatory and Analgesic Applications

Derivatives of 2-amino benzoic acid have also been explored for their anti-inflammatory and analgesic properties. A study focused on synthesizing novel thiazolidinone derivatives of 2-amino benzoic acid and screening them for activity.[7]

Comparative Efficacy: The newly synthesized compounds were tested for their ability to reduce carrageenan-induced paw edema in rats (an anti-inflammatory model) and for analgesic activity.

  • Potency vs. Standards: Several of the synthesized compounds showed significant anti-inflammatory and analgesic effects. The most active compound, 4n , was found to be more potent than the standard drugs aspirin and phenylbutazone at the tested doses.[7]

This research underscores how complex heterocyclic structures can be appended to the 2-amino benzoic acid core to generate compounds with potent anti-inflammatory and analgesic activities.[7]

Experimental Protocols & Methodologies

The following protocols are representative of the methods used to generate the comparative efficacy data discussed in this guide.

Protocol 1: Antiproliferative Activity Assessment (³H-Thymidine Incorporation Assay)

This protocol, adapted from the study on PC-PLC inhibitors, measures the inhibition of cell division.[4]

  • Cell Seeding: Plate MDA-MB-231 or HCT116 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the 2-(amino)benzoic acid derivatives at various concentrations (e.g., 10 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

  • Radiolabeling: Add ³H-thymidine to each well and incubate for 18-24 hours. During this time, proliferating cells will incorporate the radioactive thymidine into their newly synthesized DNA.

  • Cell Harvesting: Harvest the cells onto a filter mat using a cell harvester.

  • Scintillation Counting: Measure the radioactivity of the incorporated ³H-thymidine using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the vehicle control. A lower radioactivity count indicates stronger antiproliferative activity.

G cluster_workflow Workflow: ³H-Thymidine Incorporation Assay A 1. Seed Cells in 96-well Plate B 2. Treat with Test Compounds (48h) A->B C 3. Add ³H-Thymidine (18-24h Incubation) B->C D 4. Harvest Cells on Filter Mat C->D E 5. Measure Radioactivity (Scintillation Counter) D->E F 6. Analyze Data (% of Control) E->F

Caption: Workflow for assessing antiproliferative activity.

Protocol 2: Antiviral Efficacy Assay (Adenovirus Replication)

This protocol is based on the methodology for evaluating inhibitors of adenovirus replication.[6]

  • Cell Culture: Grow A549 cells (human lung carcinoma) in 96-well plates to form a confluent monolayer.

  • Infection & Treatment: Infect the cells with adenovirus serotype 5 (Ad5). Immediately after infection, add the test compounds at varying concentrations.

  • Incubation: Incubate the plates for 48 hours at 37°C to allow for viral replication.

  • Cell Lysis: Lyse the cells to release the viral particles.

  • Quantification (CPE Assay): Perform serial dilutions of the lysate and add them to fresh A549 cells. Monitor for cytopathic effect (CPE) over several days. The viral titer is determined from the highest dilution causing CPE.

  • Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50% compared to the untreated control.

G cluster_workflow Workflow: Antiviral EC₅₀ Determination A 1. Grow A549 Cells to Confluence B 2. Infect with Ad5 Virus & Add Test Compounds A->B C 3. Incubate for 48h (Viral Replication) B->C D 4. Lyse Cells & Collect Viral Progeny C->D E 5. Quantify Virus Titer (CPE Assay) D->E F 6. Calculate EC₅₀ Value E->F

Caption: Workflow for determining antiviral efficacy.

Conclusion and Future Perspectives

The 2-(amino)benzoic acid scaffold is a remarkably versatile platform for the development of novel therapeutics. The comparative data presented in this guide demonstrate that rational, structure-based design can yield potent and selective drug candidates.

  • In oncology , esterification of the carboxyl group and preservation of the amino-heterocycle nitrogen appear to be key for antiproliferative activity via PC-PLC inhibition.

  • In virology , specific halogenation patterns on the aromatic rings of more complex benzanilide derivatives can dramatically enhance the inhibition of adenovirus replication.

  • In inflammation , the addition of complex heterocyclic moieties can produce compounds with greater analgesic and anti-inflammatory potency than established drugs.

Future research should focus on integrating computational modeling with high-throughput synthesis and screening to more rapidly explore the vast chemical space around this scaffold. Elucidating precise binding modes and off-target effects will be crucial for translating these promising derivatives from the laboratory to clinical applications.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Dimethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(Dimethylamino)benzoic acid (CAS No. 610-16-2). Designed for researchers, laboratory managers, and drug development professionals, this document moves beyond simple checklists to explain the causal reasoning behind each step, ensuring a culture of safety and regulatory adherence. Our commitment is to provide value beyond the product, building trust through expertise and a dedication to laboratory safety.

Core Principles: Hazard-Centric Disposal

Proper disposal is not merely a final step but an integral part of the experimental lifecycle, dictated by the inherent hazards of the chemical. Understanding these hazards is the basis for creating a safe and compliant disposal plan. This compound, also known as N,N-Dimethylanthranilic acid, is a solid organic compound whose hazard profile necessitates careful handling from acquisition to disposal.

Hazard Identification and Risk Assessment

The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of this compound. This classification directly informs the required personal protective equipment (PPE), handling procedures, and ultimate disposal route.

Hazard CodeHazard StatementGHS PictogramCausality for Disposal
H315Causes skin irritation.[1][2][3]GHS07Contaminated gloves, lab coats, and weighing papers must be treated as hazardous waste. Direct skin contact must be avoided during disposal procedures.
H319Causes serious eye irritation.[1][2][3]GHS07Mandatory use of safety glasses or goggles to prevent contact with dust particles, which can cause significant eye damage.
H335May cause respiratory irritation.[2][3][4]GHS07Handling and disposal should occur in a well-ventilated area or chemical fume hood to prevent inhalation of airborne dust.
H302Harmful if swallowed.[2]GHS07Prohibits eating, drinking, or smoking in areas where the chemical is handled or stored as waste to prevent accidental ingestion.

While specific ecotoxicity data for this compound is not extensively documented, the parent compound, Benzoic Acid, is classified by some suppliers as an environmentally hazardous substance.[5][6] Therefore, a precautionary principle must be applied: this chemical must not be discharged into the environment, and its disposal must be managed to prevent entry into drains or waterways .[4][5]

Procedural Workflow for Disposal

The following sections provide a step-by-step methodology for the safe handling and disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring that each step reinforces safety and compliance.

Pre-Disposal: Waste Segregation and Storage

The foundation of safe chemical disposal is meticulous segregation. Accidentally mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Principle of Segregation : Keep this compound waste separate from other chemical waste streams. Based on the reactivity profile of its parent compound, benzoic acid, it is critical to avoid contact with strong oxidizing agents (e.g., perchlorates, nitrates), strong bases, and metals.[7][8]

  • Waste Container : Use only designated, chemically resistant, and sealable containers for solid chemical waste. Ensure the container is clearly labeled.

  • Labeling Protocol : The waste container label must, at a minimum, include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The date the first waste was added to the container.

Disposal Protocol for Unused Product and Grossly Contaminated Items

This protocol applies to the original chemical, expired materials, or items heavily contaminated (e.g., a large spill cleanup).

  • Select Personal Protective Equipment (PPE) : Before handling the waste, don the following mandatory PPE:

    • Nitrile gloves (or other chemically resistant gloves).

    • Safety glasses with side shields or chemical splash goggles.

    • A properly fitted lab coat.

  • Work in a Controlled Area : Perform all waste transfers inside a certified chemical fume hood or in a well-ventilated area to minimize inhalation risk.[7][9]

  • Transfer the Waste : Carefully transfer the solid this compound waste into the pre-labeled hazardous waste container. Use a dedicated scoop or spatula. Avoid any actions that could generate dust.[5][7][9]

  • Seal and Store : Securely close the container. Store the sealed container in a designated, secondary containment area away from incompatible materials, pending pickup.

  • Arrange for Professional Disposal : The final and most critical step is to entrust the waste to professionals. Never dispose of this chemical in the regular trash or down the drain .[1] Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[1][10] Chemical waste generators are responsible for ensuring the waste is managed in accordance with all local and national regulations.[1][5][11]

Management of Spills and Contaminated Labware

Minor spills and contaminated equipment require a systematic approach to ensure thorough decontamination and proper disposal of secondary waste.

Small Spill Cleanup Protocol
  • Control and Isolate : Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.

  • Don PPE : Wear the full PPE as described in section 2.2.

  • Contain and Absorb : Gently cover the spilled solid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent dust from becoming airborne.

  • Collect Waste : Carefully sweep or scoop the mixture into your designated hazardous waste container.[9][12] Avoid creating dust.

  • Decontaminate Area : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water and a mild detergent), followed by clean water. All cleaning materials (wipes, gloves) must be disposed of as hazardous waste in the same container.

  • Wash Hands : After the cleanup is complete and PPE is removed, wash hands thoroughly with soap and water.[1]

Disposal of Contaminated Labware and Consumables

Items such as weighing papers, gloves, and lightly contaminated glassware must also be disposed of as hazardous solid waste. Place these items directly into the sealed hazardous waste container. Uncleaned or empty containers should be treated as if they hold the product and disposed of in the same manner.[6]

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for the disposal of this compound, from initial identification to final disposition.

G start Start: Waste Generation (Unused chemical, contaminated items) identify Identify Waste as This compound start->identify assess Assess Hazards (Skin/Eye/Resp Irritant) Reference SDS identify->assess ppe Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Is waste segregated from incompatibles (oxidizers, bases)? ppe->segregate package Package in a sealed, properly labeled Hazardous Waste container segregate->package Yes store Store container in a designated, secure secondary containment area package->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor for pickup store->contact_ehs end_node Disposal Complete (Documentation Filed) contact_ehs->end_node

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.